Fmoc-Threoninol
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-KZULUSFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427237 | |
| Record name | Fmoc-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176380-53-3 | |
| Record name | Fmoc-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fmoc-Threoninol
An In-Depth Technical Guide to Fmoc-Threoninol: Properties, Applications, and Protocols
This guide provides a comprehensive technical overview of N-α-Fmoc-L-threoninol (Fmoc-Thr-ol), a critical building block in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, strategic applications, and field-proven protocols related to this versatile amino alcohol derivative. We will explore the causality behind its use, particularly within the framework of solid-phase peptide synthesis (SPPS), ensuring a blend of theoretical knowledge and practical, actionable insights.
This compound is a chiral amino alcohol derivative where the amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] Its structure, possessing two chiral centers and two hydroxyl groups, makes it a unique and valuable reagent. The primary hydroxyl group allows for the extension of a peptide chain from its C-terminus, while the secondary hydroxyl on the side chain can be a site for post-translational modifications or can influence the conformational properties of the final peptide.
The choice of the Fmoc protecting group is strategic. In the context of Solid-Phase Peptide Synthesis (SPPS), orthogonality is paramount. The Fmoc group's lability to basic conditions (typically piperidine) allows for its selective removal without disturbing the acid-labile protecting groups commonly used for amino acid side chains (e.g., t-Bu, Trt, Pbf).[2][3] This orthogonal protection scheme is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide sequences with high fidelity.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, including accurate reagent measurements, predicting solubility, and ensuring stability. The properties of the most common isomer, Fmoc-L-threoninol, are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 176380-53-3 | [1][4] |
| Molecular Formula | C₁₉H₂₁NO₄ | [4][5] |
| Molecular Weight | 327.37 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 91-98 °C | [1] |
| Optical Rotation | -2.50° ± 1° (c=1 in Methanol) | [1] |
| Boiling Point | 586.50 °C (Predicted) | [4] |
| Storage Temperature | 2-8°C, Sealed in a dry environment, protect from light. | [1][6][9] |
Note: Properties for other stereoisomers like Fmoc-D-threoninol (CAS: 252049-02-8) and Fmoc-D-allo-threoninol (CAS: 143143-54-8) may vary, particularly in melting point and optical rotation.[7][10]
Key Applications in Research and Development
This compound is not merely a reagent but a versatile tool that opens avenues in several advanced research areas.
-
Peptide Synthesis: Its most prominent role is as a C-terminal building block in SPPS.[1] By anchoring this compound to a resin, a peptide-alcohol (a peptide with a C-terminal alcohol instead of a carboxylic acid) can be synthesized. These structures are often more resistant to enzymatic degradation and can serve as precursors to peptide aldehydes, which are potent enzyme inhibitors.
-
Drug Development: The ability to create modified peptides is crucial for medicinal chemistry.[1][7] Incorporating Threoninol can enhance a drug candidate's pharmacokinetic profile, improve stability, or alter its binding affinity to biological targets.[1]
-
Bioconjugation: The hydroxyl groups of Threoninol provide reactive handles for bioconjugation, allowing the attachment of other molecules like fluorophores, lipids, or polyethylene glycol (PEG) to a peptide.[1][7]
-
Glycobiology: this compound serves as a scaffold for synthesizing glycopeptides. The side-chain hydroxyl group mimics the natural O-glycosylation site of threonine, enabling researchers to study the effects of specific glycosylation patterns on protein function and cell signaling.[1][11]
Structural Representation and Synthesis Workflow
To visualize its structure and role in SPPS, we can use diagrams.
Chemical Structure of Fmoc-L-Threoninol
Caption: Chemical structure of Fmoc-L-Threoninol.
Workflow: this compound in a Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the iterative process of adding an amino acid to a growing peptide chain anchored by Threoninol on a solid support.
Caption: A standard cycle in Fmoc-SPPS using Threoninol as the anchor.
Experimental Protocol: Coupling of the First Amino Acid
This protocol details a self-validating system for coupling the first amino acid to resin-bound this compound. The causality for each step is explained to provide a deeper understanding.
Objective: To couple Fmoc-Alanine to Fmoc-L-Threoninol pre-loaded onto Wang resin.
Materials:
-
Fmoc-L-Threoninol-Wang Resin (0.5 mmol/g loading)
-
Fmoc-Alanine (Fmoc-Ala-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Methodology:
-
Resin Swelling (Activation of Resin Matrix):
-
Place 1.0 g of Fmoc-L-Threoninol-Wang resin (0.5 mmol) in a solid-phase synthesis vessel.
-
Add 10 mL of DCM and gently agitate for 30 minutes.
-
Drain the DCM. Add 10 mL of DMF and agitate for another 30 minutes. Drain the DMF.
-
Causality: Swelling the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites (the threoninol hydroxyl groups) fully accessible for subsequent reactions. DCM is used first for polystyrene resins, followed by the reaction solvent (DMF) to ensure complete solvation.
-
-
Fmoc Deprotection (Exposing the Reactive Amine):
-
Add 10 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add another 10 mL of 20% piperidine in DMF and agitate for 10 minutes.
-
Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[12] A two-step deprotection is standard practice. The first short treatment removes the bulk of the Fmoc groups and the resulting dibenzofulvene-piperidine adduct. The second, longer treatment ensures the reaction goes to completion.[12]
-
-
Washing (Removal of Reagents):
-
Wash the resin by adding 10 mL of DMF, agitating for 1 minute, and draining. Repeat this step 5-7 times.
-
Causality: Thorough washing is non-negotiable in SPPS. It removes all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents and prevent peptide bond formation.
-
-
Amino Acid Activation and Coupling (Peptide Bond Formation):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH (1.5 mmol, 467 mg) and 2.9 equivalents of HBTU (1.45 mmol, 550 mg) in 5 mL of DMF.
-
Add 6 equivalents of DIPEA (3.0 mmol, 522 μL) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Causality: The carboxylic acid of Fmoc-Ala-OH is activated by HBTU to form a highly reactive OBt-ester, which is susceptible to nucleophilic attack by the free amine on the threoninol.[12] DIPEA acts as a non-nucleophilic base to facilitate the reaction. Using a slight excess of reagents drives the coupling reaction to completion, ensuring a high yield.
-
-
Final Wash and Storage:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).
-
Dry the resin under a high vacuum for several hours.
-
Causality: The final washes remove unreacted reagents and byproducts. A final wash with a volatile solvent like DCM or MeOH aids in rapid drying. The resin is now ready for the next coupling cycle.
-
Characterization and Quality Control
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key signals include the aromatic protons of the Fmoc group, the characteristic resonances of the threoninol backbone, and the carbamate proton.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expect to see characteristic peaks for the N-H stretch, O-H stretch (from the alcohol groups), a strong C=O stretch from the carbamate, and aromatic C-H stretches from the fluorenyl group.[13]
-
High-Performance Liquid Chromatography (HPLC): Purity is most commonly assessed using reverse-phase HPLC, which should show a single major peak for the pure compound.[1]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.[14]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C.[6][9] It should be protected from moisture and light to prevent degradation. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.[8]
-
Stability and Reactivity: this compound is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.[8] The Fmoc group is sensitive to basic conditions, and the hydroxyl groups can undergo esterification under certain acidic conditions. Hazardous decomposition can occur at high temperatures, producing oxides of carbon and nitrogen.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Fmoc-L-threoninol | 176380-53-3 | FF48590 | Biosynth [biosynth.com]
- 5. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 176380-53-3|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. ruifuchem.com [ruifuchem.com]
- 10. fmoc-d-Threoninol | C19H21NO4 | CID 7020322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ualberta.scholaris.ca [ualberta.scholaris.ca]
Fmoc-Threoninol structure and chemical formula
An In-Depth Technical Guide to Fmoc-Threoninol: Structure, Properties, and Applications
Abstract
Fmoc-L-threoninol is a pivotal chiral building block and amino alcohol derivative widely employed in synthetic organic chemistry, particularly in the domain of peptide synthesis and drug development.[1] Characterized by the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function, this compound offers a strategic advantage in the stepwise assembly of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of Fmoc-L-threoninol, detailing its chemical structure, physicochemical properties, and its fundamental role in modern synthetic strategies. We will explore the causality behind its application in Solid-Phase Peptide Synthesis (SPPS), present a validated experimental protocol for its use, and discuss essential safety and handling considerations for laboratory professionals.
Chemical Identity and Structure
Fmoc-L-threoninol is the N-protected form of L-threoninol, an amino alcohol derived from the essential amino acid L-threonine. The attachment of the bulky, UV-active Fmoc group serves to mask the nucleophilicity of the primary amine, preventing unwanted side reactions during coupling steps and allowing for precise, controlled synthesis.[1][3]
-
IUPAC Name : (9H-fluoren-9-yl)methyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate[4][5]
-
Synonyms : Fmoc-L-Thr-ol, N-Fmoc-L-threoninol, 9-Fluorenylmethyloxycarbonyl-L-threoninol[1][4]
-
Stereoisomer : This guide focuses on the (2R,3R) or "L" stereoisomer, which is the most common form. Other stereoisomers such as Fmoc-D-threoninol ((2S,3S), CAS: 252049-02-8)[6], Fmoc-L-allo-threoninol (CAS: 252049-03-9)[2], and Fmoc-D-allo-threoninol (CAS: 143143-54-8)[7] are also available for specialized applications requiring different stereochemistries.
The molecular structure features the fluorenylmethoxycarbonyl group linked via a carbamate to the nitrogen of the threoninol backbone, which contains two hydroxyl groups.
Caption: Chemical structure of Fmoc-L-Threoninol.
Physicochemical Properties
The physical and chemical properties of Fmoc-L-threoninol are critical for its storage, handling, and application in synthesis. These properties dictate solvent choice, reaction conditions, and purification strategies.
| Property | Value | Source(s) |
| Molecular Weight | 327.37 g/mol | [8][10] |
| Appearance | White powdery solid | [7][12] |
| Melting Point | 91-98 °C | [1] |
| Boiling Point | ~586.5 °C | [8][10] |
| Optical Rotation | -2.5° ±1° (c=1 in MeOH) | [1] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM); soluble in Dimethyl sulfoxide (DMSO). | [12] |
| Storage | Store at 0-8 °C for long-term stability. | [1][2][7] |
Note: The melting point can vary between suppliers and batches due to differences in purity and crystalline form.
The Principle of Orthogonal Protection in Peptide Synthesis
The utility of Fmoc-L-threoninol in Solid-Phase Peptide Synthesis (SPPS) is rooted in the principle of orthogonal protection .[3] This strategy employs protecting groups that are removed under mutually exclusive conditions, allowing for selective deprotection at specific stages of the synthesis.[3][13]
-
α-Amine Protection (Temporary) : The Fmoc group protects the primary amine of the amino acid (or amino alcohol). It is base-labile, meaning it is quantitatively removed by treatment with a mild organic base, typically a 20% solution of piperidine in DMF.[3][14] This step exposes the amine for coupling to the next activated amino acid in the sequence.
-
Side-Chain Protection (Permanent) : In standard peptide synthesis, reactive side chains of amino acids (e.g., the hydroxyl group of threonine or serine) are protected by acid-labile groups, such as the tert-butyl (tBu) ether.[15][16] These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis during treatment with a strong acid cocktail, like 95% Trifluoroacetic Acid (TFA), which also cleaves the peptide from the resin support.[3]
This orthogonality ensures that the delicate side chains remain protected throughout the iterative cycles of peptide elongation, preventing branching and other side reactions, thereby maximizing the yield and purity of the target molecule.[3]
Core Application: A Validated Protocol for SPPS Coupling
The following protocol details a standard, self-validating workflow for coupling Fmoc-L-threoninol onto a solid-phase resin (e.g., Rink Amide resin) with a free N-terminal amine. This process is fundamental to incorporating the threoninol moiety into a growing peptide chain.
Objective : To covalently couple Fmoc-L-threoninol to a resin-bound peptide chain.
Materials :
-
Resin-bound peptide with a free amine
-
Fmoc-L-threoninol
-
Coupling Reagent: HBTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)
-
Washing Solvents: DCM (Dichloromethane), Methanol
-
Reaction Vessel (e.g., fritted syringe or automated synthesizer vessel)
Step-by-Step Methodology
-
Resin Preparation & Swelling :
-
Place the resin in the reaction vessel.
-
Wash the resin 3 times with DMF to remove any residual solvents or reagents.
-
Add fresh DMF to cover the resin and allow it to swell for 30 minutes. This is critical for exposing the reactive sites within the polymer matrix.
-
-
Fmoc Deprotection (If applicable) :
-
If the resin-bound peptide is N-terminally Fmoc-protected, drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. The release of the fluorenyl chromophore can be monitored by UV spectroscopy to confirm reaction completion.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
-
-
Activation of Fmoc-L-threoninol :
-
In a separate vial, dissolve Fmoc-L-threoninol (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color, indicating the formation of the activated ester intermediate. The use of HBTU and DIPEA is a field-proven combination that ensures rapid and efficient activation while minimizing racemization.
-
-
Coupling Reaction :
-
Drain the DMF from the deprotected resin.
-
Immediately add the pre-activated Fmoc-L-threoninol solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. A qualitative ninhydrin test can be performed to confirm the absence of free primary amines, indicating a complete reaction.
-
-
Washing and Finalization :
-
Drain the reaction mixture from the vessel.
-
Wash the resin extensively to remove excess reagents and byproducts:
-
3 times with DMF
-
3 times with DCM
-
3 times with Methanol
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for the next deprotection and coupling cycle.
-
Caption: Workflow for a single coupling cycle in SPPS.
Safety and Handling
As a fine chemical, Fmoc-L-threoninol requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE) : Always wear splash goggles, a full lab coat, and chemical-resistant gloves.[17]
-
Inhalation/Contact : Avoid breathing dust.[17] The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause respiratory tract, skin, and eye irritation.[17] In case of contact, wash the affected area with plenty of soap and water. If inhaled, move to fresh air.[17]
-
Handling : Keep away from heat and sources of ignition.[17] Ensure operations are carried out in a well-ventilated area or a chemical fume hood.[12]
-
Storage : Store in a tightly sealed container in a cool, dry place, ideally between 0-8°C, to prevent degradation.[1]
Conclusion
Fmoc-L-threoninol is a highly versatile and indispensable reagent for researchers in peptide chemistry and drug discovery. Its well-defined structure, characterized by the orthogonal Fmoc protecting group, enables the precise and efficient synthesis of complex peptides and other bioactive molecules.[1][3] Understanding its physicochemical properties and the rationale behind its application in SPPS workflows is essential for achieving high-purity, high-yield synthetic outcomes. By following validated protocols and adhering to strict safety standards, scientists can effectively leverage Fmoc-L-threoninol to advance the frontiers of biochemical and pharmaceutical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fmoc-d-Threoninol | C19H21NO4 | CID 7020322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc-L-threoninol, 10 g, CAS No. 176380-53-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 11. 176380-53-3|this compound|BLD Pharm [bldpharm.com]
- 12. chembk.com [chembk.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. Fmoc-Thr(tBu)-OH = 98.0 HPLC 71989-35-0 [sigmaaldrich.com]
- 17. peptide.com [peptide.com]
A Technical Guide to Stereoisomeric Purity in Peptide Therapeutics: A Comparative Analysis of Fmoc-L-threoninol and Fmoc-D-allo-threoninol
Abstract
In the landscape of peptide drug development, the precise control of stereochemistry is not merely a matter of chemical purity, but a fundamental determinant of therapeutic efficacy, stability, and safety. The incorporation of non-natural amino acids and their derivatives has become a cornerstone of modern peptide design, enabling the modulation of conformational properties and pharmacokinetic profiles. This guide provides an in-depth technical analysis of two stereoisomeric building blocks, Fmoc-L-threoninol and Fmoc-D-allo-threoninol, for researchers, scientists, and drug development professionals. We will explore the nuanced yet profound impact of their distinct stereochemistries on peptide structure, biological activity, and stability, supported by established principles and experimental insights. This document will further provide detailed protocols for their incorporation in solid-phase peptide synthesis (SPPS), strategies for overcoming synthetic challenges, and a guide to the analytical characterization of the resulting peptide alcohols.
The Critical Role of Stereochemistry in Peptide Design
The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. The specific arrangement of atoms in space, or stereochemistry, dictates how a peptide folds, interacts with its biological target, and resists enzymatic degradation. While nature predominantly utilizes L-amino acids, the strategic incorporation of D-amino acids and other non-natural isomers, such as allo-threonine derivatives, offers a powerful toolkit for the medicinal chemist.
The substitution of an L-amino acid with its D-enantiomer can induce significant changes in the peptide's secondary structure, such as promoting beta-turns or disrupting alpha-helical conformations.[1] This conformational control is pivotal for enhancing receptor binding affinity and specificity. Furthermore, peptides containing D-amino acids often exhibit markedly increased resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acid substrates.[2][3] This enhanced stability translates to a longer in-vivo half-life, a critical attribute for many peptide therapeutics.
Unveiling the Stereoisomers: Fmoc-L-threoninol vs. Fmoc-D-allo-threoninol
Fmoc-L-threoninol and Fmoc-D-allo-threoninol are protected amino alcohols derived from the amino acid threonine. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, making them compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[] The key distinction between these two building blocks lies in the stereochemistry at both the α-carbon (Cα) and the β-carbon (Cβ).
-
Fmoc-L-threoninol : (2R,3R)-configuration. This corresponds to the naturally occurring L-threonine configuration.
-
Fmoc-D-allo-threoninol : (2S,3R)-configuration. Here, the stereocenter at the α-carbon is inverted (D-configuration), while the β-carbon retains the same absolute configuration as L-threonine.
This seemingly subtle difference in stereochemistry has profound implications for the resulting peptide's properties.
Chemical and Physical Properties
| Property | Fmoc-L-threoninol | Fmoc-D-allo-threoninol | Reference(s) |
| Synonyms | Fmoc-L-Thr-ol, N-Fmoc-L-threonol | Fmoc-D-allo-Thr-ol | [5] |
| CAS Number | 176380-53-3 | 143143-54-8 | [5] |
| Molecular Formula | C₁₉H₂₁NO₄ | C₁₉H₂₁NO₄ | [5] |
| Molecular Weight | 327.38 g/mol | 327.38 g/mol | [5] |
| Appearance | White to off-white solid | White product | [5] |
| Melting Point | 91-98 °C | 140-144 °C | [5] |
| Purity (HPLC) | ≥ 98% | ≥ 99% | [5] |
The Impact of Stereochemistry on Peptide Properties
Conformational Preferences
The incorporation of a D-amino acid, such as in Fmoc-D-allo-threoninol, inverts the intrinsic backbone conformational propensities compared to its L-counterpart.[6][7] This can be a powerful tool for inducing specific secondary structures. For instance, a D-amino acid can stabilize a type II' β-turn, a common motif in bioactive peptides.
The "allo" configuration at the β-carbon further influences the conformational landscape. The different spatial arrangement of the hydroxyl and methyl groups on the side chain can affect the local backbone geometry and the propensity to form certain secondary structures.[6][7] While L-threonine has a preference for the α-helical conformation, the introduction of D-allo-threonine can disrupt this preference and favor more extended or turn-like structures.[1]
Enzymatic Stability
One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[2][3] Proteases, the enzymes responsible for breaking down peptides and proteins, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at or near a cleavage site can significantly hinder or completely prevent proteolysis, thereby extending the peptide's half-life in biological systems. Peptides with C-terminal modifications, such as an alcohol, can also exhibit increased stability.[6]
Biological Activity
The biological activity of a peptide is intimately tied to its conformation, which dictates its ability to bind to its target receptor. By altering the peptide's three-dimensional structure, the incorporation of Fmoc-D-allo-threoninol can modulate its biological activity in several ways:
-
Enhanced Receptor Binding: By inducing a more favorable conformation for receptor interaction, a D-amino acid can lead to increased binding affinity and potency.
-
Altered Selectivity: The conformational changes can also alter the peptide's selectivity for different receptor subtypes.
-
Receptor Antagonism: In some cases, the altered conformation may lead to a switch from agonist to antagonist activity.
It is crucial to note that the effect of a D-amino acid substitution is highly context-dependent and must be empirically evaluated for each specific peptide.[2]
Solubility
The solubility of a peptide is influenced by its amino acid composition, sequence, and overall charge.[8] The incorporation of non-natural amino acids can impact solubility, and it is generally recommended to experimentally determine the solubility of a new peptide analog.[9][10] While no direct comparative data on the solubility of peptides containing L-threoninol versus D-allo-threoninol is readily available, the change in stereochemistry can affect intermolecular interactions and, consequently, solubility.
Experimental Protocols: Incorporation into Solid-Phase Peptide Synthesis
The synthesis of peptides with a C-terminal alcohol requires a different strategy compared to the synthesis of peptide acids or amides. The amino alcohol must be anchored to the resin in a way that allows for peptide chain elongation and subsequent cleavage.
Resin Selection and Anchoring of the First Amino Alcohol
A common and effective method involves the use of 2-chlorotrityl chloride resin.[11] The amino alcohol is attached to the resin via its amino group, leaving the hydroxyl group to be acylated by the first amino acid.
Figure 1: Anchoring of Fmoc-amino alcohol to 2-chlorotrityl chloride resin.
Protocol 1: Anchoring Fmoc-L-threoninol or Fmoc-D-allo-threoninol to 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.
-
Amino Alcohol Solution Preparation: In a separate vial, dissolve Fmoc-L-threoninol or Fmoc-D-allo-threoninol (1.5 equivalents relative to resin loading) in DCM. Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Loading: Drain the DCM from the swollen resin and add the amino alcohol solution. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted trityl chloride groups, add a solution of DCM/methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM, dimethylformamide (DMF), and methanol. Dry the resin under vacuum.
-
Substitution Level Determination: Determine the loading of the amino alcohol on the resin using a spectrophotometric analysis of the fulvene released upon Fmoc deprotection with piperidine.
Peptide Chain Elongation
Standard Fmoc-SPPS protocols are used for the sequential addition of amino acids.
Figure 2: Standard Fmoc-SPPS cycle for peptide elongation.
Protocol 2: Standard Fmoc-SPPS Cycle
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (0.95 equivalents) and a base like DIPEA (2 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates the absence of free primary amines.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 1-5 for each subsequent amino acid in the sequence.
Cleavage and Deprotection
The final peptide alcohol is cleaved from the resin and the side-chain protecting groups are removed using a strong acid cocktail.
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Optimization
The incorporation of threonine derivatives, especially at the C-terminus, can present challenges due to steric hindrance.
| Problem | Potential Cause(s) | Solution(s) |
| Low Loading of First Amino Alcohol | Incomplete reaction with the resin. | Increase reaction time, use a higher excess of amino alcohol and base, ensure anhydrous conditions. |
| Incomplete Coupling during Elongation | Steric hindrance from the β-branched side chain of threonine. Aggregation of the growing peptide chain. | Use a more potent coupling reagent (e.g., HATU, COMU). Perform a double coupling. Increase the coupling time. Use a solvent system known to disrupt aggregation (e.g., NMP instead of DMF). |
| Side Reactions during Cleavage | Acid-sensitive side chains (e.g., Trp) are not adequately protected. | Use an appropriate scavenger cocktail tailored to the peptide sequence. |
Analytical Characterization
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide alcohol. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. The fragmentation pattern in tandem mass spectrometry (MS/MS) can be used to verify the peptide sequence. For peptide alcohols, fragmentation can occur via α-cleavage next to the hydroxyl group, in addition to the typical b- and y-ion series from peptide bond cleavage.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the peptide in solution. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign the proton resonances and determine the peptide's three-dimensional conformation.[13][14][15] The chemical shifts and nuclear Overhauser effect (NOE) patterns will be influenced by the stereochemistry of the incorporated threoninol, providing insights into the conformational impact of the L- versus D-allo-isomer.
Conclusion
The choice between Fmoc-L-threoninol and Fmoc-D-allo-threoninol is a critical decision in the design of peptide therapeutics. While Fmoc-L-threoninol allows for the synthesis of peptides with a natural C-terminal modification, Fmoc-D-allo-threoninol offers a powerful strategy to enhance proteolytic stability and modulate biological activity through conformational control. A thorough understanding of the stereochemical implications of these building blocks, coupled with optimized synthetic and analytical methodologies, is paramount for the successful development of novel and effective peptide-based drugs. This guide provides a foundational framework for researchers to harness the potential of these versatile stereoisomers in their drug discovery endeavors.
References
- 1. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 8. bachem.com [bachem.com]
- 9. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. researchgate.net [researchgate.net]
- 15. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
Fmoc-Threoninol: A Versatile Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
The Strategic Importance of Chiral Building Blocks in Therapeutics
The vast majority of biological targets, such as proteins and nucleic acids, are chiral, leading to strict stereoselectivity in drug-target interactions.[1] Consequently, over half of all approved small-molecule drugs are chiral.[1] The use of single-enantiomer drugs is critical, as different enantiomers can exhibit vastly different pharmacological activity, toxicity, and pharmacokinetic profiles.[1][2] Chiral building blocks—enantiomerically pure molecular fragments—are therefore indispensable for the efficient and precise construction of these complex therapeutic agents.[1][3][4] They serve as foundational starting points, derived either from the natural "chiral pool" (like amino acids and carbohydrates) or through asymmetric synthesis, enabling the rapid development of compound libraries with defined stereochemistry.[2][3][5]
Threonine, an essential amino acid, is a particularly valuable chiral precursor due to its two stereogenic centers and its reactive hydroxyl side chain.[][7] Its derivatives are crucial in protein synthesis and can undergo post-translational modifications like phosphorylation and glycosylation, making them key players in biological signaling.[][8] When its carboxylic acid is reduced to a primary alcohol, it becomes threoninol. Protecting the amine with the fluorenylmethoxycarbonyl (Fmoc) group yields Fmoc-Threoninol, a stable, versatile, and highly valuable reagent for drug discovery.
Physicochemical Properties of Fmoc-L-Threoninol
| Property | Value | Source |
| CAS Number | 176380-53-3 | [9][10][11] |
| Molecular Formula | C₁₉H₂₁NO₄ | [9][10][12] |
| Molecular Weight | 327.37 g/mol | [10][12] |
| Appearance | White Powder | [13] |
| Purity | ≥ 98% (HPLC) | [9] |
| Storage Conditions | 0-8°C | [9] |
Core Applications of this compound in Synthesis
This compound is more than a simple protected amino alcohol; its unique stereochemistry and dual hydroxyl functionalities make it a powerful tool for several advanced synthetic applications.
Diagram: Structure and Key Features of Fmoc-L-Threoninol
Caption: Key functional components of the Fmoc-L-Threoninol molecule.
As a Chiral Building Block for Non-Peptidic Scaffolds
The defined stereochemistry of this compound makes it an ideal starting material for complex, non-peptidic molecules. Medicinal chemists utilize it to introduce specific 3D geometry into a drug candidate, which is crucial for optimizing target binding and minimizing off-target effects.[2] The vicinal amino alcohol motif is a privileged scaffold in many natural products and synthetic drugs.
Causality: By starting a synthesis with an enantiomerically pure fragment like this compound, chemists avoid costly chiral separations or complex asymmetric reactions later in the synthetic route.[2] The Fmoc group provides robust protection for the amine, while the two distinct hydroxyl groups (primary and secondary) can be selectively functionalized, allowing for divergent synthesis of a wide range of complex structures.
Synthesis of β-Amino Acids
β-amino acids are critical components of peptidomimetics, natural products, and pharmaceuticals like β-lactam antibiotics.[14][15] They are used to create peptides with altered secondary structures and increased resistance to metabolic degradation by proteases.[14] this compound serves as an excellent precursor for the synthesis of chiral β-amino acids through methods like the Arndt-Eistert homologation of the corresponding α-amino acid.[14][16]
Workflow:
-
Starting Material: Fmoc-L-Threonine is converted to Fmoc-L-Threoninol.
-
Oxidation: The primary alcohol of this compound can be selectively oxidized back to a carboxylic acid if needed, or the side-chain hydroxyl can be manipulated.
-
Homologation: A common route involves converting the parent α-amino acid (Fmoc-Thr-OH) into a diazoketone, followed by a silver-catalyzed Wolff rearrangement to yield the homologated β-amino acid ester.[16] The threoninol derivative can be used in alternative pathways where the hydroxyl groups act as directing or protecting elements.
As a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[17][18] While oxazolidinones and camphorsultams are more common, derivatives of this compound can be employed to direct stereoselective reactions such as alkylations or aldol additions.
Mechanism of Action: The threoninol backbone is attached to a prochiral substrate. The inherent chirality and steric bulk of the threoninol moiety block one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This results in a high diastereomeric excess in the product. After the reaction, the auxiliary can be cleaved and recovered.
As a Linker in Advanced Therapeutic Modalities
The development of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) has created a high demand for versatile linkers.[19][20] The linker is a critical component that dictates the stability, solubility, and spatial orientation of the two functional ends of the molecule.[19][21][]
This compound is an attractive linker component because:
-
Defined Stereochemistry: Introduces conformational rigidity and a specific spatial vector, which can be crucial for optimal ternary complex formation in PROTACs.[21]
-
Hydrophilicity: The hydroxyl group increases the water solubility of the linker, improving the overall physicochemical properties of the final conjugate.[21]
-
Functional Handles: The primary and secondary hydroxyls serve as attachment points for further chemical modification, allowing for the connection of a warhead (targeting the protein of interest) and an anchor (recruiting an E3 ligase).[]
Experimental Protocols & Methodologies
Scientific integrity requires reproducible, self-validating protocols. The following sections provide detailed methodologies for the application of Fmoc-protected threonine derivatives in a core drug discovery workflow: Solid-Phase Peptide Synthesis (SPPS).
Diagram: Standard Fmoc-SPPS Workflow
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH into a Peptide Sequence
The incorporation of sterically hindered amino acids like threonine, especially with a bulky tert-butyl (tBu) side-chain protecting group, can be challenging due to potential on-resin aggregation and slow coupling kinetics.[23] This protocol details an optimized method using a potent activating agent to ensure high coupling efficiency.
Objective: To efficiently couple Fmoc-Thr(tBu)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with free N-terminus
-
Fmoc-Thr(tBu)-OH (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
HOAt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[24]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 15 minutes to ensure complete Fmoc removal.[25]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation Mixture Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH, HATU, and HOAt in DMF.
-
Add DIPEA to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[23]
-
-
Coupling Reaction:
-
Monitoring and Completion:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction.[23]
-
A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
-
If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Causality of Choices:
-
HATU/HOAt: This combination forms a highly reactive O-acylisourea intermediate that efficiently acylates the N-terminal amine, overcoming the steric hindrance of the Thr(tBu) residue.[24][26]
-
tBu Protecting Group: The tert-butyl ether on the threonine side chain is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved by strong acid (TFA) during the final cleavage step, ensuring orthogonal protection.[27]
-
Kaiser Test: This is a critical in-process control. It provides a qualitative assessment of reaction completion, preventing the formation of deletion sequences that are difficult to separate during final purification.
Conclusion and Future Outlook
This compound and its protected derivatives are far more than simple reagents for peptide synthesis. They are enabling tools in drug discovery, providing a robust chiral foundation for constructing molecules with precise three-dimensional architectures.[9][28] From creating metabolically stable peptidomimetics with β-amino acids to serving as sophisticated linkers in PROTACs, the applications of this building block are continually expanding.[9][15][19] As therapeutic modalities evolve towards greater complexity and specificity, the strategic use of versatile chiral scaffolds like this compound will become increasingly critical for the successful design and synthesis of innovative medicines.
References
- 1. aifchem.com [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Articles [globalrx.com]
- 8. Threonine - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Fmoc-L-threoninol | 176380-53-3 | FF48590 | Biosynth [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. WO2007039079A1 - Process for the synthesis of beta amino acids - Google Patents [patents.google.com]
- 16. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Chiral Auxiliaries [sigmaaldrich.com]
- 19. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. explorationpub.com [explorationpub.com]
- 23. benchchem.com [benchchem.com]
- 24. chem.uci.edu [chem.uci.edu]
- 25. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 26. chempep.com [chempep.com]
- 27. peptide.com [peptide.com]
- 28. chemimpex.com [chemimpex.com]
Fmoc-Threoninol: A Versatile Chiral Building Block for Advanced Synthetic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Scaffolds in Synthesis
In the landscape of modern organic synthesis and medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making stereochemical control a critical aspect of drug design and the synthesis of complex natural products.[1] Chiral building blocks, derived from the "chiral pool," offer an efficient and reliable strategy to introduce defined stereocenters into a target molecule.[2] Among these, amino alcohols represent a particularly valuable class of synthons due to their bifunctional nature, which allows for diverse chemical transformations.
This guide focuses on Fmoc-L-threoninol, a derivative of the naturally occurring amino acid L-threonine. By protecting the amino group with the base-labile fluorenylmethoxycarbonyl (Fmoc) group, Fmoc-L-threoninol becomes a stable, yet readily functionalizable, chiral building block.[3] Its two contiguous stereocenters and primary and secondary hydroxyl groups provide a rich platform for the stereocontrolled synthesis of a wide array of complex molecules, from peptide analogues to natural products. This document serves as a comprehensive technical resource, detailing the synthesis, characterization, and strategic applications of Fmoc-Threoninol, with a focus on field-proven insights and methodologies.
Synthesis and Physicochemical Properties of Fmoc-L-Threoninol
The preparation of Fmoc-L-threoninol can be achieved through a straightforward, high-yielding procedure starting from the readily available and inexpensive chiral precursor, L-threonine. The synthesis involves two key transformations: the reduction of the carboxylic acid to a primary alcohol and the selective protection of the amino group.
A common synthetic route involves the initial esterification of L-threonine, followed by reduction with a suitable hydride reagent like lithium aluminium hydride (LAH) to yield L-threoninol.[4] The subsequent step is the selective N-protection using an Fmoc-donating reagent. The choice of Fmoc protection is strategic; it is stable to a wide range of reaction conditions, including acidic and oxidative environments, yet can be cleanly removed under mild basic conditions, typically with a solution of piperidine in DMF.[5] This orthogonality is a cornerstone of its utility in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[6]
Experimental Protocol: Synthesis of Fmoc-L-Threoninol
Part 1: Reduction of L-Threonine to L-Threoninol
-
Esterification: Suspend L-Threonine (1 equiv.) in anhydrous methanol. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (2 equiv.) dropwise while stirring. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain L-threonine methyl ester hydrochloride.
-
Reduction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (4 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Dissolve the L-threonine methyl ester hydrochloride from the previous step in anhydrous THF and add it dropwise to the LAH suspension. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3 hours.[4]
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash thoroughly with THF. Combine the filtrates and remove the solvent under reduced pressure to yield crude L-threoninol.
Part 2: N-Fmoc Protection of L-Threoninol
-
Reaction Setup: Dissolve the crude L-threoninol (1 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃).[5]
-
Fmocylation: Add 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equiv.) to the solution. Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Extraction and Purification: Dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the product into ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford Fmoc-L-threoninol as a white solid.
Physicochemical and Spectroscopic Characterization
A summary of the key physicochemical properties of Fmoc-L-threoninol is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₄ | [7] |
| Molecular Weight | 327.4 g/mol | [7][8] |
| Appearance | White to off-white solid | |
| Melting Point | 91-98 °C | [3] |
| Optical Rotation | [α]²⁰D ≈ -2.5° (c=1 in MeOH) | [3] |
| CAS Number | 176380-53-3 | [8] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons), the methine and methylene protons of the Fmoc group, and the protons of the threoninol backbone. The diastereotopic protons of the CH₂OH group will likely appear as distinct signals.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl of the carbamate, the aromatic carbons of the fluorenyl group, and the four distinct carbons of the threoninol moiety.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the N-H and O-H stretching vibrations, the carbonyl (C=O) stretching of the carbamate group, and C-H stretching from the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum will show a prominent peak for the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.
Strategic Applications of this compound in Synthesis
The true value of Fmoc-L-threoninol as a chiral building block is demonstrated in its application to the synthesis of complex and biologically active molecules. Its defined stereochemistry and orthogonal protecting group strategy make it an ideal component for convergent synthetic routes.
Solid-Phase Peptide Synthesis (SPPS) and Peptidomimetics
Fmoc-L-threoninol is a valuable tool in the synthesis of peptides and peptidomimetics where the C-terminal carboxylic acid is replaced by a hydroxymethyl group.[3] This modification can enhance the metabolic stability of the peptide by removing the site of carboxypeptidase cleavage and can also alter its binding properties and solubility. The compatibility of the Fmoc group with standard SPPS protocols allows for the seamless incorporation of threoninol at the C-terminus of a peptide chain.[9][10]
The general workflow for incorporating Fmoc-L-threoninol onto a solid support for SPPS is depicted below.
References
- 1. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Threoninol synthesis - chemicalbook [chemicalbook.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
The Solubility of Fmoc-Threoninol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-threoninol (Fmoc-Threoninol), a critical building block in contemporary peptide synthesis and drug development. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, ensuring coupling efficiency, and minimizing impurity profiles. This document delineates the core physicochemical principles governing the solubility of this compound, presents a qualitative solubility profile across a range of common laboratory solvents, and furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective utilization of this compound in their synthetic workflows.
Introduction: The Pivotal Role of this compound in Synthetic Chemistry
Fmoc-L-threoninol is an amino alcohol derivative widely employed in peptide synthesis and medicinal chemistry.[1] Its structure incorporates the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS) strategies. The presence of both a protected amine and free hydroxyl groups makes it a versatile building block for the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures.
The success of any synthetic endeavor utilizing this compound is intrinsically linked to its solubility in the chosen reaction medium. Inadequate solubility can precipitate a cascade of undesirable outcomes, including diminished reaction rates, incomplete couplings leading to deletion sequences, and challenges in purification. Consequently, a comprehensive understanding of the solubility profile of this compound is not merely advantageous but essential for robust and reproducible synthetic outcomes.
Physicochemical Properties and Molecular Structure of this compound
This compound is typically supplied as a white powdery solid.[2] Its molecular structure, characterized by the large, hydrophobic Fmoc group and the polar threoninol moiety, dictates its solubility behavior.
-
Molecular Formula: C₁₉H₂₁NO₄[3]
-
Molecular Weight: 327.37 g/mol [4]
-
Appearance: White powdery solid[2]
-
Melting Point: Approximately 91-98 °C[1]
References
An In-Depth Technical Guide to Commercial Fmoc-Threoninol: Sources, Purity, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-threoninol, a critical chiral building block in modern peptide synthesis and drug development, requires stringent purity standards to ensure the integrity and efficacy of the final therapeutic products. This guide provides a comprehensive overview of the commercial landscape for Fmoc-L-threoninol, detailing reputable suppliers, typical purity specifications, and the advanced analytical methodologies employed for its characterization. We delve into the common impurities that can arise during synthesis and storage, their potential impact on peptide synthesis, and effective purification strategies. Furthermore, this document outlines a standard protocol for the quality control of incoming Fmoc-L-threoninol, empowering researchers to validate the quality of this essential raw material.
Introduction: The Pivotal Role of Fmoc-Threoninol in Peptide Chemistry
(2R,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanal, commonly known as Fmoc-L-threoninol, is a versatile amino alcohol derivative.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is fundamental for its application in solid-phase peptide synthesis (SPPS), allowing for selective deprotection under basic conditions while the rest of the peptide chain remains protected.[3][4][5] Its unique structure is invaluable for incorporating threonine residues into complex peptides and peptidomimetics, which are increasingly important in the development of novel therapeutics targeting a wide array of diseases.[1] The quality of Fmoc-L-threoninol directly influences the purity, yield, and biological activity of the synthesized peptides. Therefore, a thorough understanding of its commercial sources and purity is paramount for any research or development program in this field.
Commercial Landscape: Sourcing High-Purity this compound
A multitude of chemical suppliers offer Fmoc-L-threoninol, catering to various scales of research and manufacturing, from laboratory research quantities to bulk production for GMP-regulated environments. The selection of a supplier should be guided by factors such as documented purity, availability of comprehensive analytical data, and consistency between lots.
Leading Commercial Suppliers
Several reputable suppliers are recognized for providing high-quality Fmoc-amino acid derivatives, including Fmoc-L-threoninol. While this is not an exhaustive list, it represents some of the key players in the market:
| Supplier | Purity Specification (Typical) | Analytical Data Provided |
| Biosynth | Research Grade | Certificate of Analysis (CoA) |
| Chem-Impex | ≥ 98% (HPLC) | CoA, Product Specification Sheet, SDS |
| Carl ROTH | ≥95 % | CoA, Type Analysis |
| Aapptec | Lot-specific | CoA |
| BLD Pharm | Lot-specific | NMR, HPLC, LC-MS, UPLC |
| Merck (Novabiochem®) | ≥ 99% (HPLC) | CoA with detailed impurity profile |
The Importance of the Certificate of Analysis (CoA)
The Certificate of Analysis is a critical document that provides lot-specific data on the purity and physical properties of the Fmoc-L-threoninol. Researchers should always request and scrutinize the CoA before using a new batch of the reagent.[2] Key parameters to check on a CoA include:
-
Purity by HPLC: This is the most common method for assessing purity and should ideally be above 98%.[1]
-
Optical Rotation: Confirms the stereochemical identity of the L-enantiomer.[1]
-
Melting Point: A sharp melting point range indicates high purity.[1]
-
Mass Spectrometry Data: Confirms the molecular weight of the compound.
-
NMR Spectroscopy Data: Provides structural confirmation.
-
Water Content: Important for accurate weighing and stoichiometry calculations.[2]
Purity and Impurity Profiling: A Deeper Dive
The purity of Fmoc-L-threoninol is not solely defined by the percentage of the main component. A comprehensive understanding of the potential impurities is crucial, as even small amounts can have significant downstream effects on peptide synthesis.
Common Impurities and Their Origins
Impurities in Fmoc-amino acids can originate from the synthetic process or degradation during storage.[6] For Fmoc-L-threoninol, potential impurities include:
-
Diastereomers: The presence of (2S,3S), (2R,3S), or (2S,3R) isomers can lead to the incorporation of incorrect stereoisomers into the peptide chain, affecting its structure and function.
-
Unreacted Starting Materials: Residual L-threoninol or Fmoc-Cl/Fmoc-OSu can lead to side reactions.
-
Dipeptide Impurities (Fmoc-Thr-Thr-ol): Formed by the reaction of the Fmoc-activating agent with the already formed Fmoc-L-threoninol.[7] This leads to the undesirable insertion of an extra amino acid.[6]
-
β-Alanine Derivatives: Arise from the rearrangement of the Fmoc-OSu reagent and can be incorporated into the peptide.[6][7]
-
Degradation Products: The Fmoc group can be sensitive to certain conditions, leading to the formation of dibenzofulvene and its adducts.
-
Residual Solvents and Water: Can affect reaction stoichiometry and introduce contaminants.
Impact of Impurities on Solid-Phase Peptide Synthesis (SPPS)
The presence of impurities in the Fmoc-L-threoninol building block can have several detrimental effects on the outcome of SPPS:[8]
-
Chain Termination: Reactive impurities can cap the growing peptide chain, leading to truncated sequences.[6]
-
Deletion Sequences: Non-reactive impurities can block the coupling of the next amino acid, resulting in the omission of a residue.
-
Insertion Sequences: Dipeptide impurities will lead to the incorporation of an additional amino acid.[9]
-
Difficult Purification: A higher impurity profile in the starting material leads to a more complex crude peptide mixture, making the final purification by HPLC more challenging and reducing the overall yield.[8]
The following diagram illustrates the potential impact of a dipeptide impurity on the final peptide sequence.
Caption: Impact of a dipeptide impurity on peptide synthesis.
Analytical Methods for Purity Assessment
A combination of analytical techniques is necessary to fully characterize the purity of Fmoc-L-threoninol and identify potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-amino acids.[10] A well-developed HPLC method can separate the main compound from many of its potential impurities.
Typical HPLC Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from low to high organic phase (e.g., 20% to 80% B over 20 minutes)
-
Detection: UV at 254 nm or 280 nm
Chiral Chromatography
To determine the enantiomeric purity and quantify any diastereomers, chiral HPLC or Gas Chromatography (GC) is required. This is a critical analysis that is not always provided on a standard CoA but is essential for applications where stereochemistry is crucial.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the main peak in the HPLC chromatogram by verifying its molecular weight. It is also a powerful tool for identifying unknown impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the compound and detect certain impurities that may not be visible by HPLC.
The following workflow outlines a comprehensive approach to the quality control of incoming Fmoc-L-threoninol.
Caption: Quality control workflow for incoming this compound.
Purification of Fmoc-L-threoninol
In cases where the commercially available Fmoc-L-threoninol does not meet the required purity standards for a particularly sensitive application, further purification may be necessary. Recrystallization is a common and effective method for improving the purity of Fmoc-amino acids.
General Recrystallization Protocol
While the optimal solvent system may vary, a common approach involves dissolving the Fmoc-L-threoninol in a hot solvent in which it is soluble and then allowing it to slowly cool, causing the pure compound to crystallize while impurities remain in the solution. A study on the purification of Fmoc-amino acids demonstrated the effectiveness of recrystallization from toluene.[8]
Example Protocol (based on a similar Fmoc-amino acid): [8]
-
Dissolution: Charge the Fmoc-L-threoninol into a flask and add a suitable solvent (e.g., toluene, approximately 6-8 volumes).
-
Heating: Raise the temperature of the mixture to around 50°C and stir until the solid is completely dissolved. Maintain this temperature for about 1 hour.
-
Cooling: Slowly cool the solution to room temperature (e.g., 30 ± 5°C) and continue stirring for at least 2 hours to allow for complete crystallization.
-
Filtration: Filter the crystals and wash them with a small amount of cold solvent.
-
Drying: Dry the purified Fmoc-L-threoninol under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
It is crucial to re-analyze the purified material using the methods described in Section 4 to confirm the improvement in purity.
Synthesis of this compound
For researchers interested in the synthesis of Fmoc-L-threoninol, several methods have been reported. A common route involves the protection of the amino group of L-threoninol with an Fmoc-reagent. A patent describes a multi-step synthesis of the related compound, Fmoc-O-tert-butyl-L-threoninol, starting from L-threonine.[11] This process involves esterification, protection of the hydroxyl group, saponification, reduction of the carboxylic acid to an alcohol, and finally, the introduction of the Fmoc group.[11]
Conclusion
The quality of Fmoc-L-threoninol is a critical determinant of success in peptide synthesis and drug development. By carefully selecting reputable suppliers, rigorously evaluating the Certificate of Analysis, and implementing a robust in-house quality control program, researchers can ensure the integrity of their starting materials. This, in turn, leads to higher purity crude peptides, simplified purification processes, and more reliable and reproducible scientific outcomes. For highly demanding applications, an additional purification step, such as recrystallization, can be employed to achieve the requisite level of purity. A thorough understanding of the commercial sources and purity of Fmoc-L-threoninol is an indispensable asset for any scientist working in the field of peptide chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 8. ajpamc.com [ajpamc.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
An In-depth Technical Guide to Fmoc-Threoninol: A Cornerstone for Advanced Peptide Synthesis
This guide provides an in-depth exploration of N-(9-fluorenylmethoxycarbonyl)-L-threoninol (Fmoc-Threoninol), a critical building block for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, the rationale for its application in sophisticated peptide design, and detailed protocols for its successful implementation in solid-phase peptide synthesis (SPPS).
Core Characteristics of this compound
This compound is a derivative of the amino alcohol L-Threoninol, where the primary amine is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection is fundamental to its role in the stepwise, controlled assembly of peptide chains.
| Property | Value | Source(s) |
| CAS Number | 176380-53-3 | [1][2][3][4] |
| Molecular Formula | C₁₉H₂₁NO₄ | [1][2][3] |
| Molecular Weight | ~327.4 g/mol | [1][4][5] |
| Appearance | White to off-white powder/solid | [6] |
| Melting Point | 91-98 °C | [2] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) | [6] |
| Storage | 2-8 °C, sealed in a dry environment | [2][] |
The Scientific Rationale: Why this compound?
The utility of this compound in modern drug discovery and chemical biology stems from two key features: the Fmoc protecting group and the inherent structure of the threoninol amino alcohol.
The Fmoc Advantage in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the cornerstone of peptide production, enabling the efficient, automated construction of peptide chains on a solid resin support.[8] The choice of protecting group for the Nα-amine is a critical decision that dictates the entire synthetic strategy.
The Fmoc group has become the industry standard for several compelling reasons:
-
Mild Deprotection Conditions: The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in DMF.[][8] This contrasts sharply with the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh, corrosive acids like liquid hydrogen fluoride (HF) or trifluoroacetic acid (TFA) for deprotection.[9]
-
Orthogonality and Compatibility: The mild base-lability of Fmoc allows for the use of acid-labile protecting groups on amino acid side chains (e.g., tBu, Trt, Boc). This "orthogonal" protection scheme ensures that side-chain protecting groups remain intact during the Nα-Fmoc removal at each cycle, preventing unwanted side reactions.[][10] This is particularly crucial for synthesizing complex peptides or those with post-translational modifications like glycosylation or phosphorylation.[9]
-
Reduced Side Reactions: The Fmoc strategy minimizes acid-catalyzed side reactions, preserving the integrity of sensitive amino acids like tryptophan and methionine.[]
Caption: The base-catalyzed cleavage of the Fmoc group in SPPS.
The Structural Significance of Threoninol in Peptidomimetics
Incorporating this compound as a building block results in a peptide with a C-terminal primary alcohol instead of the typical carboxylic acid. This seemingly small modification has profound implications for drug design.
-
Enhanced Biological Stability: The terminal alcohol is resistant to degradation by carboxypeptidases, enzymes that cleave C-terminal amino acids. This can significantly increase the in-vivo half-life of a peptide therapeutic.
-
Altered Pharmacokinetics: The change from a charged carboxylate to a neutral, polar alcohol alters the molecule's overall polarity, solubility, and hydrogen bonding capacity. This can improve membrane permeability and modify absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Novel Binding Interactions: The terminal hydroxyl group can form new hydrogen bonds within a target's binding pocket, potentially increasing binding affinity and specificity. It also serves as a versatile chemical handle for further modifications or bioconjugation.[3]
Synthesis and Application: A Technical Protocol
The following section outlines a standard, field-proven protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.
Synthesis of this compound
While commercially available, this compound is typically synthesized by the reaction of L-Threoninol with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base like sodium bicarbonate in an aqueous/organic solvent mixture. An alternative efficient method involves the reduction of Fmoc-threonine acyl azide using sodium borohydride (NaBH₄).[11]
Protocol: Incorporation via Solid-Phase Peptide Synthesis
This protocol assumes a 0.1 mmol synthesis scale. The first amino acid is already loaded onto a suitable resin (e.g., Wang resin for a C-terminal acid on the penultimate residue or 2-chlorotrityl resin for fully protected fragments).
Caption: The iterative workflow for adding this compound in SPPS.
Step-by-Step Methodology:
-
Resin Swelling: Place the peptide-resin in a reaction vessel. Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.[12][13]
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene byproduct. A typical wash cycle is:
-
DMF (5 x 10 mL)
-
Isopropanol (IPA) (2 x 10 mL)
-
DMF (3 x 10 mL)[12]
-
-
Coupling of this compound:
-
Activation Solution: In a separate vial, dissolve this compound (4 eq., 0.4 mmol, ~131 mg) and an activating agent like HBTU (3.8 eq., 0.38 mmol) in DMF (~2 mL).[12]
-
Activation: Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol), to the activation solution and vortex for 1-2 minutes. Causality Note: HBTU reacts with the carboxylic acid (if coupling an amino acid) to form a highly reactive HOBt-ester intermediate. For an amino alcohol, the activation process facilitates the reaction with the N-terminal amine on the resin. DIPEA acts as a proton scavenger to drive the reaction forward.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate at room temperature for 1-2 hours.[8]
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test. A small sample of beads should remain colorless or yellow, indicating the absence of free primary amines and a successful coupling. A dark blue result signifies incomplete coupling, requiring a second coupling step.[12]
The peptide chain is now elongated with a threoninol residue, and the cycle can be repeated for subsequent amino acids.
Final Cleavage from the Resin
Once the synthesis is complete, the final step is to cleave the peptide alcohol from the solid support and remove all side-chain protecting groups simultaneously.
-
Cleavage Cocktail: A standard and effective cocktail for this purpose is TFA/TIS/H₂O (95%:2.5%:2.5%) .[12]
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Triisopropylsilane (TIS): A scavenger to quench reactive cationic species generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan.
-
Water (H₂O): Another scavenger that also aids in the cleavage process.
-
-
Procedure:
-
Wash the final peptide-resin with DCM (5 x 10 mL) and dry under vacuum.[12]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[12]
-
The resulting crude peptide alcohol is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is more than just a protected amino alcohol; it is an enabling tool for sophisticated medicinal chemistry and drug design. Its integration into peptide synthesis workflows, governed by the robust and mild principles of Fmoc chemistry, allows for the creation of novel peptidomimetics with potentially superior therapeutic properties. Understanding the chemical rationale behind its use and mastering the protocols for its incorporation are essential skills for any scientist aiming to push the boundaries of peptide-based therapeutics.
References
- 1. Fmoc-L-threoninol | 176380-53-3 | FF48590 | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology.[1] Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1][2][3][4] This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.
The Foundational Principle: Solid-Phase Synthesis
The revolutionary concept of SPPS lies in anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[1][5] This allows the entire synthesis to proceed within a single reaction vessel. Reagents and soluble byproducts are easily removed by filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[1][5] This methodology dramatically simplifies the purification of intermediates and enables the use of excess reagents to drive reactions to completion, a key factor in achieving high yields.[1]
The choice of resin is a critical first step, dictated by the desired C-terminal functionality of the final peptide.[1][6] For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly employed. For peptide amides, the Rink amide resin is the standard choice.[1][6][7] Before synthesis, the resin must be swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of reactive sites within the polymer matrix.[1][6][8]
The Chemistry of Fmoc SPPS: An Orthogonal Approach
Fmoc SPPS is distinguished by its use of two different classes of protecting groups that can be removed under distinct chemical conditions, a concept known as an "orthogonal" protection strategy.[9][10] This allows for the selective deprotection of the temporary Nα-amino group at each cycle without affecting the permanent protecting groups on the amino acid side chains.
-
Temporary Nα-Protection: The Fmoc group protects the α-amino group of the incoming amino acid. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[][12]
-
Permanent Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[10][13] These groups remain intact throughout the synthesis cycles and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[12]
This orthogonality is a significant advantage over the older Boc (tert-butyloxycarbonyl) SPPS methodology, where repeated use of acid for Nα-deprotection could lead to the gradual loss of side-chain protecting groups.[9][14]
The Fmoc SPPS Cycle
The synthesis of a peptide proceeds in a cyclical manner, with each cycle adding one amino acid to the growing chain. Each cycle consists of three main steps: deprotection, washing, and coupling.
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
The cycle begins with the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide. This is achieved by treating the resin with a 20% solution of piperidine in DMF. The mechanism is a base-catalyzed β-elimination.[][12] The piperidine abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the formation of a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[][13]
The dibenzofulvene byproduct is a reactive electrophile that can undergo side reactions with the newly liberated amine.[10] However, the secondary amine piperidine acts as a scavenger by reacting with dibenzofulvene to form a stable adduct, which is then washed away.[12] The progress of the deprotection can be monitored by UV-spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[9][12][15]
Caption: Mechanism of Fmoc deprotection by piperidine.
Following deprotection, the resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct. DMF is the most common solvent for this step. Complete removal of the basic piperidine is crucial to prevent neutralization of the subsequent acidic coupling reagents.
The core of the synthesis is the formation of the peptide bond. This involves the activation of the carboxylic acid group of the incoming Fmoc-protected amino acid to make it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1][16] A variety of coupling reagents have been developed for this purpose.
Common Coupling Reagents:
| Reagent Class | Examples | Mechanism of Action | Key Advantages |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or OxymaPure to suppress side reactions and reduce racemization.[17][18] | Cost-effective. The urea byproduct of DIC is soluble in common solvents.[18] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | React with the amino acid to form an activated ester (e.g., an HOBt or HOAt ester), which then reacts with the amine.[19] | High reactivity, leading to faster coupling times and high yields.[16][19] HATU and HCTU are particularly efficient and minimize racemization.[19] |
| Phosphonium Salts | PyBOP | Forms an activated phosphonium ester. | Highly efficient, especially for sterically hindered amino acids. |
The choice of coupling reagent depends on factors such as the specific amino acid being coupled, the potential for racemization, and cost considerations.[19] For instance, coupling of cysteine residues can be prone to racemization, and using a carbodiimide-based method with an additive like HOBt under neutral conditions is recommended.[18]
The completion of the coupling reaction can be monitored using qualitative colorimetric tests, such as the Kaiser test, which detects the presence of free primary amines.[17] A negative Kaiser test indicates that the coupling reaction has gone to completion.
Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove the acid-labile side-chain protecting groups. This is typically achieved by treating the peptide-resin with a "cleavage cocktail" containing a strong acid, most commonly TFA.
During this process, highly reactive carbocations are generated from the cleavage of the protecting groups. These cations can react with nucleophilic residues in the peptide, such as tryptophan, methionine, and cysteine, leading to unwanted side products. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive species.
Common Scavengers and Their Targets:
| Scavenger | Target Residues/Protecting Groups |
| Triisopropylsilane (TIS) | Trityl (Trt) and Pbf protecting groups |
| Water | t-Butyl (tBu) protecting groups |
| 1,2-Ethanedithiol (EDT) | Cysteine-containing peptides, scavenges various cations |
| Thioanisole | General scavenger, particularly for Met and Trp |
A widely used general-purpose cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), though for many standard peptides, a simpler mixture like TFA/TIS/water (95:2.5:2.5) is sufficient, especially when using modern protecting groups like Fmoc-Trp(Boc)-OH.
Potential Side Reactions and Mitigation Strategies
Despite the robustness of Fmoc SPPS, several side reactions can occur, leading to impurities in the final product. Understanding and mitigating these is key to successful synthesis.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, particularly during the basic Fmoc deprotection step.[9] This can lead to racemization and the formation of β-aspartyl peptides. Using protecting groups like Ompe or Hmb on the preceding amino acid can help to sterically hinder this side reaction.[17]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[17][20] This is particularly problematic when proline or glycine is the second amino acid. Using sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.[20]
-
Racemization: The activation of the carboxylic acid during coupling can lead to the loss of stereochemical integrity (racemization), especially for sensitive amino acids like cysteine and histidine. This can be minimized by using appropriate coupling reagents (e.g., DIC/HOBt) and avoiding prolonged activation times and high temperatures.[18]
-
Aggregation: As the peptide chain elongates, it can aggregate on the resin, leading to incomplete coupling and deprotection reactions.[20] This is more common with hydrophobic sequences. Strategies to overcome aggregation include using specialized resins (e.g., TentaGel), chaotropic salts, or performing the synthesis at elevated temperatures.[20]
Experimental Protocols
The following protocols provide a general framework for manual Fmoc SPPS. For automated synthesizers, the principles remain the same, but the specific operations are instrument-dependent.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 100-200 mg for a 0.1 mmol scale synthesis) in a fritted reaction vessel.[1][7]
-
Add sufficient DMF to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1][7]
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
Swell the peptide-resin in DMF.[1]
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.[1]
-
Agitate the mixture for 5-10 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[1]
Protocol 3: Amino Acid Coupling using HBTU
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the reaction for completion using the Kaiser test.
-
Once complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Protocol 4: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) in a fume hood.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has become the cornerstone of modern peptide science. Its mild reaction conditions, orthogonal protection strategy, and suitability for automation have made it the method of choice for synthesizing a wide range of peptides, including those with post-translational modifications.[9][12] A thorough understanding of the underlying chemistry, careful selection of reagents and protocols, and awareness of potential side reactions are essential for achieving high yields of pure peptide products. This guide provides the foundational knowledge and practical insights for researchers to confidently and successfully apply Fmoc SPPS in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. biosynth.com [biosynth.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. bachem.com [bachem.com]
- 16. nbinno.com [nbinno.com]
- 17. chempep.com [chempep.com]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
The Versatility of Fmoc-Threoninol Derivatives: A Technical Guide to Specialized Applications
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to achieving desired therapeutic outcomes. Among the vast arsenal of synthetic tools, Fmoc-Threoninol and its derivatives have emerged as uniquely versatile scaffolds. Their inherent chirality, coupled with the presence of multiple reactive functional groups, opens avenues for a range of specialized applications far beyond their role as simple components of a peptide chain. This in-depth guide provides a comprehensive overview of the synthesis, properties, and advanced applications of this compound derivatives, offering field-proven insights into their practical implementation.
The Core Molecule: Understanding this compound
Fmoc-L-Threoninol is a derivative of the amino acid L-threonine where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxylic acid is reduced to a primary alcohol.[1][2] This seemingly simple modification fundamentally alters the molecule's reactivity and potential applications. The presence of two hydroxyl groups of differing reactivity (primary and secondary) and two chiral centers provides a rich platform for further chemical modification and stereocontrolled synthesis.
The Fmoc protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved by a secondary amine like piperidine.[3][4] This orthogonality is a cornerstone of modern peptide chemistry.
Table 1: Physicochemical Properties of Fmoc-L-Threoninol
| Property | Value | Reference |
| CAS Number | 176380-53-3 | [1] |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.37 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Synthesis and Derivatization: Crafting the Tools for Innovation
The synthesis of this compound derivatives is a critical first step in harnessing their potential. A common derivative, Fmoc-O-tert-butyl-L-threoninol, is synthesized in a multi-step process starting from L-threonine. This process involves the protection of the amino and hydroxyl groups, followed by the reduction of the carboxylic acid and subsequent introduction of the Fmoc group.
The causality behind these steps is rooted in the need for orthogonal protecting groups. The tert-butyl ether protecting the side-chain hydroxyl group is stable to the basic conditions used for Fmoc removal but is easily cleaved with trifluoroacetic acid (TFA) during the final cleavage from the resin in SPPS.[5]
Experimental Protocol: Synthesis of Fmoc-O-tert-butyl-L-threoninol
This protocol is a condensed representation of a multi-step synthesis.
-
Esterification of L-threonine: L-threonine is reacted with thionyl chloride in methanol to produce L-threonine methyl ester hydrochloride.
-
Amino Group Protection: The amino group of the methyl ester is protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate.
-
Side-Chain Hydroxyl Protection: The secondary hydroxyl group is protected as a tert-butyl ether using isobutylene in the presence of a strong acid catalyst.
-
Saponification: The methyl ester is hydrolyzed to a carboxylic acid using a base such as lithium hydroxide.
-
Reduction of Carboxylic Acid: The carboxylic acid is reduced to a primary alcohol using a reducing agent like sodium borohydride.
-
Deprotection of Amino Group: The Z-group is removed by catalytic hydrogenation.
-
Fmoc Protection: The free amino group is reacted with Fmoc-succinimide (Fmoc-OSu) to yield the final product, Fmoc-O-tert-butyl-L-threoninol.
This self-validating system ensures that at each step, the desired functional group is modified while others remain protected, leading to a high-purity final product.
Specialized Applications: Beyond a Simple Amino Acid
The true value of this compound derivatives lies in their application in constructing complex and functionally specialized molecules.
Building Blocks for Modified Peptides
This compound derivatives are indispensable for the synthesis of peptides with post-translational modifications, such as phosphopeptides and glycopeptides. The protected hydroxyl group serves as a handle for the introduction of phosphate or sugar moieties.
-
Phosphopeptides: Fmoc-Thr(PO(OBzl)OH)-OH is a key building block for the synthesis of phosphopeptides, which are crucial for studying signal transduction pathways.[6] The benzyl protecting group on the phosphate is removed during the final acid cleavage.
-
Glycopeptides: The hydroxyl group of threonine can be glycosylated to mimic glycoproteins. Fmoc-protected, glycosylated threonine derivatives are incorporated into the peptide chain using standard SPPS protocols.[4]
Chiral Auxiliaries in Asymmetric Synthesis
The inherent chirality of threoninol can be harnessed to control the stereochemistry of new chiral centers. By converting this compound into a chiral auxiliary, such as an oxazolidinone, it can be temporarily attached to a prochiral substrate to direct a stereoselective reaction.[7][8]
Diagram: Asymmetric Aldol Reaction using a Threoninol-Derived Chiral Auxiliary
Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary derived from this compound.
In this workflow, the this compound is first converted into a rigid oxazolidinone structure. This auxiliary is then acylated and subjected to an aldol reaction. The steric bulk of the auxiliary directs the incoming aldehyde to one face of the enolate, resulting in a high degree of diastereoselectivity.[2] Finally, the auxiliary is cleaved, yielding an enantiomerically enriched product, and the auxiliary can be recovered.
Scaffolds for Peptidomimetics and Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability.[9] The bifunctional nature of threoninol makes it an excellent starting point for creating conformationally constrained peptide mimics.
The two hydroxyl groups can be used as anchor points for cyclization, creating macrocyclic peptides with well-defined secondary structures.[10][11] For instance, one hydroxyl group can be attached to a solid support, while the other is used for intramolecular cyclization with a side chain of another amino acid in the sequence. This approach is invaluable for locking a peptide into its bioactive conformation.
Diagram: Synthesis of a Cyclic Peptidomimetic
Caption: General workflow for the synthesis of a cyclic peptidomimetic using this compound as a scaffold.
Threoninol-Based Linkers for Solid-Phase Synthesis
The diol functionality of threoninol can be exploited to create novel, cleavable linkers for solid-phase synthesis.[12] For example, one hydroxyl can be attached to the resin, while the other is used to link the C-terminus of the first amino acid. The resulting ester linkage can be designed to be cleavable under specific conditions that are orthogonal to the deprotection of the Fmoc group and side-chain protecting groups. This allows for the synthesis of fully protected peptide fragments, which are valuable in convergent peptide synthesis strategies.
Conclusion: A Multifaceted Tool for Advanced Synthesis
This compound and its derivatives are far more than simple building blocks for peptide synthesis. Their unique structural features provide a powerful platform for a wide range of specialized applications, from the creation of modified peptides to the stereocontrolled synthesis of complex organic molecules and the construction of conformationally constrained peptidomimetics. For the discerning researcher, a deep understanding of the synthesis and reactivity of these versatile compounds is a key to unlocking new possibilities in drug discovery and chemical biology. The methodologies and insights presented in this guide offer a solid foundation for the innovative application of this compound derivatives in addressing the challenges of modern therapeutic development.
References
- 1. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthetic Strategies for Macrocyclic Peptides [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 11. A novel dipeptidomimetic containing a cyclic threonine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. biosynth.com [biosynth.com]
The Strategic Incorporation of Fmoc-Threoninol in the Synthesis of Unnatural Peptides: A Technical Guide
Abstract
The deliberate incorporation of unnatural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry and drug development.[1] These modifications can dramatically enhance therapeutic properties, including proteolytic stability, membrane permeability, and conformational rigidity.[1] Among the diverse building blocks available, Fmoc-Threoninol, an amino alcohol derivative, offers unique structural and functional advantages for creating novel peptide analogs. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties to its strategic application in solid-phase peptide synthesis (SPPS). We will explore the causality behind key experimental choices, present validated protocols, and address common challenges to empower researchers, scientists, and drug development professionals in harnessing the full potential of this versatile molecule.
Introduction: The Rationale for Unnatural Amino Acids and the Role of this compound
The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high specificity and potency compared to small molecules.[2][3] However, native peptides often suffer from poor metabolic stability and limited bioavailability. The introduction of unnatural amino acids is a powerful strategy to overcome these limitations.[4]
This compound, a fluorenylmethoxycarbonyl (Fmoc) protected amino alcohol, is a crucial building block in this endeavor.[5] Its structure, featuring a hydroxyl group in place of a carboxylic acid, allows for the creation of peptide mimics with altered hydrogen bonding patterns and conformational preferences. This modification can lead to enhanced biological activity and improved pharmacokinetic profiles.[6] The Fmoc protecting group is central to its utility, enabling its seamless integration into the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow.[5][7]
Key Properties of Fmoc-L-Threoninol
A thorough understanding of the physicochemical properties of Fmoc-L-Threoninol is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 176380-53-3 | [5][8][9][10][11] |
| Molecular Formula | C₁₉H₂₁NO₄ | [5][9][11] |
| Molecular Weight | 327.4 - 327.5 g/mol | [5][10][11] |
| Appearance | White powdery solid | [8] |
| Melting Point | 91-98 °C | [5] |
| Solubility | Soluble in organic solvents such as DMSO and dichloromethane. | [8] |
| Storage | 0-8 °C | [5] |
The Core of the Synthesis: this compound in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the predominant method for peptide synthesis, prized for its efficiency and mild reaction conditions.[7][12] The integration of this compound into this workflow requires careful consideration of coupling strategies and potential side reactions.
The Fmoc-SPPS Workflow: A Conceptual Overview
The iterative nature of Fmoc-SPPS involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid support.[13] Each cycle consists of two key steps: the removal of the temporary Fmoc protecting group and the coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Experimental Protocol: Incorporation of this compound
This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry.
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, 2-Chlorotrityl chloride)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and DCM.
-
This compound Coupling:
-
Dissolve this compound (3-5 equivalents), a coupling reagent like HCTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.[1]
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test to ensure completion.
-
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[14]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[1]
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.[1]
-
Cleavage and Global Deprotection:
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1][17]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Navigating Challenges in Synthesis
The incorporation of non-standard residues like Threoninol can present unique challenges. A proactive understanding of these potential issues is critical for a successful synthesis.
Steric Hindrance and Coupling Efficiency
The β-hydroxyl group of Threoninol can introduce steric hindrance, potentially leading to slower and less efficient coupling reactions.[1] This is particularly relevant when coupling bulky amino acids adjacent to the Threoninol residue.
Mitigation Strategies:
-
Extended Coupling Times: Increasing the reaction time can help drive the coupling to completion.
-
Elevated Temperatures: Microwave-assisted synthesis can accelerate the process and overcome steric barriers.[18]
-
Potent Coupling Reagents: Utilizing stronger coupling reagents like HATU or COMU can enhance coupling efficiency.[19][20]
Side Reactions during Synthesis and Cleavage
Several side reactions can occur during Fmoc-SPPS, and the presence of a hydroxyl group in Threoninol necessitates careful consideration of protecting group strategy and cleavage conditions.
-
Aspartimide Formation: A common side reaction in Fmoc chemistry, particularly with sequences containing aspartic acid, involves the cyclization of the aspartic acid side chain.[7] While not directly involving Threoninol, it's a critical consideration in the overall peptide synthesis strategy.
-
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin.[21] Using 2-chlorotrityl chloride resin can help minimize this issue.[1]
-
Racemization: The activation of the carboxylic acid during coupling can sometimes lead to a loss of stereochemical integrity.[1] The use of urethane-based protecting groups like Fmoc helps to suppress racemization.[12]
Caption: Potential challenges in the synthesis of Threoninol-containing peptides.
Protecting Group Strategy for the Hydroxyl Group
In many cases, the hydroxyl group of Threoninol can be left unprotected during synthesis. However, for complex syntheses or sequences prone to side reactions, protection may be necessary. The most common protecting group for the hydroxyl function of threonine in Fmoc chemistry is the tert-butyl (tBu) ether.[22] This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by the strong acid (TFA) used in the final cleavage step.[22]
Applications in Drug Discovery and Beyond
The incorporation of Threoninol and other unnatural amino acids has led to the development of peptide therapeutics with enhanced properties and novel mechanisms of action.[][24]
Key Application Areas:
-
Enhanced Proteolytic Stability: The modified backbone can sterically hinder the approach of proteases, increasing the in vivo half-life of the peptide.[1]
-
Conformational Constraint: The introduction of Threoninol can induce specific secondary structures, such as β-sheets, which can be crucial for binding to biological targets.[19]
-
Improved Pharmacokinetics: Altering the polarity and hydrogen bonding capacity of a peptide can improve its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioconjugation: The hydroxyl group of Threoninol can serve as a handle for bioconjugation, allowing for the attachment of imaging agents, cytotoxic drugs, or other functional moieties.[5][6]
-
Glycobiology Research: this compound derivatives are valuable in the synthesis of glycopeptides, which are important for studying carbohydrate-protein interactions.[6][25]
The ability to fine-tune the properties of peptides through the incorporation of building blocks like this compound is a testament to the power of synthetic chemistry in addressing complex biological challenges.[26] As our understanding of peptide structure-activity relationships deepens, the strategic use of such unnatural amino acids will continue to drive innovation in drug discovery and materials science.[27]
Conclusion
This compound is a powerful and versatile tool for the synthesis of unnatural peptides. Its seamless integration into the Fmoc-SPPS workflow, coupled with the unique structural features it imparts, makes it an invaluable asset for medicinal chemists and peptide scientists. By understanding the underlying principles of its use, anticipating potential challenges, and employing robust synthetic protocols, researchers can effectively leverage this compound to create novel peptide analogs with enhanced therapeutic potential. The continued exploration of such building blocks will undoubtedly pave the way for the next generation of peptide-based drugs and advanced biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 3. The Therapeutic Potential Of Peptides [drugdiscoveryonline.com]
- 4. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Fmoc-L-threoninol | 176380-53-3 | FF48590 | Biosynth [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bachem.com [bachem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. An unnatural amino acid that induces beta-sheet folding and interaction in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chempep.com [chempep.com]
- 22. peptide.com [peptide.com]
- 24. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chemie.univie.ac.at [chemie.univie.ac.at]
The Strategic Application of Fmoc-Threoninol in the Solid-Phase Synthesis of Cyclic Peptide Libraries: A Technical Guide
Abstract
The relentless pursuit of novel therapeutic agents has positioned cyclic peptides at the forefront of drug discovery, owing to their enhanced metabolic stability, target affinity, and conformational rigidity compared to their linear counterparts. The generation of diverse cyclic peptide libraries is a cornerstone of this endeavor, demanding robust and versatile synthetic strategies. This in-depth guide elucidates the pivotal role of Fmoc-L-Threoninol as a versatile building block in the construction of a specialized safety-catch linker system. We will explore a powerful methodology for the solid-phase synthesis of head-to-tail cyclic peptide libraries, leveraging the unique chemical attributes of a threoninol-derived sulfonamide linker. This guide provides a comprehensive examination of the underlying chemical principles, detailed experimental protocols, and the strategic advantages of this approach for researchers, medicinal chemists, and professionals in drug development.
Introduction: The Imperative for Advanced Peptide Library Synthesis
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, remains the gold standard for peptide assembly due to its efficiency and amenability to automation.[1][2] The evolution of SPPS has been marked by the development of sophisticated tools, including advanced protecting group strategies and specialized linkers.[3][4] Among these innovations, "safety-catch" linkers have emerged as a particularly powerful asset.[3][5][6]
A safety-catch linker is exceptionally stable throughout the entire peptide chain elongation process, resisting the conditions required for both Nα-amino and side-chain deprotection.[3][6] Its inert nature ensures the integrity of the growing peptide chain. Only upon a specific, chemically-induced activation step does the linker become labile, permitting the cleavage of the completed peptide from the solid support.[5] This unique characteristic provides an orthogonal handle for peptide release, enabling complex synthetic routes, including on-resin cyclization.[1][7]
This guide focuses on a specialized application of this concept, employing Fmoc-L-Threoninol not merely as a constituent amino acid, but as the foundational scaffold for a safety-catch linker tailored for the synthesis of cyclic peptide libraries.
The Fmoc-Threoninol Sulfonamide Linker: A Strategic Design
The proposed strategy hinges on a safety-catch linker constructed from Fmoc-L-Threoninol. The threoninol backbone provides a primary hydroxyl group for attachment to the solid support and a secondary hydroxyl group that, while not directly involved in the primary reaction pathway, can influence the linker's conformational properties. The core of the safety-catch mechanism lies in the formation of a stable sulfonamide bond, which anchors the first amino acid to the linker.
Key Attributes of the this compound Scaffold:
-
Versatility: Fmoc-L-Threoninol is a readily available and versatile amino alcohol used in peptide synthesis and medicinal chemistry.[3]
-
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) protecting group is central to the standard SPPS workflow, allowing for selective deprotection of the Nα-amino group under mild basic conditions.[8]
-
Chirality: The inherent chirality of L-threoninol can be leveraged in advanced library designs.
The sulfonamide linkage is exceptionally stable to the acidic and basic conditions of standard Fmoc-based SPPS.[6] Activation is achieved through N-alkylation of the sulfonamide, which renders it highly susceptible to intramolecular nucleophilic attack by the deprotected N-terminal amino group of the peptide chain. This elegant, on-resin cyclization-cleavage strategy directly yields the desired cyclic peptide, minimizing the need for extensive post-synthesis purification.[1][9]
The Synthetic Workflow: From Resin to Library
The synthesis of a cyclic peptide library using the this compound sulfonamide linker can be dissected into four key phases: Linker Immobilization, Peptide Elongation, Linker Activation, and Cyclization-Cleavage.
Phase 1: Immobilization of the Linker
The first critical step is the covalent attachment of the this compound derivative to a suitable solid support. This process involves the synthesis of an activated this compound-sulfonamide precursor.
Experimental Protocol: Linker Synthesis and Immobilization
-
Synthesis of the Sulfonyl Chloride Derivative: React Fmoc-L-Threoninol with a suitable bifunctional reagent, such as 4-(chlorosulfonyl)phenyl isocyanate, to form the corresponding sulfonyl chloride. The isocyanate group will react with the primary alcohol of the threoninol.
-
Resin Preparation: Start with an aminomethylated polystyrene resin (AM-PS). Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Linker Attachment: React the synthesized this compound-sulfonyl chloride derivative with the aminomethyl resin in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This forms a stable amide bond between the linker and the resin.
-
Capping: After the coupling reaction, cap any unreacted amino groups on the resin using a capping agent such as acetic anhydride to prevent the formation of failure sequences.
-
Loading of the First Amino Acid:
-
Remove the Fmoc protecting group from the threoninol linker using a 20% solution of piperidine in DMF.
-
Couple the first Fmoc-protected amino acid to the deprotected amino group of the linker via its thioacid derivative in the presence of a base like 2,6-lutidine. This forms the stable N-acyl sulfonamide linkage.
-
Phase 2: Peptide Elongation
With the first amino acid securely anchored to the safety-catch linker, the linear peptide sequence is assembled using standard and well-established Fmoc-SPPS protocols.[10]
Experimental Protocol: Peptide Chain Elongation
-
Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the Nα-Fmoc group, exposing a free primary amine.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents) along with a suitable coupling agent, such as HBTU/HOBt or HATU, and a base like DIPEA. Allow the reaction to proceed for 1-2 hours.
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative test, such as the Kaiser test, to detect any remaining free primary amines.
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.
Phase 3: Activation of the Safety-Catch Linker
This phase is the pivotal step in the safety-catch strategy. The inert sulfonamide linkage is converted into a highly reactive intermediate, priming it for the subsequent cyclization and cleavage.
Experimental Protocol: Linker Activation
-
N-Alkylation of the Sulfonamide: After the complete linear peptide has been assembled, treat the resin with an alkylating agent. A common and effective method is microwave-assisted N-alkylation using iodoacetonitrile or a similar reactive alkyl halide. This reaction selectively alkylates the nitrogen of the N-acyl sulfonamide, dramatically increasing its electrophilicity.
Phase 4: On-Resin Cyclization and Cleavage
The final phase involves the intramolecular cyclization of the peptide, which simultaneously cleaves it from the solid support.
Experimental Protocol: Cyclization and Cleavage
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF.
-
Side-Chain Deprotection (Optional): Depending on the desired final product, the side-chain protecting groups can be removed at this stage using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[11]
-
Neutralization and Cyclization: Neutralize the N-terminal ammonium salt with a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF. The now-free N-terminal amine will spontaneously attack the activated N-acyl sulfonamide, leading to the formation of a cyclic peptide and its release from the resin into the solution.
-
Product Isolation: Filter the resin and collect the filtrate containing the cyclic peptide. Precipitate the crude peptide by adding cold diethyl ether, followed by centrifugation and lyophilization.
Visualization of the Workflow
To provide a clear conceptual overview, the entire process is illustrated below using Graphviz diagrams.
Caption: Synthesis and immobilization of the this compound linker.
References
- 1. A safety catch linker for Fmoc-based assembly of constrained cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Standard Fmoc-Threoninol Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and practices for the coupling of carboxylic acids to Fmoc-L-threoninol. Fmoc-L-threoninol is a critical chiral building block in medicinal chemistry, primarily utilized for the synthesis of peptide alcohols, which often exhibit enhanced metabolic stability and unique pharmacological profiles compared to their corresponding peptide acids. This document offers a detailed exploration of the reaction mechanism, optimal coupling conditions, reagent selection, and potential side reactions. A meticulously detailed, field-proven protocol for a standard solution-phase coupling is provided, alongside insights into solid-phase strategies for more complex syntheses. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide and small molecule synthesis.
Scientific Foundation & Core Principles
Introduction to Fmoc-L-Threoninol in Synthesis
Fmoc-L-threoninol is a derivative of the amino acid L-threonine in which the carboxylic acid has been reduced to a primary alcohol. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This orthogonal protection scheme is fundamental to its application in modern synthesis, allowing for the selective deprotection of the amine without affecting acid-labile side-chain protecting groups.
The primary synthetic utility of Fmoc-threoninol is as a C-terminal precursor for peptide alcohols. Peptide alcohols are an important class of compounds that often show distinct biological activities, such as the antibiotic properties of peptaibols or the potent therapeutic effects of the somatostatin analogue, octreotide.[1] The replacement of the C-terminal carboxylate with a hydroxymethyl group can significantly alter a peptide's binding affinity, membrane permeability, and resistance to degradation by carboxypeptidases.
The Chemistry of Amide Bond Formation
The coupling of a carboxylic acid to the primary amine of this compound is a nucleophilic acyl substitution. The core challenge in this reaction is that a free carboxylic acid is not sufficiently electrophilic to react with the amine under mild conditions. Therefore, the carboxylic acid must first be "activated" to create a better leaving group, transforming the hydroxyl of the carboxyl group into a species that is readily displaced by the amine nucleophile.[2]
Modern peptide chemistry overwhelmingly favors the use of coupling reagents that form highly reactive intermediates in situ. These reagents are broadly categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.[3][4] For sterically demanding couplings, such as those involving β-branched structures like threoninol, aminium/uronium and phosphonium salt-based reagents are generally preferred for their high reactivity and efficiency.[5][6]
Key Mechanistic Steps:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-O-uronium, acyl-O-phosphonium, or active ester intermediate.
-
Nucleophilic Attack: The free primary amine of this compound attacks the activated carbonyl carbon.
-
Peptide Bond Formation: The leaving group is expelled, and a stable amide (peptide) bond is formed.
Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective aza-derivative, OxymaPure, are often included. These additives can form active esters with the carboxylic acid, which serve as reactive intermediates while simultaneously suppressing side reactions, most notably racemization of the activated acid.[6]
Reagent Selection and Parameter Optimization
The success of the coupling reaction hinges on the judicious selection of reagents and the optimization of reaction parameters.
Coupling Reagents
For coupling to a sterically hindered amino alcohol like this compound, highly efficient reagents are recommended to ensure high yields and minimize reaction times.
| Reagent Class | Coupling Reagent | Common Additives | Key Characteristics & Recommendations |
| Aminium/Uronium Salts | HATU | HOAt (often intrinsic) | Highly reactive and fast, often the reagent of choice for difficult couplings. The 7-aza-benzotriazole (OAt) active ester is more reactive than the HOBt ester.[6][7] |
| HBTU | HOBt (often intrinsic) | A very popular and effective reagent, slightly less reactive than HATU but a robust and cost-effective choice for many applications.[7] | |
| COMU | OxymaPure (intrinsic) | A modern, highly efficient uronium salt with coupling efficiencies comparable to HATU. Incorporates the non-explosive OxymaPure, enhancing safety and solubility.[5] | |
| Phosphonium Salts | PyBOP | HOBt (often intrinsic) | An efficient phosphonium salt reagent that avoids the potential for N-terminal guanidinylation, a side reaction possible with excess HBTU/HATU.[5][7] |
| Carbodiimides | DIC | OxymaPure | Diisopropylcarbodiimide (DIC) is a liquid carbodiimide, making it easy to handle. When used with OxymaPure, it provides a low-racemization, safe, and effective activation method. The diisopropylurea byproduct is more soluble than the dicyclohexylurea from DCC.[8] |
Bases and Solvents
-
Base: A non-nucleophilic tertiary amine is required to neutralize the protonated amine starting material and to facilitate the activation and coupling steps. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base.[5][9] For particularly sensitive substrates where racemization is a concern, a weaker base like 2,4,6-collidine may be used.[2]
-
Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for peptide coupling due to its excellent solvating properties for protected amino acids, coupling reagents, and the growing peptide chain. Dichloromethane (DCM) can also be used, sometimes in combination with DMF.[8] It is critical to use high-purity, amine-free DMF to prevent premature Fmoc deprotection or reaction with the activated carboxylic acid.[9]
Experimental Workflow: Solution-Phase Coupling
This section provides a detailed, step-by-step protocol for a standard solution-phase coupling of an N-protected amino acid to Fmoc-L-threoninol using HATU, a highly recommended reagent for this type of transformation.
Workflow Diagram
Caption: Standard workflow for solution-phase coupling to this compound.
Detailed Protocol: HATU-Mediated Coupling
Materials and Reagents:
-
Nα-Protected Carboxylic Acid (e.g., Boc-L-Alanine-OH)
-
Fmoc-L-Threoninol
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous, Amine-Free DMF
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment.
Procedure:
-
Reactant Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Nα-Protected Carboxylic Acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF (approx. 5-10 mL per mmol of carboxylic acid).
-
In a separate flask, dissolve Fmoc-L-threoninol (1.1 eq.) in anhydrous DMF.
-
-
Activation:
-
Coupling Reaction:
-
Add the this compound solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-3 hours.
-
-
In-Process Control (Trustworthiness):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the limiting reagent (typically the carboxylic acid). This self-validating step prevents premature work-up and ensures high conversion.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes excess base, unreacted starting materials, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude dipeptide alcohol by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to obtain the pure product.
-
Advanced Applications: Solid-Phase Synthesis of Peptide Alcohols
While solution-phase coupling is effective for smaller fragments, the synthesis of longer peptide alcohols is best accomplished using Solid-Phase Peptide Synthesis (SPPS). This requires anchoring the Fmoc-amino alcohol to a resin.
Anchoring Strategies
Directly attaching an amino alcohol to a standard resin is not feasible. Therefore, specialized linkers or resins are employed.
-
Bifunctional Linkers: Reagents like p-carboxybenzaldehyde can be used to form an acetal with the two hydroxyl groups of this compound. The remaining carboxylic acid on the linker is then coupled to a standard amine-functionalized resin (e.g., Rink Amide resin).[10]
-
Pre-functionalized Resins: A more direct approach involves using specially prepared resins where a linker is already attached, facilitating the direct loading of the Fmoc-amino alcohol.[10][11]
-
O-N Acyl-Transfer Strategy: An elegant method involves anchoring the Fmoc-amino alcohol to a trityl chloride resin via its primary hydroxyl group. The peptide chain is then built upon the secondary hydroxyl group. After cleavage from the resin, a spontaneous and intramolecular O-to-N acyl migration occurs, forming the correct peptide bond and yielding the desired peptide alcohol.[1][3]
General SPPS Workflow for Peptide Alcohols
Caption: General workflow for the solid-phase synthesis of peptide alcohols.
Troubleshooting and Side Reactions
-
Incomplete Coupling: If monitoring shows significant unreacted starting material, the cause is often steric hindrance.
-
Solution: Extend the reaction time, increase the equivalents of coupling reagent and base, or switch to a more potent activator like HATU. For solid-phase synthesis, a second coupling step (double coupling) may be necessary.[2]
-
-
O-Acylation: The primary and secondary hydroxyl groups of threoninol are potential sites for unwanted O-acylation by the activated carboxylic acid.
-
Mitigation: The primary amine is significantly more nucleophilic than the hydroxyl groups, making N-acylation the strongly favored kinetic pathway. However, to eliminate this risk entirely, the secondary hydroxyl can be protected with an acid-labile group like tert-butyl (tBu), although this adds synthetic steps. In most standard coupling conditions, O-acylation is not a major competing reaction.
-
-
Racemization: The chiral center of the activated carboxylic acid can be susceptible to epimerization under basic conditions.
References
- 1. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Manual Coupling of Fmoc-Threoninol to Peptide Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-Terminal Amino Alcohols
In the landscape of peptide-based therapeutics, modifications that enhance pharmacological profiles are of paramount importance. The C-terminus of a peptide is a prime target for chemical alteration to improve stability against carboxypeptidases, modulate solubility, and alter receptor-binding interactions. The conversion of the C-terminal carboxylic acid to a neutral amino alcohol functionality is a key strategy to achieve these goals.
Fmoc-Threoninol is a chiral building block that allows for the introduction of a C-terminal threoninol moiety. This application note provides a comprehensive, field-tested protocol for the manual, solution-phase coupling of a protected peptide acid with this compound. This procedure is designed as a subsequent step to a standard solid-phase peptide synthesis (SPPS) workflow, yielding a C-terminally modified peptide poised for final deprotection and purification. We will delve into the chemical rationale behind reagent selection, provide two robust coupling methodologies, and offer a guide to reaction monitoring and troubleshooting.
Core Principle: Esterification as the Coupling Chemistry
Unlike typical peptide bond formation (amidation), the coupling of a peptide acid to this compound is an esterification reaction . The nucleophile is not an amine, but the primary alcohol of the threoninol side chain. This reaction requires the activation of the peptide's C-terminal carboxylic acid to make it susceptible to nucleophilic attack by the sterically hindered alcohol.
This process is typically performed in solution phase after the peptide has been synthesized and cleaved from the solid support under conditions that preserve its side-chain protecting groups. Resins such as 2-chlorotrityl chloride (2-CTC) are ideal for SPPS as they permit the cleavage of the peptide-resin linkage with dilute acid, leaving acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) intact.[1][2]
Overall Synthetic Workflow
The synthesis is a multi-stage process that combines the efficiency of solid-phase synthesis with the precision of a final solution-phase modification.
References
Application Note & Protocols: The Strategic Application of Fmoc-Threoninol in Convergent Glycopeptide Synthesis
Abstract
Glycopeptides are at the forefront of therapeutic and immunological research, serving as critical components in the development of vaccines, targeted drug delivery systems, and tools for studying complex biological processes.[1][2][3] The chemical synthesis of these intricate biomolecules, however, presents significant challenges, primarily due to the complexity of stereoselectively installing glycan moieties onto a peptide backbone.[4][5] This document details the strategic use of Fmoc-L-threoninol, a versatile chiral building block, in a convergent approach to O-linked glycopeptide synthesis. By leveraging Fmoc-threoninol as a foundational scaffold, researchers can circumvent common issues associated with direct glycosylation of peptide-bound threonine, such as low yields and anomeric mixtures. We provide a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols for the synthesis of glycosylated threonine building blocks, and their subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking robust and efficient methodologies for the chemical synthesis of well-defined glycopeptides.
Introduction: The Glycopeptide Synthesis Challenge and the Role of this compound
Glycosylation is a pivotal post-translational modification that dictates the structure, function, and stability of a vast number of proteins.[2][6] Aberrant glycosylation is a hallmark of numerous diseases, including cancer, making glycopeptides prime targets for therapeutic intervention and diagnostic tool development.[1][7] The total chemical synthesis of O-linked glycopeptides, where a glycan is attached to the hydroxyl group of a serine or threonine residue, is a formidable task.[6][8]
Traditional linear solid-phase synthesis, while powerful for peptides, often falters when incorporating carbohydrates. The primary hurdles include:
-
Stereochemical Control: Achieving the desired α or β anomeric linkage during glycosylation is notoriously difficult.[5]
-
Protecting Group Strategy: The multitude of reactive hydroxyl groups on a carbohydrate requires a sophisticated and orthogonal protecting group strategy that is compatible with peptide synthesis conditions.[5][9]
-
Glycosidic Bond Lability: Glycosidic linkages can be sensitive to the acidic conditions used for final peptide cleavage and deprotection.[8][10]
A superior strategy, known as the building block approach , addresses these challenges by preparing a pre-glycosylated amino acid monomer, which is then incorporated into the growing peptide chain using standard Fmoc-SPPS protocols.[8][11][12] This is where Fmoc-L-threoninol (N-α-Fmoc-L-threoninol) emerges as a key strategic component.
This compound is a reduced derivative of threonine, where the carboxylic acid is replaced by a primary alcohol. This seemingly minor modification provides a crucial synthetic handle. By starting with this compound, the primary alcohol can be selectively protected or used to anchor the molecule to a solid support, leaving the secondary alcohol (corresponding to the side-chain hydroxyl of threonine) available for stereoselective glycosylation. Subsequent oxidation of the primary alcohol to a carboxylic acid yields the desired glycosylated Fmoc-threonine building block, ready for SPPS.
The Causality Behind the this compound Strategy
The decision to employ this compound is rooted in enhancing control and efficiency. Direct glycosylation of an Fmoc-Threonine residue already attached to a resin is often inefficient. The sterically hindered environment of the solid support can impede the approach of the bulky glycosyl donor, leading to low yields. The this compound approach elegantly sidesteps this by performing the critical glycosylation step in solution phase, where reaction kinetics are more favorable.
Key Advantages:
-
Improved Glycosylation Efficiency: Solution-phase glycosylation of the threoninol scaffold generally proceeds with higher yields and better stereoselectivity compared to on-resin methods.
-
Simplified Purification: The intermediate glycosylated threoninol can be purified to a high degree before oxidation and incorporation into the peptide, ensuring that only the correctly glycosylated building block is used in SPPS.
-
Flexibility and Versatility: This strategy allows for the synthesis of a wide variety of glycosylated threonine building blocks with different carbohydrate moieties, which can then be used modularly in glycopeptide assembly.[7]
The overall workflow is a convergent synthesis, where the two key components—the peptide chain and the glycosylated amino acid—are prepared separately and then joined.
Caption: Convergent synthesis workflow using the this compound building block approach.
Detailed Protocols & Methodologies
The following protocols provide a self-validating system for the synthesis of a representative glycosylated building block, specifically an Fmoc-Thr(Ac₃GalNAc)-OH derivative, which is a common building block for synthesizing tumor-associated MUC1 glycopeptides.[13][14]
Protocol 1: Synthesis of the Glycosylated Fmoc-Threonine Building Block
This multi-step protocol starts with commercially available Fmoc-L-threoninol.
Step 3.1: Synthesis of the Glycosyl Donor The synthesis begins with the preparation of a suitable glycosyl donor from a peracetylated sugar. A common donor is the acetobromo-α-D-galactosamine derivative. The synthesis of this and other donors is well-established in carbohydrate chemistry.[13]
Step 3.2: Glycosylation of Protected this compound This is the cornerstone of the building block approach.
-
Materials:
-
Fmoc-L-threoninol with a protected primary alcohol (e.g., as a TBDMS ether).
-
Glycosyl donor (e.g., 2-azido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl bromide). The azido group serves as a non-participating group to favor α-glycosylation and can be converted to an acetamido group later.[14]
-
Anhydrous Dichloromethane (DCM) and Toluene.
-
Activator/Promoter (e.g., Silver trifluoromethanesulfonate (AgOTf)).
-
Activated 4 Å molecular sieves.
-
-
Procedure:
-
Dissolve the protected this compound acceptor (1.0 equiv.) in a mixture of anhydrous DCM and anhydrous toluene under an argon atmosphere.
-
Add activated 4 Å molecular sieves and stir for 1 hour at room temperature to ensure anhydrous conditions.
-
Cool the mixture to 0°C.
-
In a separate flask, dissolve the glycosyl donor (1.2 equiv.) and the promoter (e.g., AgOTf, 1.5 equiv.) in anhydrous DCM.
-
Add the solution of the donor and promoter dropwise to the acceptor solution at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by filtering through a pad of Celite to remove insoluble salts and wash with DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to isolate the glycosylated this compound derivative.
-
Step 3.3: Conversion of Azide to Acetamido Group
-
Procedure:
-
Dissolve the purified azido-glycan product in a suitable solvent mixture (e.g., Tetrahydrofuran/Acetic Anhydride/Acetic Acid).
-
Add activated zinc dust and stir the mixture at room temperature for 16-24 hours.[13] This reaction performs a reductive acetylation.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through Celite and purify by column chromatography to yield the N-acetylated product.
-
Step 3.4: Deprotection and Oxidation to the Carboxylic Acid
-
Procedure:
-
Selectively deprotect the primary alcohol (e.g., remove the TBDMS group using TBAF).
-
Dissolve the resulting primary alcohol in a suitable solvent system (e.g., acetonitrile/phosphate buffer).
-
Add TEMPO (catalyst) and bleach (stoichiometric oxidant) and stir until the oxidation is complete (monitored by TLC).
-
Work up the reaction and purify the crude product by column chromatography to yield the final building block: Fmoc-Thr(αAc₃GalNAc)-OH .[13]
-
Caption: Chemical pathway for building block synthesis.
Protocol 2: Solid-Phase Glycopeptide Synthesis (SPPS)
With the glycosylated building block in hand, the glycopeptide is assembled on a solid support using standard Fmoc-SPPS chemistry.[8][11]
-
Materials & Equipment:
-
Automated or manual peptide synthesizer.
-
Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids).
-
Standard Fmoc-protected amino acids.
-
Synthesized Fmoc-Thr(αAc₃GalNAc)-OH building block.
-
Solvents: DMF (peptide grade), DCM.
-
Reagents: Piperidine, DIPEA, Coupling reagents (e.g., HBTU/HOBt or HATU).
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin or the N-terminal amino acid of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
Activate the desired Fmoc-amino acid (or the precious Fmoc-Thr(αAc₃GalNAc)-OH building block) (1.2 - 4 equiv.) with a coupling reagent like HATU (1.1 equiv.) and a base like DIPEA (2.4 equiv.) in DMF.[11]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The use of a slight excess of the glycosylated building block is recommended to ensure complete coupling.[12]
-
-
Washing: Thoroughly wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. This step cleaves the glycopeptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt). The acetyl groups on the sugar typically remain intact.
-
-
Precipitation and Purification:
-
Precipitate the crude glycopeptide in cold diethyl ether.
-
Purify the glycopeptide using reverse-phase HPLC.
-
Confirm the identity and purity by mass spectrometry.
-
-
Sugar Deprotection (Optional): If the native glycan is desired, the acetyl protecting groups can be removed post-purification using basic conditions (e.g., hydrazine in methanol or sodium methoxide).
-
Data Presentation & Quality Control
Rigorous quality control is essential at each stage.
| Step | Analytical Method | Expected Outcome / Metric |
| Building Block Synthesis | TLC, NMR (¹H, ¹³C), Mass Spectrometry | Confirmation of structure, purity >95% |
| Coupling Efficiency (SPPS) | Kaiser Test or Chloranil Test | Negative result, indicating free amines are consumed (>99% coupling) |
| Crude Glycopeptide | RP-HPLC, Mass Spectrometry | Major peak corresponding to the target mass |
| Final Purified Glycopeptide | RP-HPLC, Mass Spectrometry | Purity >98%, confirmation of exact mass |
Table 1: Key analytical checkpoints in the glycopeptide synthesis workflow.
Conclusion and Future Perspectives
The this compound strategy represents a robust and validated pathway for the synthesis of complex O-linked glycopeptides. By de-coupling the challenging glycosylation step from the solid-phase assembly, this convergent approach provides greater control over stereochemistry and purity, ultimately leading to higher overall yields of well-defined target molecules. This methodology is not limited to simple monosaccharides; it has been successfully applied to the synthesis of building blocks bearing more complex core glycan structures.[7][15] As the demand for synthetic glycopeptides in drug discovery and immunology continues to grow,[16] the principles and protocols outlined in this guide provide a reliable foundation for researchers to access these vital biomolecules.
References
- 1. Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CNS active O-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difficulties encountered during glycopeptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. Synthesis of glycopeptides and glycopeptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00829G [pubs.rsc.org]
- 7. Divergent synthesis of amino acid-linked O-GalNAc glycan core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Difficulties encountered during glycopeptide syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 15. Synthesis of an Fmoc-threonine bearing core-2 glycan: a building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Developments in Glycopeptide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Coupling of Fmoc-Threoninol using HATU
I. Executive Summary
The synthesis of modified peptides and complex organic molecules often requires the coupling of non-standard building blocks, such as amino alcohols. Fmoc-Threoninol, with its primary amine and secondary hydroxyl group, presents a unique challenge: achieving selective N-acylation without inducing side reactions. This document provides a comprehensive technical guide on the strategic use of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) for the efficient and clean coupling of carboxylic acids to this compound. We will delve into the mechanistic rationale behind procedural choices, outline a robust, field-tested protocol, and provide troubleshooting insights to empower researchers in achieving high-yield, high-purity outcomes.
II. The Rationale: Why HATU for a Nucleophile Like this compound?
HATU has established itself as a third-generation coupling reagent of choice, renowned for its high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization.[1][2][3] Its superiority over older reagents like HBTU stems from the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt) instead of 1-hydroxybenzotriazole (HOBt).[4][5]
The key advantages of HATU in this specific application are:
-
Enhanced Reactivity: The nitrogen atom in the pyridine ring of the HOAt moiety creates a more reactive OAt-active ester, which is crucial for coupling with sterically hindered or less nucleophilic amines.[4][6]
-
Suppression of Racemization: The HOAt group is highly effective at preventing the epimerization of chiral centers, a critical factor when working with amino acid derivatives.[1][7]
-
Neighboring Group Effect: The pyridine nitrogen is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the rate of productive amide bond formation.[6]
For a substrate like this compound, which contains two nucleophilic sites (the amine and the hydroxyl group), a highly efficient and selective method is paramount. HATU provides the reactivity needed to favor acylation at the more nucleophilic primary amine while minimizing O-acylation of the secondary alcohol.
III. The Core Mechanism: Activating the Carboxylic Acid
The efficacy of HATU lies in its ability to convert a stable carboxylic acid into a highly reactive OAt-active ester. This is not a one-step process; it involves a carefully orchestrated sequence that requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or collidine.[2][8]
The activation proceeds via the following steps:
-
Deprotonation: The non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion.[8]
-
Isouronium Salt Formation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU.[1][6] This forms a highly unstable O-acyl(tetramethyl)isouronium salt intermediate.
-
Active Ester Generation: The displaced OAt anion rapidly attacks the isouronium salt. This intramolecular rearrangement is the key step, generating the desired OAt-active ester and releasing tetramethylurea (TMU) as a byproduct.[2][6]
-
Amide Bond Formation: The primary amine of this compound then attacks the carbonyl carbon of the highly reactive OAt-ester, forming the desired amide bond and releasing HOAt.[8]
Caption: Figure 1: HATU Activation and Coupling Mechanism.
IV. Critical Experimental Parameters: The Causality Behind the Choices
Success in HATU couplings, especially with sensitive substrates, hinges on meticulous control of key parameters. The choices are not arbitrary; they are dictated by the underlying chemistry to maximize yield and minimize impurities.
| Parameter | Recommended | Rationale & Justification |
| Order of Addition | Critical: Pre-activate Acid + HATU + Base (5-15 min) before adding this compound. | Prevents the primary amine of threoninol from directly attacking HATU, a major side reaction known as guanidinylation .[7][9] Pre-formation of the active ester ensures the amine reacts productively. |
| Base Selection | DIPEA or 2,4,6-Collidine | A sterically hindered, non-nucleophilic base is essential. It must be strong enough to deprotonate the acid but too bulky to compete as a nucleophile. Nucleophilic bases like pyridine are unsuitable as they can interfere with the reaction.[7] |
| Stoichiometry | Acid: 1.0 eq HATU: 1.0-1.2 eq Base (DIPEA): 2.0-3.0 eq this compound: 1.0-1.1 eq | A slight excess of HATU ensures complete activation of the acid. A larger excess of base is required to deprotonate the acid and neutralize the hexafluorophosphate and HOAt byproducts. Using HATU in large excess should be avoided as it can react with the N-terminus of peptides.[10] |
| Solvent | Anhydrous DMF, DCM, or ACN | A polar, aprotic solvent is required to dissolve the reagents and support the polar transition states.[6] The solvent must be anhydrous, as water will hydrolyze the active ester and quench the reaction.[7] |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is typically rapid and efficient at RT. Starting at 0 °C during the addition of reagents can help control any initial exotherm, especially on a larger scale. |
| Reaction Time | 1 - 4 hours | Progress should be monitored by TLC or HPLC. Over-extending the reaction time is generally unnecessary and may increase the chance of minor side reactions. |
V. Potential Side Reactions & Mitigation Strategies
While HATU is highly efficient, awareness of potential side reactions is key to developing a self-validating and robust protocol.
| Side Reaction | Description | Mitigation Strategy |
| Guanidinylation | The amine of this compound directly attacks HATU, forming an unreactive guanidinium adduct on the nitrogen.[7][11] | Strictly adhere to the pre-activation protocol. Add the amine only after the carboxylic acid and HATU have had sufficient time (5-15 min) to form the active ester.[9] |
| O-Acylation | The secondary hydroxyl group of threoninol is acylated by the active ester, forming an ester byproduct. | This is generally a minor pathway as the primary amine is significantly more nucleophilic. Use of near-equimolar amounts of the amine nucleophile (this compound) and avoiding large excesses of the activated acid will disfavor this reaction. Workup conditions (e.g., mild basic wash) can often hydrolyze any labile ester formed. |
| Racemization | Loss of stereochemical integrity at the alpha-carbon of the carboxylic acid partner. | HATU is specifically designed to minimize racemization due to the HOAt moiety.[7] Using the recommended stoichiometry and avoiding excessive reaction times or high temperatures will preserve chiral purity. |
| Dimerization | The activated ester of one acid molecule reacts with the carboxylate of another, forming an anhydride. | This is rarely significant with HATU but can be minimized by ensuring efficient stirring and avoiding overly concentrated solutions. |
VI. Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an N-protected carboxylic acid to this compound in solution phase on a 1.0 mmol scale.
Materials and Reagents:
-
N-protected Carboxylic Acid (e.g., Boc-Gly-OH): 1.0 mmol, 1.0 eq
-
This compound: 1.0 mmol, 1.0 eq
-
HATU: 1.1 mmol, 1.1 eq
-
N,N-Diisopropylethylamine (DIPEA): 2.5 mmol, 2.5 eq
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
1 M aq. Hydrochloric Acid (HCl) or 5% aq. Citric Acid
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected Carboxylic Acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration, e.g., 5 mL for 1 mmol). Stir until fully dissolved.
-
-
Pre-Activation (CRITICAL STEP):
-
Add HATU (1.1 eq) to the stirred solution.
-
Add DIPEA (2.5 eq) to the mixture.
-
Allow the solution to stir at room temperature for 10 minutes . The solution may change color (often to a pale yellow), indicating the formation of the active ester.[12]
-
-
Coupling:
-
In a separate vial, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the pre-activated acid mixture.
-
Stir the reaction at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
A typical TLC system might be 10% Methanol in DCM. Stain with ninhydrin (to visualize the amine) and/or potassium permanganate (to visualize the product).
-
The reaction is complete when the limiting reagent (typically the this compound) is consumed (usually 1-3 hours).
-
-
Work-up:
-
Once complete, dilute the reaction mixture with Ethyl Acetate (approx. 10x the DMF volume).
-
Wash the organic layer sequentially with:
-
1 M HCl or 5% Citric Acid (2x) to remove excess DIPEA.
-
Saturated aq. NaHCO₃ (2x) to remove unreacted acid and HOAt.
-
Brine (1x) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil should be purified by flash column chromatography on silica gel.
-
The appropriate eluent system will depend on the specific product but is often a gradient of Ethyl Acetate in Hexanes or Methanol in DCM.
-
Caption: Figure 2: Experimental Workflow.
VII. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet solvent or reagents.2. Ineffective pre-activation.3. Degraded HATU reagent. | 1. Use freshly opened anhydrous solvent. Dry reagents if necessary.2. Ensure the pre-activation step is performed for at least 5-10 minutes before adding the amine.[7]3. Use fresh HATU; store it in a desiccator, protected from light and moisture. |
| Guanidinium Byproduct Detected (Mass = M + 99) | Amine was added before the acid was fully activated, leading to direct reaction with HATU.[13] | Re-run the reaction, strictly adhering to the pre-activation protocol. The order of addition is non-negotiable. |
| Unreacted Starting Acid | Insufficient HATU or base. | Ensure stoichiometry is correct. Use a slight excess (1.1 eq) of HATU and a definite excess (2.0-3.0 eq) of base. |
| Multiple Spots on TLC | Could be side products (O-acylation, etc.) or incomplete reaction. | Confirm identity of spots by LC-MS. If O-acylation is suspected, a mild basic workup may help. If incomplete, consider extending reaction time or using a double coupling.[4] |
VIII. Safety Precautions
-
HATU: Has been shown to be a moderate skin sensitizer and may have explosive properties under certain thermal conditions.[6] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid heating the solid reagent.
-
DIPEA/Collidine: Are corrosive and volatile bases. Handle with care in a fume hood.
-
DMF: Is a skin and respiratory irritant. Use in a well-ventilated area and avoid contact.
IX. References
-
HATU - Wikipedia. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
HATU:a third-generation coupling reagent. (2024). ChemicalBook. Retrieved from --INVALID-LINK--
-
Unlocking Amide Bond Formation: A Step-by-Step Guide to HATU Activation of Carboxylic Acids. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols: Activation of Fmoc-Thr-OH with HATU. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Technical Support Center: Troubleshooting HATU Reaction Monitoring by HPLC. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. Retrieved from --INVALID-LINK--
-
Technical Support Center: HATU-Mediated Amide Bond Formation. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech. Retrieved from --INVALID-LINK--
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2023). ChemRxiv. Retrieved from --INVALID-LINK--
-
Application Notes & Protocols: Effective Coupling of H-Thr(tBu)-OH in Fmoc Solid-Phase Peptide Synthesis. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for Fmoc-Thr(PO(OH)2)-OH Coupling using HATU and DIPEA. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. (2023). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube. Retrieved from --INVALID-LINK--
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from --INVALID-LINK--
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). ACS Publications. Retrieved from --INVALID-LINK--
-
Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
HPLC and ΔE plots of HATU mediated reactions. (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
HATU - Efficient Peptide Coupling Reagent. (n.d.). APExBIO. Retrieved from --INVALID-LINK--
-
Guanidinium salts of HATU and HBTU coupling reagents. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
amide coupling help. (2022). Reddit. Retrieved from --INVALID-LINK--
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Publishing. Retrieved from --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. Retrieved from --INVALID-LINK--
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from --INVALID-LINK--
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). UCI Department of Chemistry. Retrieved from --INVALID-LINK--
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from --INVALID-LINK--
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved from --INVALID-LINK--
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
References
- 1. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes: Fmoc-Threoninol Deprotection using Piperidine in DMF
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical amine-protecting group in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability under acidic conditions and its lability to bases.[1] The deprotection of Fmoc-protected molecules, such as Fmoc-Threoninol, is a fundamental step that must be executed with high fidelity to ensure the desired product's yield and purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of this compound using piperidine in N,N-dimethylformamide (DMF). We will delve into the underlying mechanism, provide detailed protocols for both solution-phase and solid-phase applications, discuss critical parameters, and offer troubleshooting advice based on established best practices.
This compound is a valuable building block, incorporating a chiral amino alcohol moiety essential in synthesizing various biologically active molecules, including peptide mimics and therapeutic agents. The successful removal of the Fmoc group to yield free Threoninol is paramount for subsequent synthetic transformations. The most common and effective method for this deprotection is treatment with a solution of piperidine in DMF.[1]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group by piperidine proceeds through a base-initiated β-elimination (E1cB) mechanism.[1][2] This two-step process is highly efficient and is foundational to the widespread use of Fmoc chemistry.
Step 1: Proton Abstraction Piperidine, a secondary amine, acts as a base and abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[1][3]
Step 2: β-Elimination This proton abstraction leads to the formation of a carbanion intermediate, which is stabilized by the aromatic fluorenyl system. The intermediate then undergoes a rapid β-elimination, releasing carbon dioxide and the free amine of the threoninol. This step also generates a highly reactive electrophile, dibenzofulvene (DBF).[4][5]
Step 3: Dibenzofulvene (DBF) Scavenging Excess piperidine in the reaction mixture serves a dual purpose. It not only acts as the base for deprotection but also functions as a crucial scavenger for the liberated DBF.[1] Piperidine reacts with DBF via a Michael-type addition to form a stable dibenzofulvene-piperidine adduct.[6] This adduct is soluble and can be easily removed during subsequent washing steps, preventing DBF from reacting with the newly deprotected threoninol amine, which would otherwise lead to an irreversible chain termination.[2]
The formation of the DBF-piperidine adduct is also a convenient analytical handle, as it has a strong UV absorbance around 301 nm, which can be used to monitor the reaction's progress in real-time.[1][6]
Visualization of Deprotection Workflow
Caption: General workflow for this compound deprotection.
Experimental Protocols
The choice of protocol depends on whether the this compound is attached to a solid support (e.g., in SPPS) or is in solution.
Protocol for Solid-Phase Deprotection
This protocol is standard for Fmoc-based solid-phase peptide synthesis.
Materials:
-
This compound-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase synthesis vessel with filtration frit
-
Shaker or nitrogen bubbler for agitation
Reagent Preparation:
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF. For example, add 20 mL of piperidine to 80 mL of DMF. This solution should be prepared fresh for optimal performance.[7]
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes.[1]
-
Initial Wash: Drain the DMF. Wash the resin with fresh DMF (3 times) to remove any residual solvents or impurities.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[8]
-
Drain: Drain the deprotection solution. This first filtrate will contain a high concentration of the DBF-piperidine adduct.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution. Agitate for 10-20 minutes at room temperature to ensure complete deprotection.[7][9]
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin extensively to remove all traces of piperidine and the DBF-piperidine adduct. This is critical for the success of the subsequent coupling step. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (5-7 times)[7]
-
Dichloromethane (DCM) (3 times)
-
Isopropyl alcohol (IPA) (3 times)
-
DCM (3 times)
-
-
The resin is now deprotected and ready for the next synthetic step.
Protocol for Solution-Phase Deprotection
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine, reagent grade
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound in DMF (e.g., 0.1 M concentration).
-
Piperidine Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Quenching & Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times) and brine (1 time). The aqueous washes help to remove DMF and residual piperidine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude Threoninol product can be purified by silica gel column chromatography to remove the DBF-piperidine adduct and any other impurities.
Reaction Parameters and Optimization
Several factors can influence the efficiency and outcome of the deprotection reaction.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Piperidine Concentration | 20% (v/v) in DMF | This is the standard concentration, providing a good balance between rapid deprotection and effective DBF scavenging.[10] Lower concentrations (5%) can work but may require longer reaction times, while higher concentrations offer little additional benefit.[11] |
| Solvent | DMF or NMP | Polar aprotic solvents like DMF and N-Methyl-2-pyrrolidone (NMP) are preferred as they effectively solvate the reactants and facilitate the reaction.[4] The reaction is significantly slower in nonpolar solvents like DCM.[4] |
| Reaction Time | 5-20 minutes (Solid-Phase) | For solid-phase synthesis, a two-step deprotection (e.g., 3 min + 15 min) is standard to ensure completeness.[7] Reaction times can be sequence-dependent; hindered amino acids may require longer times.[12] |
| Temperature | Room Temperature | The reaction is typically fast and efficient at ambient temperature. Elevated temperatures are generally unnecessary and may increase the risk of side reactions.[13] |
Potential Side Reactions and Mitigation
While generally a clean reaction, some side reactions can occur, particularly with threonine-containing species.
-
β-Elimination of the Threonine Side Chain: Prolonged exposure to basic conditions (piperidine) can potentially promote the elimination of the β-hydroxyl group of threonine, leading to the formation of a dehydroamino acid derivative.[13]
-
Incomplete Deprotection: In solid-phase synthesis, peptide aggregation can hinder the access of piperidine to the Fmoc group, leading to incomplete removal.[3]
-
Mitigation: Use standard two-step deprotection protocols. For "difficult sequences" prone to aggregation, consider alternative deprotection reagents like DBU/piperidine mixtures or use microwave-assisted synthesis.[14]
-
-
Adduct Formation: Although piperidine is an effective scavenger, incomplete removal of the DBF-piperidine adduct can interfere with subsequent reactions or purification.
-
Mitigation: Ensure thorough and extensive washing of the resin after deprotection, as detailed in the protocol.[1]
-
Analytical Monitoring
Proper analytical techniques are essential to confirm the completion of the reaction and the purity of the product.
HPLC Monitoring
Reverse-phase HPLC (RP-HPLC) is the gold standard for monitoring the reaction.[6]
-
Method: A C18 column with a gradient of water/acetonitrile containing 0.1% TFA is typically used.
-
Analysis: The disappearance of the starting material (this compound) peak and the appearance of the product (Threoninol) peak are monitored. The DBF-piperidine adduct can also be observed.[15]
UV-Vis Spectrophotometry
This method is primarily used in SPPS to quantify the completeness of the deprotection by measuring the amount of DBF-piperidine adduct released.
-
Procedure: Collect the filtrate from the deprotection steps. Dilute an aliquot in a suitable solvent (e.g., DMF) and measure the absorbance at ~301 nm.[1]
-
Calculation: Using the Beer-Lambert law (ε = 7800 M⁻¹cm⁻¹ for the adduct), the loading of the resin can be calculated, confirming complete Fmoc removal.[6]
Visualization of the Reaction Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
Conclusion
The deprotection of this compound using piperidine in DMF is a robust and highly reliable transformation critical for synthetic chemistry. By understanding the underlying E1cB mechanism, adhering to optimized protocols, and being aware of potential side reactions, researchers can consistently achieve high yields of the desired deprotected product. Careful execution of the procedures outlined in these application notes will enable scientists to confidently utilize Threoninol in their synthetic endeavors, advancing research and development in chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Efficient Loading of Fmoc-Threoninol onto Wang Resin
Abstract
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the critical process of loading N-α-Fmoc-O-tert-butyl-L-threoninol onto Wang resin. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the esterification reaction, elucidates the rationale behind procedural choices, and offers a robust framework for process validation and troubleshooting. The protocols and insights presented herein are designed to ensure high loading efficiency while minimizing common side reactions, thereby establishing a solid foundation for successful solid-phase synthesis of C-terminal peptide alcohols.
Introduction: The Strategic Importance of C-Terminal Peptide Alcohols
In the landscape of therapeutic peptide and peptidomimetic development, molecules bearing a C-terminal amino alcohol moiety are of significant interest. The replacement of the C-terminal carboxylic acid with a primary alcohol can profoundly influence a peptide's pharmacological profile, often enhancing its metabolic stability, altering its receptor binding affinity, and improving its pharmacokinetic properties. Fmoc-Threoninol serves as a crucial building block for introducing this functionality.
The successful covalent attachment, or "loading," of the first protected amino alcohol onto the solid support is a pivotal and often challenging step that dictates the overall yield and purity of the final product. Wang resin, a 4-alkoxybenzyl alcohol functionalized polystyrene support, is a standard choice for Fmoc-based solid-phase synthesis of peptide acids and, by extension, peptide alcohols.[1] The ester linkage formed is stable under the basic conditions required for N-α-Fmoc deprotection but is readily cleaved by moderate acid treatment, typically with trifluoroacetic acid (TFA).[1]
This guide focuses on the most prevalent and effective method for this esterification: the carbodiimide activation strategy employing N,N'-Diisopropylcarbodiimide (DIC) as the coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst.
Mechanistic Insight: The DIC/DMAP-Mediated Steglich Esterification
The attachment of this compound to the hydroxyl groups of Wang resin is a form of Steglich esterification.[2][3] Understanding the reaction pathway is critical for optimizing conditions and troubleshooting potential issues.
The process is initiated by the reaction of the carboxylic acid of this compound with DIC, which forms a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to nucleophilic attack. While the hydroxyl groups on the Wang resin can attack this intermediate directly, this reaction is often slow, especially with sterically hindered substrates.
This is where DMAP plays a crucial role as a hyper-nucleophilic acylation catalyst.[4] DMAP is a more potent nucleophile than the resin's alcohol and rapidly attacks the O-acylisourea intermediate.[2] This forms a new, even more reactive intermediate, an N-acylpyridinium salt. This "active ester" intermediate is then readily attacked by the hydroxyl groups of the Wang resin, forming the desired ester bond and regenerating the DMAP catalyst.[2] The byproduct of the initial activation, N,N'-diisopropylurea (DIU), is soluble in common solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) and is easily washed away.
Figure 1: Simplified mechanism of DIC/DMAP-catalyzed esterification.
Experimental Protocols
This section provides a detailed, step-by-step protocol for loading this compound onto Wang resin, followed by procedures for verifying the loading efficiency.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Wang Resin (100-200 mesh, ~1.0 mmol/g) | Synthesis Grade | Standard peptide synthesis suppliers |
| Fmoc-L-Threoninol | Synthesis Grade | Standard peptide synthesis suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Standard peptide synthesis suppliers |
| 4-(Dimethylamino)pyridine (DMAP) | Synthesis Grade | Standard peptide synthesis suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard chemical suppliers |
| Dichloromethane (DCM) | ACS Grade or higher | Standard chemical suppliers |
| Methanol (MeOH) | ACS Grade or higher | Standard chemical suppliers |
| Acetic Anhydride | ACS Grade or higher | Standard chemical suppliers |
| Pyridine or DIPEA | Synthesis Grade | Standard peptide synthesis suppliers |
| Piperidine | Synthesis Grade | Standard chemical suppliers |
Safety Precaution: DMAP is highly toxic and readily absorbed through the skin.[5] Always handle with appropriate personal protective equipment (PPE), including double gloves, in a well-ventilated fume hood.
Protocol 1: Loading of this compound
This protocol is based on a standard DIC/DMAP esterification method, optimized for high efficiency.[6]
-
Resin Swelling:
-
Place the desired amount of Wang resin (e.g., 1.0 g) into a solid-phase reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation. This ensures that the reactive hydroxyl sites within the polymer matrix are accessible.
-
Drain the DMF from the reaction vessel.
-
-
Reagent Preparation (Activation Solution):
-
In a separate flask, dissolve this compound (2.0 to 4.0 equivalents relative to the resin's theoretical substitution) in DMF (use the minimum volume required for complete dissolution).
-
Add DIC (1.0 equivalent relative to the this compound) to this solution. Do not add DMAP at this stage.
-
Allow this solution to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated this compound/DIC solution to the swollen resin.
-
In a separate vial, dissolve DMAP (0.1 to 0.3 equivalents relative to the this compound) in a small amount of DMF.
-
Add the DMAP solution to the reaction vessel.
-
Agitate the mixture at room temperature for 4 to 12 hours. The extended reaction time helps to drive the esterification to completion, especially given the steric hindrance of the secondary alcohol on the Wang linker.
-
-
Resin Washing:
-
Drain the reaction mixture from the vessel.
-
Wash the resin thoroughly to remove excess reagents and the DIU byproduct. A typical wash cycle is:
-
3 x DMF
-
3 x DCM
-
3 x MeOH
-
-
Use sufficient solvent in each wash to fully suspend the resin.
-
-
Capping of Unreacted Hydroxyl Groups:
-
This step is crucial to prevent the formation of deletion sequences in subsequent synthesis steps.
-
Prepare a capping solution of Acetic Anhydride and Pyridine (or DIPEA) in DMF (e.g., a 10:1:9 v/v/v mixture of DMF:Acetic Anhydride:Pyridine). Use a 5-10 fold excess relative to the initial substitution of the resin.
-
Add the capping solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the capping solution and wash the resin as described in step 4.
-
Dry the resin under high vacuum to a constant weight.
-
Figure 2: Experimental workflow for loading this compound onto Wang resin.
Protocol 2: Quantification of Resin Loading via UV-Vis Spectroscopy
The most accurate method for determining the loading efficiency is to quantify the amount of Fmoc group cleaved from a known mass of the dried resin.[7][8] The cleaved Fmoc group forms a stable adduct with piperidine, which has a strong UV absorbance.[9]
-
Sample Preparation:
-
Accurately weigh a small amount of the dry, loaded resin (approx. 5-10 mg) into a small vial.
-
Add a precisely known volume (e.g., 1.0 mL) of a 20% (v/v) piperidine in DMF solution.
-
-
Fmoc Cleavage:
-
Agitate the mixture for 30 minutes at room temperature to ensure complete cleavage of the Fmoc group.
-
Allow the resin beads to settle.
-
-
Spectrophotometric Measurement:
-
Carefully take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into 9.9 mL, for a 1:100 dilution) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Using a quartz cuvette with a 1 cm pathlength, zero the spectrophotometer with a blank solution (prepared with the same dilution of 20% piperidine in DMF).
-
Measure the absorbance of the diluted sample at 301 nm.
-
-
Calculation of Loading:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration.
-
The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is typically taken as 7800 M⁻¹cm⁻¹.[9]
-
The formula to calculate the loading in mmol/g is:
Loading (mmol/g) = (A₃₀₁ × V_cleavage × Dilution Factor) / (ε × m_resin × l)
Where:
-
A₃₀₁ = Absorbance at 301 nm
-
V_cleavage = Volume of piperidine solution used (in L)
-
Dilution Factor = Total volume of diluted sample / volume of supernatant taken
-
ε = Molar extinction coefficient (7800 L·mol⁻¹·cm⁻¹)
-
m_resin = Mass of the dry resin (in g)
-
l = Pathlength of the cuvette (typically 1 cm)
-
-
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Loading Efficiency | 1. Incomplete resin swelling. 2. Deactivated reagents (DIC is moisture sensitive). 3. Insufficient reaction time or temperature. 4. Steric hindrance. | 1. Ensure resin is fully swollen (>1 hr in high-quality DMF). 2. Use fresh, high-quality DIC from an unopened or properly stored container. 3. Extend the reaction time to 12-16 hours. Gentle heating (e.g., 40°C) can be attempted but monitor for side reactions. 4. Increase the equivalents of this compound and DIC (e.g., to 4 eq.). |
| Racemization | 1. Excessive amount of DMAP or prolonged exposure to basic conditions. Threonine is susceptible to epimerization.[4] 2. High reaction temperature. | 1. Use the minimum effective amount of DMAP (0.1 eq.). Consider adding 1-hydroxybenzotriazole (HOBt) (1 eq. relative to this compound) to the pre-activation mix, as it is known to suppress racemization. 2. Avoid heating the reaction unless necessary to improve low yields. |
| Formation of Deletion Sequences | Incomplete capping of unreacted hydroxyl groups on the resin. | Ensure the capping step is performed thoroughly with a sufficient excess of acetic anhydride and a suitable base for at least 1 hour. |
| Inconsistent UV-Vis Results | 1. Inaccurate weighing of resin. 2. Inaccurate pipetting for dilutions. 3. Resin not completely dry before weighing. | 1. Use a calibrated analytical balance and ensure no static charge. 2. Use calibrated micropipettes. 3. Dry the resin to a constant weight under high vacuum before analysis. Residual solvent will artificially inflate the mass, leading to an underestimation of the loading value.[7] |
Conclusion
The successful loading of this compound onto Wang resin is a foundational step for the synthesis of C-terminal peptide alcohols. By combining a robust understanding of the Steglich esterification mechanism with meticulous execution of the provided protocols, researchers can achieve high, reproducible loading efficiencies. Key success factors include the use of high-quality reagents, ensuring complete resin swelling, allowing for adequate reaction times, effective capping of unreacted sites, and precise analytical validation. This comprehensive approach minimizes side reactions and provides a reliable starting point for the assembly of complex and therapeutically relevant peptidomimetics.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 4. bharavilabs.in [bharavilabs.in]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. peptide.com [peptide.com]
Application Notes & Protocols: Fmoc-Threoninol in Bioconjugation Techniques
<_
Abstract
Fmoc-Threoninol is a pivotal building block in modern peptide science, offering a strategic entry point for the synthesis of C-terminal peptide alcohols and subsequent bioconjugation. Its unique structure, featuring a base-labile Fmoc-protected amine and a primary hydroxyl group, allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging this compound. We will detail its use in creating advanced peptide-drug conjugates (PDCs), fluorophore-labeled peptides, and other tailored bioconjugates, providing researchers with the foundational knowledge to innovate in drug discovery and development.
Core Principles & Strategic Advantages of this compound
The choice of this compound is a deliberate strategic decision in peptide design, moving beyond the conventional C-terminal carboxylic acid. The introduction of a terminal alcohol functionality serves several key purposes:
-
Enhanced Biological Properties: C-terminal modification from a carboxylic acid to an alcohol can significantly alter a peptide's pharmacological profile. Peptide alcohols often exhibit increased resistance to carboxypeptidases, leading to improved in vivo stability. Furthermore, this modification can enhance membrane permeability and modulate receptor binding affinity, potentially increasing therapeutic potency.[1][2]
-
Versatile Conjugation Handle: The primary hydroxyl group of the threoninol moiety is a nucleophile that serves as an ideal and chemically specific attachment point. Unlike the native carboxylic acid terminus, the alcohol allows for the formation of stable ester linkages to a wide variety of payloads, including small molecule drugs, imaging agents, and functional polymers like PEG.
-
Enabling Prodrug Strategies: By linking a therapeutic agent to the peptide via an ester bond, a prodrug strategy can be implemented. The ester linkage can be designed for cleavage by intracellular esterases, ensuring targeted release of the active drug upon reaching the site of action.[3] This enhances the therapeutic window by concentrating the payload at the target and minimizing systemic exposure.
Peptide-based drugs, in general, offer high target specificity and potency, which often leads to fewer side effects compared to small molecules.[4][5] The modifications enabled by this compound build upon these intrinsic advantages.
Key Methodologies & Applications
The integration of this compound into a bioconjugation workflow typically follows a multi-stage process involving solid-phase synthesis and subsequent conjugation. The most robust and widely adopted approach involves anchoring the this compound to a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin.
Workflow Overview: From Resin to Final Bioconjugate
The overall process can be visualized as a sequence of distinct modules: resin preparation, peptide synthesis, on-resin conjugation, and final cleavage/purification.
Application 1: Solid-Phase Synthesis of C-Terminal Peptide Alcohols
The foundational step is the synthesis of the peptide alcohol on a solid support. The choice of resin is critical. 2-Chlorotrityl chloride resin is highly recommended because its extreme acid sensitivity allows the final peptide to be cleaved while keeping acid-labile side-chain protecting groups (like Boc, Trt, and tBu) intact if desired.[3][6][7][8][9] This provides maximum flexibility for subsequent solution-phase modifications.
Rationale for 2-CTC Resin:
-
Mild Cleavage: Peptides can be cleaved with very dilute trifluoroacetic acid (TFA) solutions (e.g., 1-5% TFA in Dichloromethane (DCM)) or mixtures of acetic acid/trifluoroethanol/DCM, preserving the integrity of sensitive protecting groups.[6]
-
Suppression of Side Reactions: The steric bulk of the trityl linker helps prevent side reactions like diketopiperazine formation at the dipeptide stage and minimizes enantiomerization, which can be a concern with sensitive residues like Cys and His.
Application 2: On-Resin Esterification for Bioconjugate Synthesis
Once the peptide alcohol has been synthesized on the resin, its terminal hydroxyl group serves as a nucleophilic handle for conjugation. This on-resin approach is highly efficient as it allows for the use of excess reagents to drive the reaction to completion, with easy removal by simple washing steps.[10]
The core reaction is an esterification between the resin-bound hydroxyl group and the carboxylic acid of a payload molecule (e.g., a small molecule drug, a reporter tag). Standard peptide coupling reagents can be adapted for this purpose, though conditions may require optimization.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimal conditions may vary based on the specific peptide sequence and payload. All operations should be performed in a fume hood using appropriate personal protective equipment.
Protocol 1: Anchoring this compound to 2-Chlorotrityl Chloride Resin
This protocol details the initial and most critical step of loading the first amino alcohol onto the solid support.
-
Objective: To covalently attach this compound to 2-CTC resin.
-
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g substitution)
-
Fmoc-L-Threoninol (Fmoc-Thr-ol)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Solid Phase Synthesis vessel
-
-
Procedure:
-
Resin Swelling: Place 1.0 g of 2-CTC resin in the synthesis vessel. Add 10 mL of DCM and allow the resin to swell for at least 30 minutes with gentle agitation.[11] Drain the DCM.
-
Amino Alcohol Preparation: In a separate vial, dissolve 1.5 equivalents of this compound (relative to the resin's theoretical loading) in a minimal amount of DMF, then dilute with DCM (approx. 8 mL).
-
Loading Reaction: Add the this compound solution to the swollen resin. Add 3.0 equivalents of DIPEA. Agitate the mixture at room temperature for 2 hours.[12] The reaction progress can be monitored by taking a small resin sample and testing for the presence of unreacted chlorotrityl groups.
-
Capping: To deactivate any remaining chlorotrityl groups, drain the reaction solution and add a "capping mixture" of DCM:MeOH:DIPEA (17:2:1 v/v/v).[11] Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry a small sample of the resin in vacuo to determine the loading.
-
Loading Determination: The substitution level (loading) can be accurately determined spectrophotometrically. A known mass of the dried resin is treated with 20% piperidine in DMF to cleave the Fmoc group. The absorbance of the resulting dibenzofulvene-piperidine adduct is measured at ~278-301 nm.[11][13]
-
Protocol 2: On-Resin Esterification with a Carboxylic Acid Payload
This protocol describes the conjugation of a payload to the peptide-threoninol construct.
-
Objective: To form an ester bond between the peptide's C-terminal hydroxyl and a payload's carboxylic acid.
-
Materials:
-
Peptide-Threoninol-Resin (from SPPS)
-
Carboxylic acid-containing payload
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
-
Solid Phase Synthesis vessel
-
-
Procedure:
-
Resin Preparation: Take the fully synthesized, N-terminally Fmoc-protected peptide-threoninol-resin. Ensure it is well-swollen in DMF.
-
Payload Activation: In a separate vial, dissolve 4 equivalents of the payload and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA to the mixture. Allow the activation to proceed for 5-10 minutes.
-
Conjugation Reaction: Add the activated payload solution to the resin. Agitate the reaction at room temperature. The reaction time can vary significantly (4 hours to overnight) depending on the steric hindrance of the peptide and payload.
-
Monitoring: Reaction completion can be monitored by taking a small sample of the resin, cleaving the conjugate, and analyzing it by HPLC-MS. The disappearance of the starting peptide alcohol peak and the appearance of a new, higher molecular weight peak corresponding to the conjugate indicates success.
-
Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x) to remove all excess reagents and byproducts.
-
Final Steps: The resin-bound conjugate is now ready for N-terminal Fmoc deprotection (if further elongation is needed) or for final cleavage from the resin.
-
Technical Data & Characterization
The success of each step must be validated through rigorous analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools in this workflow.[14][15][16]
| Parameter | Technique | Purpose & Expected Outcome |
| Resin Loading | UV-Vis Spectrophotometry | Quantifies the amount of this compound loaded onto the resin. Typical values for 2-CTC are 0.4-0.8 mmol/g. |
| Coupling/Conjugation | Qualitative Ninhydrin Test | Monitors the completion of amine coupling during SPPS. A negative result (colorless beads) indicates successful coupling. |
| Cleavage Product Purity | Reversed-Phase HPLC | Assesses the purity of the cleaved peptide alcohol or final conjugate. A single major peak is desired.[17] |
| Identity Verification | LC-MS / MALDI-TOF MS | Confirms the molecular weight of the synthesized peptide and the final conjugate, verifying successful synthesis and conjugation.[18] |
| Sequence Confirmation | MS/MS Fragmentation | Can be used to confirm the peptide sequence and pinpoint the site of modification if necessary.[18] |
Conclusion & Future Outlook
This compound is more than a mere amino acid derivative; it is a strategic tool that unlocks advanced bioconjugation possibilities. By enabling the synthesis of C-terminal peptide alcohols, it provides a robust platform for developing next-generation peptide therapeutics with improved stability, targeted delivery, and novel mechanisms of action. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers aiming to harness the power of this versatile building block. As the demand for sophisticated bioconjugates continues to grow, the applications of this compound in creating innovative peptide-drug conjugates, diagnostic agents, and research tools are set to expand even further.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib.ysu.am [lib.ysu.am]
- 4. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Direct conversion of resin-bound peptides to C-terminal esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. peptideweb.com [peptideweb.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. pepdoopeptides.com [pepdoopeptides.com]
- 15. ijsra.net [ijsra.net]
- 16. researchgate.net [researchgate.net]
- 17. biovera.com.au [biovera.com.au]
- 18. books.rsc.org [books.rsc.org]
Application Notes & Protocols: A Guide to Advanced Peptide Synthesis Utilizing Threonine Derivatives
Abstract
The strategic incorporation of modified amino acid derivatives is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the creation of complex and previously inaccessible peptide sequences. Among these, derivatives of threonine play a pivotal, albeit often misunderstood, role. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary application of Fmoc-protected threonine derivatives in SPPS: the use of pseudoproline dipeptides to overcome aggregation. Furthermore, it clarifies the role of threoninol-derived linkers in the synthesis of peptide alcohols and explores the chemical principles for adapting such linkers for the generation of C-terminal peptide amides, a critical functional group in many therapeutic peptides.
Introduction: The Dual Challenges of Peptide Synthesis
The Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS) has become the dominant methodology for producing peptides for research and therapeutic applications.[1][2] Its success lies in its milder reaction conditions compared to older Boc/Bzl chemistry and the orthogonal protection scheme that allows for the synthesis of a wide range of modified peptides.[1][3] However, two persistent challenges can severely impact the efficiency and success of SPPS:
-
Peptide Aggregation: During chain elongation, growing peptide chains, particularly those rich in hydrophobic residues, can aggregate via intermolecular hydrogen bonding to form β-sheet-like structures.[4] This aggregation can physically block the N-terminal amine, leading to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields of the desired product.[4]
-
C-Terminal Modification: The C-terminal functional group is a critical determinant of a peptide's biological activity. While C-terminal carboxylic acids are common, a vast number of bioactive peptides, including many pharmaceuticals, possess a C-terminal amide. The synthesis of peptide amides requires specific solid-phase supports, such as Rink Amide or Sieber amide resins, which are designed to yield an amide upon cleavage with trifluoroacetic acid (TFA).[5][6]
This guide focuses on the use of threonine derivatives to address these challenges, with a primary focus on the well-established role of pseudoproline dipeptides in mitigating aggregation and a discussion of threoninol-based linkers for C-terminal functionalization.
The Primary Role of Threonine Derivatives: Pseudoproline Dipeptides as "Structure-Breakers"
A common misconception involves the direct use of simple threonine derivatives for amide synthesis. The most powerful and widespread application of modified threonine in SPPS is in the form of pseudoproline dipeptides , such as Fmoc-Xaa-Thr(ψMe,Mepro)-OH .[3][4]
Mechanism of Action
Pseudoproline dipeptides are derivatives where a serine or threonine residue is reversibly protected as a proline-like oxazolidine ring.[3] This modification is the key to its function as a potent "structure-breaker."
-
Induction of a "Kink": The cyclic oxazolidine structure forces a cis-amide bond conformation between the threonine and the preceding amino acid (Xaa).[3] This introduces a significant "kink" in the peptide backbone.
-
Disruption of β-Sheet Formation: This kink disrupts the regular hydrogen bonding patterns required for the formation of stable β-sheet secondary structures, which are the primary cause of aggregation.[4]
-
Improved Solvation and Reactivity: By keeping the peptide chains solvated and preventing aggregation, the N-terminus of the growing peptide remains accessible for efficient coupling and deprotection reactions.[3]
-
Reversibility: The oxazolidine ring is stable throughout the iterative steps of Fmoc-SPPS but is cleanly and completely cleaved during the final global deprotection and cleavage from the resin with trifluoroacetic acid (TFA), regenerating the native threonine residue in the final peptide.[1][4]
References
The Strategic Incorporation of Non-Standard Amino Alcohols: A Technical Guide to Fmoc-Threoninol
Abstract
The introduction of non-standard amino acids, particularly C-terminal amino alcohols, into peptide structures represents a pivotal strategy in modern drug discovery and development. These modifications can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, receptor binding affinity, and pharmacokinetic profiles. Fmoc-Threoninol stands out as a versatile and crucial building block for this purpose. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective utilization of this compound in solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide validated, step-by-step protocols for its incorporation, and discuss critical considerations for troubleshooting and ensuring the synthesis of high-purity peptide alcohols.
Introduction: The Rationale for C-Terminal Amino Alcohols
Native peptides, despite their high potency and specificity, often face significant hurdles as therapeutic agents due to their rapid degradation by proteases.[1][2] The modification of the C-terminal carboxylic acid to an amino alcohol is a proven strategy to overcome this limitation. The resulting peptide alcohols often exhibit increased resistance to enzymatic cleavage, leading to a longer in vivo half-life.[1][3] Furthermore, the hydroxyl group of the amino alcohol can participate in unique hydrogen bonding interactions with target receptors, potentially enhancing binding affinity and biological activity.[4]
This compound, with its inherent chirality and functional groups, is an exemplary reagent for introducing a C-terminal threoninol moiety. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[5][6] This guide will focus on the practical aspects of using this compound, from its initial anchoring to a solid support to the final cleavage and purification of the desired peptide alcohol.
Foundational Principles: The Chemistry of this compound Incorporation
The synthesis of C-terminal peptide alcohols using this compound presents a unique challenge compared to standard SPPS. Since amino alcohols lack a C-terminal carboxylic acid, they cannot be directly attached to conventional resins like Wang or Rink Amide resins.[7] Therefore, alternative strategies are required.
The 2-Chlorotrityl Chloride (2-CTC) Resin: The Support of Choice
The 2-chlorotrityl chloride (2-CTC) resin is the most widely used solid support for the synthesis of peptide alcohols.[6][8][9][10] Its high acid lability allows for the cleavage of the final peptide under very mild acidic conditions, which is crucial for preserving the integrity of the peptide and any acid-sensitive side-chain protecting groups.[2][11] The loading of this compound onto the 2-CTC resin proceeds via an esterification reaction between the primary hydroxyl group of the threoninol and the reactive chloride of the trityl linker.[6][8]
The O-N Acyl Transfer Strategy: An Alternative Pathway
An elegant alternative for synthesizing peptide alcohols is the O-N acyl transfer strategy.[7][12][13] In this approach, the Fmoc-amino alcohol is first anchored to the resin through its amino group. The peptide chain is then elongated from the hydroxyl group, forming an O-acyl isopeptide. Upon cleavage from the resin, a spontaneous O-to-N intramolecular acyl migration occurs under neutral or slightly basic conditions to yield the desired native peptide alcohol.[13][14] This method can be particularly useful for complex sequences.
Core Protocols: A Step-by-Step Guide to Success
The following protocols are designed to provide a robust and reproducible workflow for the incorporation of this compound and the synthesis of C-terminal peptide alcohols.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol details the critical first step of anchoring this compound to the solid support. The success of this step is paramount for the overall yield and purity of the final peptide.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.6 mmol/g loading)
-
Fmoc-L-Threoninol
-
Dichloromethane (DCM), peptide synthesis grade (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10-15 mL) for 30-60 minutes in the reaction vessel. Drain the DCM.
-
Amino Alcohol Solution Preparation: In a separate flask, dissolve Fmoc-L-Threoninol (1.5 equivalents relative to the resin loading capacity) in anhydrous DCM (10 mL).
-
Coupling Reaction: Add the Fmoc-L-Threoninol solution to the swollen resin. Add DIPEA (3.0 equivalents relative to the resin loading capacity) to the slurry. Agitate the mixture gently for 1-2 hours at room temperature.
-
Capping of Unreacted Sites: To block any unreacted chlorotrityl groups, add MeOH (1 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin extensively as follows:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional but Recommended): Determine the substitution level of the resin by Fmoc cleavage from a small, accurately weighed sample of the dried resin and spectrophotometric analysis of the dibenzofulvene-piperidine adduct at ~301 nm.
Causality Behind the Choices:
-
Anhydrous Conditions: The 2-CTC resin is highly sensitive to moisture, which can hydrolyze the reactive chloride groups, leading to lower loading efficiency.[6]
-
DIPEA: A sterically hindered, non-nucleophilic base is used to deprotonate the hydroxyl group of this compound, facilitating its nucleophilic attack on the trityl chloride without causing premature Fmoc deprotection.
-
Methanol Capping: This step ensures that any remaining reactive sites on the resin are capped, preventing the formation of deletion sequences in the subsequent peptide elongation steps.[4]
Diagram of the Loading Workflow:
Caption: Workflow for loading this compound onto 2-CTC resin.
Protocol 2: Standard Fmoc-SPPS Cycle for Peptide Elongation
Once the this compound is successfully loaded onto the resin, the peptide chain can be elongated using standard Fmoc-SPPS protocols.
Materials:
-
This compound-loaded 2-CTC resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure (per cycle):
-
Resin Swelling: Swell the this compound-loaded resin in DMF (10-15 mL) for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lib.ysu.am [lib.ysu.am]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Direct solid-phase synthesis of octreotide conjugates: precursors for use as tumor-targeted radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 8. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 9. Pre-Loaded Resins for SPPS | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
High-Throughput Synthesis of C-Terminal Peptide Alcohols Using Fmoc-Threoninol on Solid Support
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic modification of peptide C-termini is a critical tool in medicinal chemistry for enhancing therapeutic properties such as metabolic stability, solubility, and receptor affinity. The conversion of the C-terminal carboxylic acid to a primary alcohol creates a peptide alcohol, a modification that can significantly alter a compound's pharmacological profile. This application note provides a comprehensive guide to the high-throughput synthesis (HTS) of peptide alcohols using Fmoc-Threoninol as a specialized linker. We detail an end-to-end solid-phase workflow, from the initial loading of this compound onto a 2-chlorotrityl chloride (2-CTC) resin to automated parallel peptide elongation and final cleavage. The protocols are designed for robustness and scalability, addressing the needs of drug discovery and chemical biology research where the rapid generation of diverse compound libraries is paramount.
Introduction: The Strategic Value of Peptide Alcohols
Standard solid-phase peptide synthesis (SPPS) typically yields peptides with a C-terminal carboxylic acid or amide.[1] While effective, these functional groups can be liabilities in drug development, prone to rapid metabolism or contributing to poor pharmacokinetic properties. The reduction of the C-terminal carboxyl group to a hydroxyl group creates a neutral, more stable peptide alcohol. This modification is particularly valuable in the design of enzyme inhibitors and receptor ligands.
This compound serves as an ideal precursor for this transformation in an SPPS context. By anchoring this compound to a solid support, the peptide chain is built upon its amino group, leaving the native hydroxyl group of the threoninol side chain protected. The final acid-mediated cleavage from the resin liberates the entire peptide as a C-terminal threoninol-derived alcohol. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is employed due to its mild, base-labile deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains and preserve the integrity of the final product.[2][]
The Principle of the this compound Strategy
The core of this methodology lies in the use of this compound as the starting point on the solid-phase resin instead of a traditional amino acid. This approach leverages the principles of orthogonal protection, a cornerstone of modern SPPS.[2]
-
N-α-Fmoc Protection: The temporary Fmoc group protects the alpha-amino group of threoninol and all subsequent amino acids in the sequence. It is selectively removed at the beginning of each synthesis cycle using a mild base, typically a solution of piperidine in DMF.[1][]
-
Side-Chain Protection: Acid-labile protecting groups (e.g., tBu, Boc, Trt) are used for the side chains of the amino acids being incorporated into the peptide sequence.[4]
-
Resin Anchoring: The hydroxyl group of this compound is covalently attached to a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin. This linkage is stable to the basic conditions of Fmoc deprotection but is readily cleaved under mild acidic conditions during the final step.[5][6]
This combination ensures that the peptide chain is extended in a controlled, stepwise manner, and the final product is released from the support as the desired peptide alcohol with all side-chain protecting groups simultaneously removed.
High-Throughput Synthesis Workflow
The HTS workflow is designed for parallel synthesis platforms, enabling the rapid production of dozens to hundreds of unique peptide alcohols. The process is divided into three main stages: Initiation, Elongation, and Cleavage/Purification.
Caption: High-Throughput Synthesis Workflow for Peptide Alcohols.
Detailed Experimental Protocols
These protocols are optimized for a standard 0.1 mmol synthesis scale but can be adapted for different HTS platforms.
Protocol 1: Loading of this compound onto 2-CTC Resin
The use of 2-chlorotrityl chloride resin is critical as it allows for the attachment of the hydroxyl group of this compound under mild conditions and subsequent cleavage without racemization or side reactions.[5][6]
Materials:
-
2-chlorotrityl chloride resin (1.6 mmol/g loading capacity)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Place 62.5 mg of 2-CTC resin (0.1 mmol) in a reaction vessel. Swell the resin in 2 mL of anhydrous DCM for 30 minutes with gentle agitation.
-
Preparation of Loading Solution: In a separate vial, dissolve this compound (68.3 mg, 0.2 mmol, 2 eq.) in 1 mL of anhydrous DCM. Add DIPEA (68 µL, 0.4 mmol, 4 eq.).
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the this compound solution to the resin. Agitate the mixture for 2 hours at room temperature.
-
Capping: Drain the loading solution. To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Scientist's Note: Capping is a crucial step to prevent the free resin sites from interfering with subsequent coupling steps, which could lead to deletion sequences.
-
-
Washing: Drain the capping solution. Wash the resin thoroughly with DCM (3 x 2 mL), DMF (3 x 2 mL), and finally DCM (3 x 2 mL). Dry the resin under vacuum.
Protocol 2: Automated High-Throughput Peptide Elongation
This cycle is repeated for each amino acid in the sequence. Modern automated synthesizers can perform these steps in parallel for multiple peptides.
Materials:
-
This compound-loaded resin
-
Fmoc-protected amino acids
-
Coupling Reagent Solution: 0.5 M HATU in DMF.
-
Base Solution: 2 M DIPEA in NMP (N-Methyl-2-pyrrolidone).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
DMF, HPLC grade.
Procedure (per cycle):
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain and repeat for 10 minutes.
-
Scientist's Note: A two-step deprotection ensures complete removal of the Fmoc group, which can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream.[2]
-
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
Amino Acid Coupling: a. In a separate vial, prepare the activated amino acid by combining the Fmoc-amino acid (0.4 mmol, 4 eq.), HATU solution (0.8 mL, 0.4 mmol, 4 eq.), and DIPEA solution (0.4 mL, 0.8 mmol, 8 eq.). b. Pre-activate for 1-2 minutes.[7] c. Add the activated amino acid solution to the resin. d. Agitate for 45-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines.[9] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a recoupling step (repeat step 4) is necessary.
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This step simultaneously cleaves the peptide alcohol from the resin and removes the acid-labile side-chain protecting groups.
Materials:
-
Peptide-bound resin, dried.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O).
-
Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
-
Cold diethyl ether.
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.
-
Scientist's Note: TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of side-chain protecting groups (like tBu and Trt), preventing re-attachment to sensitive residues such as Tryptophan or Methionine.[10]
-
-
Product Collection: Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitation: Add the TFA solution dropwise into a centrifuge tube containing 10 mL of cold diethyl ether. A white precipitate of the peptide alcohol should form.
-
Isolation: Centrifuge the mixture for 5 minutes at 3000 rpm. Decant the ether. Wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide alcohol is now ready for analysis and purification by RP-HPLC.
Process Optimization and Troubleshooting
High-throughput synthesis demands high fidelity at every step. Below is a summary of common issues and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance of amino acid. 2. Peptide aggregation on resin. 3. Inefficient reagent activation. | 1. Extend coupling time or perform a double coupling. 2. Use aggregation-disrupting solvents (e.g., a percentage of DCM or NMP). 3. Ensure reagents are fresh and use potent activators like HATU or HCTU. | [7][9][11] |
| Low Final Yield | 1. Incomplete loading of this compound. 2. Diketopiperazine formation (at dipeptide stage). 3. Incomplete cleavage from the resin. | 1. Optimize loading conditions (time, equivalents). 2. Use 2-CTC resin, which is known to suppress this side reaction due to steric bulk. 3. Extend cleavage time to 3-4 hours. | [5][12] |
| Unexpected Side Products | 1. Racemization during activation. 2. Incomplete removal of side-chain protecting groups. 3. Scavenger-sensitive residues (e.g., azide reduction by thiols). | 1. Avoid prolonged pre-activation times. Use additives like HOAt. 2. Optimize cleavage cocktail composition and time. 3. Choose scavengers compatible with all residues in the sequence. | [7] |
Visualization of Key Chemical Transformations
Caption: Key Chemical Steps in Peptide Alcohol Synthesis.
Note: The images in the DOT script are placeholders representing the chemical structures for loading, a generic elongation step, and the final cleavage to yield the peptide alcohol.
Conclusion
The use of this compound as a linker in solid-phase synthesis provides a robust and efficient pathway for the high-throughput production of C-terminal peptide alcohols. This strategy integrates seamlessly into standard automated Fmoc-SPPS workflows, allowing for the rapid generation of diverse libraries for drug discovery and chemical biology. By leveraging highly reactive coupling reagents and an optimized cleavage strategy, researchers can achieve high yields and purities, accelerating the development of novel peptide-based therapeutics with improved pharmacological properties.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc SPPS Linkers [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solving Fmoc-Threoninol Solubility Issues in SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility and coupling challenges associated with Fmoc-Threoninol in Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols to overcome these common hurdles and ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging to work with in SPPS?
This compound, an amino alcohol, presents unique challenges primarily due to its structure and its influence on the growing peptide chain. Unlike standard amino acids, it lacks a carboxyl group for activation, and its hydroxyl group, combined with the β-branched steric hindrance of the side chain, contributes significantly to poor solubility and inefficient reactions. Furthermore, the presence of the hydroxyl group increases the potential for intermolecular hydrogen bonding, which is a primary driver of peptide aggregation on the solid support.[1][2] This aggregation can physically block reactive sites, leading to incomplete couplings and deprotection steps.[3]
Q2: What are the typical signs of this compound solubility or aggregation problems during synthesis?
Identifying solubility issues early is critical for salvaging a synthesis. Key indicators include:
-
Visual Resin Clumping: The resin beads may appear clumped or fail to swell properly, indicating that the peptide chains are aggregating and collapsing onto the resin surface.[4]
-
Slow or Incomplete Reactions: A persistently positive Kaiser test after a coupling step (indicating free primary amines) or a second coupling attempt is a strong sign of an incomplete reaction, often due to aggregation hindering access to the N-terminus.[4][5]
-
Altered Fmoc-Deprotection Profile: In automated synthesizers with real-time UV monitoring, a flattened and broadened UV absorbance peak during the Fmoc-deprotection step suggests that the piperidine base is having difficulty accessing the Fmoc groups due to peptide aggregation.[3]
-
Physical Gelation: In severe cases, the peptide-resin may form a gel-like matrix, making it difficult to agitate and wash effectively.
Q3: How do these issues impact the final peptide product?
Failing to address solubility and aggregation problems leads to a cascade of negative outcomes, severely compromising the quality of the final product:
-
Low Yield: Incomplete reactions at each step result in a significantly lower yield of the full-length target peptide.
-
Deletion Sequences: Failure to couple an amino acid results in peptides missing that residue. These deletion sequences often have similar properties to the target peptide, making them difficult to remove during purification.[5]
-
Low Purity: The crude peptide product will be a complex mixture of the target peptide and various truncated or deletion sequences, complicating HPLC purification and reducing the overall isolated yield.
Troubleshooting Guide: Strategies and Protocols
This section provides a systematic approach to resolving solubility and coupling issues with this compound. The strategies are presented in order of increasing complexity, from simple solvent adjustments to advanced chemical interventions.
Issue 1: Incomplete Coupling of this compound Detected
When a positive Kaiser test indicates a failed coupling, a systematic response is required. The following flowchart outlines a decision-making process for addressing the issue.
Caption: Decision tree for troubleshooting an incomplete coupling reaction.
1. Solvent System Optimization
The choice of solvent is paramount, as it must effectively solvate the growing peptide chain to prevent aggregation. While DMF is the most common solvent in SPPS, it is not always the most effective for difficult sequences.[6][7][8]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and effective solvating agent than DMF and can often improve coupling yields for problematic sequences.[8]
-
Dimethyl Sulfoxide (DMSO): Adding 10-20% DMSO to DMF or NMP can significantly disrupt hydrogen bonding and break up secondary structures that lead to aggregation.[2]
-
"Green" Alternatives: Solvents like PolarClean or triethyl phosphate (TEP) have shown excellent solubility for Fmoc-amino acids and may be effective alternatives.[9][10]
| Solvent/Mixture | Key Properties | Recommendation for Use |
| DMF | Standard, cost-effective. Can break down to form dimethylamine.[8] | Standard for non-problematic sequences. |
| NMP | More polar than DMF, better solvating properties.[8] | First choice for sequences known to be difficult or aggregation-prone. |
| DMF or NMP + DMSO (10-20%) | Excellent at disrupting hydrogen bonds and secondary structures.[2] | Highly recommended for severe aggregation issues. |
| DMF/DCM Mixture | Reported to be superior to DMF or NMP alone in some microwave syntheses.[8] | Useful in heated reactions to improve performance. |
2. Chaotropic Salts to Disrupt Aggregation
For severe aggregation, washing the resin with a solution containing a chaotropic salt can physically disrupt the interchain hydrogen bonds, making the N-terminus accessible again.
This protocol should be performed after Fmoc deprotection and before the amino acid coupling step.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin. Agitate for 1-2 minutes. Repeat this wash one more time.[3]
-
Thorough DMF Wash: It is critical to completely remove the chaotropic salt before coupling. Wash the resin thoroughly with DMF (at least 5 times for 1 minute each). Residual salt can interfere with coupling reagents.
-
Coupling: Proceed immediately with the standard protocol for coupling this compound.
3. Reactive Coupling & Capping Strategies
If an initial coupling fails, immediate intervention can prevent the formation of deletion peptides.
This is the most common response to a failed coupling.
-
Monitor Initial Coupling: After the first coupling of this compound (e.g., 1-2 hours), perform a Kaiser test.[5]
-
Positive Test: If the beads turn blue, drain the coupling solution.
-
Wash: Wash the resin thoroughly with DMF (3 x 1 min).
-
Recouple: Prepare a fresh solution of activated this compound using the same equivalents of amino acid and coupling reagents. Add it to the resin and allow the reaction to proceed for another 1-2 hours.
-
Final Test: Perform a second Kaiser test. If negative, proceed with the synthesis. If it remains positive, capping is recommended.[5]
Capping terminates unreacted peptide chains by acetylating them, preventing them from reacting further. This ensures that the final crude product does not contain deletion sequences, simplifying purification.
-
Wash: After the failed double coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents relative to resin loading) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[5]
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the deprotection step for the next cycle.
4. Advanced Solution: Pseudoproline Dipeptides
For sequences that are highly prone to aggregation, a proactive strategy is often the best approach. Pseudoproline dipeptides are powerful tools that introduce a "kink" into the peptide backbone, disrupting the formation of the β-sheet structures that cause aggregation.[11] For a threonine residue, a pre-formed Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide can be used.
Caption: Pseudoproline dipeptides disrupt inter-chain hydrogen bonding.
-
Resin Preparation: After deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Dipeptide Activation: In a separate vessel, dissolve the Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (2-3 equivalents) and a suitable coupling reagent (e.g., HBTU, HATU; 2-3 equivalents) in a minimal amount of DMF.
-
Add Base: Add DIPEA (4-6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.
-
Coupling: Add the activated dipeptide solution immediately to the peptide-resin and agitate for 1-2 hours.
-
Monitoring and Washing: Check for completion using the Kaiser test. Once complete, wash the resin thoroughly with DMF (3-5 times). The oxazolidine ring of the pseudoproline is stable to the basic Fmoc deprotection conditions and will be removed during the final TFA cleavage step.[4][11]
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
Common side reactions with Fmoc-Threoninol in peptide synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered when using Fmoc-Threoninol (Fmoc-Thr(tBu)-OH) in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategies.
Section 1: Dehydration of the Threonine Side Chain
One of the most frequently observed side reactions is the dehydration of the threonine residue, leading to the formation of a dehydrobutyrine (Dhb) derivative.[1] This modification introduces an undesirable, more hydrophobic residue into your peptide sequence.
Q1: How do I detect Threonine dehydration?
Symptoms:
-
Mass Spectrometry (MS): The primary indicator is a significant peak in the mass spectrum corresponding to the target peptide mass minus 18 Da (the mass of H₂O).[1]
-
Reverse-Phase HPLC (RP-HPLC): You will observe a new, often broader peak that typically has a longer retention time than the target peptide. This is due to the increased hydrophobicity of the dehydrobutyrine residue.[1]
Q2: What are the root causes of Threonine dehydration?
Dehydration is a β-elimination reaction catalyzed by the basic conditions of the Fmoc deprotection step or by over-activation during the coupling step. The process is particularly problematic when the coupling reaction is slow, requiring more aggressive conditions.
-
Over-activation: Using highly reactive coupling reagents or excessively long pre-activation times can lead to the formation of intermediates that are more susceptible to elimination.[1]
-
Elevated Temperatures: Performing couplings at high temperatures to overcome steric hindrance can provide the energy needed to drive the elimination reaction.[2]
-
Strong Bases: While piperidine is standard for Fmoc removal, the use of stronger, non-nucleophilic bases like DBU to deprotect an aggregated sequence can significantly promote dehydration.[3]
Q3: How can I prevent Threonine dehydration?
Prevention involves carefully optimizing the coupling and deprotection steps to be efficient yet gentle.
Preventative Strategies:
-
Optimize Coupling Reagents: Use a coupling reagent combination known to minimize side reactions. The combination of a carbodiimide like DIC with an additive such as OxymaPure® is often effective and less prone to causing dehydration than some highly reactive uronium/aminium reagents.[1][4]
-
Control Reaction Temperature: Unless absolutely necessary for a difficult coupling, perform the reaction at room temperature. Avoid prolonged heating.[2]
-
Minimize Pre-activation Time: Add the activated Fmoc-Thr(tBu)-OH to the resin immediately after activation.[1] This is especially critical when using highly reactive reagents like HATU.[5]
-
Avoid Excessive Base: Do not use an unnecessarily large excess of base (e.g., DIPEA, collidine) during the coupling step.[6]
Below is a diagram illustrating the dehydration mechanism.
Section 2: Incomplete Coupling and Steric Hindrance
Threonine is a β-branched amino acid, which creates significant steric bulk around the reaction center.[7] This steric hindrance can physically impede the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.
Q1: How do I confirm that incomplete coupling of Threonine is the problem?
Diagnostic Steps:
-
Perform a Kaiser Test: Immediately after the coupling step, take a small sample of resin beads. A positive result (blue/purple beads) confirms the presence of unreacted primary amines, indicating the coupling failed to go to completion.[7] Note that in cases of severe peptide aggregation, the Kaiser test can yield a false negative.[7]
-
Analyze a Test Cleavage: If the synthesis is continued, cleave a small amount of peptide from the resin. MS analysis will show a significant peak corresponding to the mass of the peptide without the threonine residue (a [des-Thr] deletion sequence).[7]
Q2: Which coupling reagents are most effective for sterically hindered residues like Threonine?
Standard coupling reagents may be insufficient. More potent activating agents are recommended to achieve high coupling efficiency.[7]
| Reagent Class | Examples | Efficacy & Notes |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | Highly reactive, forming active esters that lead to fast and efficient coupling. Often the first choice for difficult couplings.[7][8] |
| Phosphonium Salts | PyAOP, PyBOP | Also highly effective for hindered couplings, including N-methylated amino acids which present similar challenges.[5][9] |
| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | A good balance of reactivity and low side-reaction propensity. Can be very effective, especially with extended reaction times, but may be slower than aminium/phosphonium reagents.[1][4] |
Q3: What is the best troubleshooting workflow for a failed Threonine coupling?
A systematic approach is crucial. The following workflow can help diagnose and solve the issue.
Section 3: N→O Acyl Shift
Peptides containing serine or threonine can undergo an acid-catalyzed intramolecular N→O acyl shift.[2][10] This side reaction occurs during the final TFA cleavage cocktail treatment, converting the native amide bond into an ester bond (forming a depsipeptide). While this reaction is reversible under basic or neutral conditions, it can complicate purification.[11][12]
Q1: What are the signs of an N→O acyl shift?
Symptoms:
-
HPLC/MS Analysis: You may see multiple peaks corresponding to the same mass. The O-acyl isomer (depsipeptide) often has a different retention time from the native peptide.
-
Purification Issues: The crude peptide may appear as a smear or a complex set of peaks on HPLC. If you collect a fraction and re-inject it later, you might see the emergence of a second peak as the equilibrium between the N-acyl and O-acyl forms shifts in the HPLC solvent.
Q2: What causes the N→O acyl shift and how can I reverse it?
The reaction is driven by strong acids, such as the TFA used for final cleavage and deprotection.[12] The protonated peptide backbone allows the nucleophilic side-chain hydroxyl group of threonine to attack the adjacent carbonyl carbon, forming a five-membered ring intermediate that resolves into the more stable O-acyl (ester) form under acidic conditions.[11]
Reversing the Shift: Fortunately, the O-acyl bond is labile. The native N-acyl (amide) bond can be reformed by treating the peptide under neutral to slightly basic aqueous conditions (e.g., pH 7.5-8.5).[2][11] Simply dissolving the crude peptide in a buffer like ammonium bicarbonate and letting it stand for a few hours is often sufficient to reverse the migration before final purification.
Section 4: Other Potential Side Reactions
Q1: Is racemization a significant risk with Fmoc-Thr(tBu)-OH?
Racemization (epimerization) is an inherent risk during the carboxyl activation and coupling steps for all amino acids.[13][14] For threonine, the risk is generally considered low to moderate with standard coupling protocols because the bulky side chain can hinder the formation of the oxazolone intermediate responsible for racemization.[6] However, the risk increases with:
-
Excessive Base: The use of organic bases like DIPEA can promote racemization. Using a less hindered or weaker base like 2,4,6-collidine can reduce this risk.[6][15]
-
Highly Reactive Reagents & Long Pre-activation: Over-activation can lead to higher levels of epimerization.[5] Adding an agent like HOBt or Oxyma helps to suppress racemization by forming a less reactive intermediate ester.[2][15]
Q2: Can O-acylation or O-sulfonation occur?
These side reactions are precisely why the tert-butyl (tBu) side-chain protecting group is used for threonine.[16]
-
O-acylation: An unprotected hydroxyl group can be acylated by an incoming activated amino acid, leading to a branched peptide. The tBu group sterically hinders the hydroxyl group, preventing this reaction.[16]
-
O-sulfonation: During final TFA cleavage, especially when Arg(Pmc) or Arg(Mtr) are present, sulfonic acid byproducts can be generated. These can react with an unprotected hydroxyl group. The acid-labile tBu group protects the threonine side chain until these byproducts have been scavenged.[16][17]
Q3: What about diketopiperazine (DKP) formation?
DKP formation is a notorious side reaction at the dipeptide stage, where the N-terminal amine of a deprotected dipeptide attacks the ester linkage to the resin, cleaving the cyclic dipeptide from the support.[1][6] This is sequence-dependent and not specific to threonine, but can occur if threonine is the first or second amino acid. To minimize DKP formation, one can use a sterically hindered resin like 2-chlorotrityl chloride resin or couple the third amino acid quickly after deprotecting the second.[2][6]
Protocol 1: Optimized Coupling for Fmoc-Thr(tBu)-OH using DIC/Oxyma
This protocol balances efficiency with a low risk of dehydration and racemization.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[5]
-
Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Coupling Reaction: Add the Fmoc-Thr(tBu)-OH/Oxyma solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, allow the reaction to proceed longer or consider a recouple (see Protocol 2).[7]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3-5 times).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. N→O-Acyl shift in Fmoc-based synthesis of phosphopeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. benchchem.com [benchchem.com]
- 17. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Threoninol Dehydration During Peptide Coupling
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of Threoninol residues during peptide coupling. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also a deep, mechanistic understanding to empower your experimental choices. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complexities of this common synthetic hurdle.
Section 1: Understanding the Problem - FAQs on Threoninol Dehydration
Q1: What is Threoninol dehydration and why is it a problem during peptide coupling?
A: Threoninol, the reduced form of Threonine, possesses a primary alcohol on its side chain. During peptide coupling, the activation of the C-terminal carboxylic acid of the incoming amino acid can inadvertently lead to the dehydration of the Threoninol side-chain hydroxyl group. This side reaction results in the formation of an unnatural dehydroamino acid residue. The presence of this impurity complicates purification, reduces the overall yield of the desired peptide, and can significantly impact the biological activity and structural integrity of the final product.
Q2: What is the underlying chemical mechanism of Threoninol dehydration?
A: The dehydration of the Threoninol side chain is an elimination reaction that is often facilitated by the coupling reagents themselves. The mechanism typically involves the activation of the side-chain hydroxyl group by the coupling reagent, turning it into a good leaving group. A base present in the reaction mixture then abstracts a proton from the adjacent carbon, leading to the formation of a double bond.
Here is a simplified representation of the dehydration mechanism:
Caption: Mechanism of Threoninol Dehydration.
Q3: Which coupling reagents are most likely to cause this dehydration?
A: Carbodiimide-based reagents, particularly when used without an additive, are known to promote dehydration of amino acid side chains.[1][2] Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can directly activate the hydroxyl group, increasing its susceptibility to elimination.[3][4] While effective for amide bond formation, their high reactivity can be indiscriminate. Similarly, some phosphonium salt reagents can also contribute to this side reaction under certain conditions.
Section 2: Troubleshooting and Prevention Strategies
This section provides actionable strategies to mitigate or eliminate Threoninol dehydration. The key is to control the activation step and choose conditions that favor amide bond formation over side-chain elimination.
Q4: My analysis shows a significant dehydrated by-product. What is the first thing I should check?
A: The first and most critical parameter to evaluate is your choice of coupling reagent and, importantly, the use of an additive. If you are using a carbodiimide like DIC or DCC alone, the propensity for side reactions is high.[1]
Immediate Action: Incorporate a nucleophilic additive into your coupling protocol. The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and its safer, more efficient alternative, OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate).[5][6][7] These additives work by forming an active ester with the carboxylic acid, which is more stable and less prone to side reactions than the O-acylisourea intermediate formed with carbodiimides alone.[8]
Q5: I am already using HOBt with DIC, but still observe dehydration. What are my next steps?
A: While HOBt is a classic and effective additive for suppressing racemization and some side reactions, its performance can be surpassed by newer generation additives, especially in challenging couplings.[1][2][9]
Recommended Strategy: Switch from HOBt to OxymaPure®. Experimental data consistently shows that OxymaPure® offers superior performance in suppressing racemization and increasing coupling efficiency.[6][7] For particularly difficult sequences, it has been shown to be more effective than HOBt.[6][10]
Here is a comparative overview of common coupling additives:
| Additive | Propensity for Dehydration | Racemization Suppression | Safety Profile |
| None (Carbodiimide only) | High | Low | - |
| HOBt | Moderate | Good | Anhydrous form is explosive[6] |
| OxymaPure® | Low | Excellent | Non-explosive, safer alternative[6][7] |
| HOAt | Low | Excellent | Explosive properties limit use[5] |
Q6: Can protecting the Threoninol side chain prevent dehydration?
A: Absolutely. Protecting the side-chain hydroxyl group is a highly effective, albeit more synthetically demanding, strategy.[11] The choice of protecting group is critical and depends on the overall synthetic scheme (e.g., Fmoc or Boc strategy).
-
For Fmoc-based synthesis: The tert-butyl (tBu) ether is a common protecting group for the hydroxyls of serine and threonine.[11][12] It is stable to the piperidine conditions used for Fmoc deprotection and is removed during the final trifluoroacetic acid (TFA) cleavage.
-
For Boc-based synthesis: The benzyl (Bzl) ether is a frequently used protecting group.[11][12]
The use of a protected Threoninol derivative will physically block the hydroxyl group from reacting with the coupling reagents, thereby preventing dehydration.
Caption: Workflow for Preventing Dehydration.
Q7: Are there alternative coupling strategies that are less prone to causing dehydration?
A: Yes. If you continue to face issues, consider moving away from carbodiimide-based activation. Onium salt-based coupling reagents, particularly when used correctly, can offer a milder activation.
-
Uronium/Aminium Salts: Reagents like HBTU and HATU are generally very efficient and, when used with an additive like HOBt or HOAt, show low levels of racemization and side reactions.[1][3] However, it is crucial to pre-activate the carboxylic acid before adding it to the resin-bound amine to avoid side reactions like guanidinylation of the N-terminus.[13]
-
Phosphonium Salts: Reagents like PyBOP are also highly effective.[2][4] An advantage of phosphonium-based reagents is that they do not affect amino groups and are well-suited for challenging couplings.[5]
Section 3: Recommended Experimental Protocol
Protocol: Minimized Dehydration Coupling of an Amino Acid to a Threoninol-Containing Peptide using DIC/OxymaPure®
This protocol outlines a robust method for solid-phase peptide synthesis (SPPS) designed to minimize the risk of Threoninol side-chain dehydration.
Materials:
-
Fmoc-protected amino acid (3-5 equivalents)
-
OxymaPure® (3-5 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with N-terminal deprotected Threoninol
Procedure:
-
Resin Preparation: Following N-terminal Fmoc deprotection of the Threoninol residue and thorough washing, swell the resin in DMF for at least 30 minutes.
-
Activation Solution Preparation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
-
Coupling Initiation: Add the activation solution to the swelled resin.
-
Carbodiimide Addition: Add DIC (3-5 equivalents) to the reaction mixture.
-
Reaction: Agitate the reaction mixture at room temperature. The coupling time is typically faster with OxymaPure® compared to HOBt and can range from 30 minutes to 1 hour.[6]
-
Monitoring: Monitor the reaction progress using a qualitative test such as the ninhydrin (Kaiser) test.[14]
-
Washing: Once the coupling is complete (negative ninhydrin test), thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove any by-products and unreacted reagents.
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Self-Validation: The success of this protocol is validated by the negative result of the ninhydrin test, indicating complete coupling to the Threoninol amine. Post-synthesis analysis of the crude peptide by HPLC and Mass Spectrometry should show a significant reduction or complete absence of the dehydrated by-product (mass difference of -18 Da).
Section 4: Concluding Remarks
The dehydration of Threoninol is a preventable side reaction. By understanding the underlying mechanism and making informed choices about coupling reagents, additives, and protection strategies, researchers can significantly improve the purity and yield of their target peptides. The transition from traditional additives like HOBt to safer and more efficient alternatives such as OxymaPure® represents a significant step forward in robust peptide synthesis.[6][7] For particularly sensitive sequences, the use of a side-chain protected Threoninol derivative remains the most definitive solution.
References
- 1. peptide.com [peptide.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. file.globalso.com [file.globalso.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. oxymapure.com [oxymapure.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Minimizing Diketopiperazine Formation with Fmoc-Threoninol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for managing diketopiperazine (DKP) formation, a critical side reaction in solid-phase peptide synthesis (SPPS), particularly when incorporating Fmoc-Threoninol. As Senior Application Scientists, we have designed this resource to provide not only procedural guidance but also a deep understanding of the underlying chemical mechanisms to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem when using this compound?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that results in the cleavage of the N-terminal dipeptide from the solid support. This leads to a truncated final product and significantly reduced yield. The issue is particularly pronounced when a peptide sequence contains a C-terminal amino alcohol like Threoninol. The ester linkage formed between the hydroxyl group of Threoninol and the subsequent amino acid is more susceptible to nucleophilic attack by the deprotected N-terminal amine of the dipeptide, accelerating DKP formation.
Q2: How can I quickly identify if DKP formation is the primary issue in my synthesis?
A2: The most direct methods for identifying DKP formation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In your HPLC chromatogram, you will observe a significant peak corresponding to the truncated peptide, often eluting earlier than your target peptide. MS analysis of this peak will show a mass corresponding to your peptide sequence minus the N-terminal dipeptide.
Q3: Are there specific peptide sequences that are more prone to DKP formation with Threoninol?
A3: Yes, sequences where the penultimate amino acid (the second to last residue) is sterically unhindered, such as Glycine or Alanine, are more susceptible. Proline in the penultimate position is also highly prone to inducing DKP formation due to its unique ability to adopt a cis-amide bond, which pre-organizes the peptide backbone for cyclization.[1][2]
Q4: Can my choice of solid-phase resin influence the rate of DKP formation?
A4: Absolutely. Resins with sterically bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation.[2][3] The steric hindrance provided by the trityl group physically impedes the N-terminal amine from attacking the ester linkage. Conversely, more sterically accessible linkers like Wang resin can be more prone to this side reaction.[4]
II. Troubleshooting Guide: Diagnosis and Mitigation Strategies
This section provides a structured approach to troubleshooting DKP formation when working with this compound. We will explore the common causes and provide detailed protocols for their resolution.
Problem 1: Low Yield of the Target Peptide with a Major Truncated Impurity Detected by HPLC/MS
-
Likely Cause: Accelerated diketopiperazine formation at the dipeptide stage, leading to cleavage from the resin.
-
Diagnostic Steps:
-
Confirm the Impurity: Isolate the major impurity peak from your HPLC analysis and subject it to MS/MS fragmentation. This will confirm if the impurity is indeed the truncated peptide lacking the N-terminal dipeptide.
-
Review Your Synthesis Protocol: Carefully examine the coupling and deprotection times, as well as the reagents used for the first two amino acid couplings.
-
-
Mitigation Strategies:
-
Strategy 1: Optimization of Coupling and Deprotection Conditions
-
Rationale: Minimizing the time the N-terminal amine of the dipeptide is deprotected and free to initiate cyclization is crucial.
-
Protocol:
-
Reduce Deprotection Time: For the Fmoc deprotection of the second amino acid, reduce the piperidine treatment time to the minimum required for complete deprotection (monitor with a Kaiser test).
-
Immediate Coupling: Proceed immediately with the coupling of the third amino acid after the deprotection and washing steps. Avoid any delays where the deprotected dipeptide-resin is left standing.
-
Use Efficient Coupling Reagents: Employ highly efficient coupling reagents like HATU or HCTU to ensure rapid amide bond formation.
-
-
-
Strategy 2: Utilization of Sterically Hindered Resins
-
Rationale: As mentioned in the FAQs, sterically bulky resins can physically block the intramolecular cyclization.
-
Protocol:
-
Select 2-Chlorotrityl Chloride (2-CTC) Resin: Synthesize your peptide on a 2-CTC resin. The bulky trityl linker will significantly reduce the propensity for DKP formation.[2][3]
-
Mild Cleavage Conditions: Remember that peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which can be advantageous for sensitive peptides.
-
-
-
Strategy 3: Dipeptide Coupling Approach
-
Rationale: By synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin, you bypass the vulnerable dipeptidyl-resin intermediate.
-
Protocol:
-
Solution-Phase Synthesis: Synthesize the N-Fmoc protected dipeptide corresponding to the first two amino acids of your sequence using standard solution-phase peptide coupling methods.
-
Purification: Purify the dipeptide to ensure high purity before coupling to the resin.
-
Coupling to Resin: Couple the purified Fmoc-dipeptide to your chosen resin (e.g., Rink Amide resin for a C-terminal amide).
-
-
-
Problem 2: Complete Failure to Elongate the Peptide Chain Beyond the Second Residue
-
Likely Cause: Nearly quantitative formation of diketopiperazine, leading to the cleavage of almost all dipeptide from the resin.
-
Diagnostic Steps:
-
Kaiser Test: Perform a Kaiser test on the resin after the coupling of the third amino acid. A negative result (yellow beads) indicates the absence of free primary amines, suggesting that the peptide chains have been cleaved.
-
Analysis of Washings: Collect and analyze the piperidine and wash solutions from the deprotection of the second amino acid. Concentration and analysis by MS may reveal the presence of the cyclic dipeptide.
-
-
Mitigation Strategies:
-
Strategy 1: In Situ Neutralization/Coupling
-
Rationale: This approach minimizes the time the free N-terminal amine is available for cyclization by performing neutralization and coupling in the same step.
-
Protocol:
-
Fmoc Deprotection: Perform the Fmoc deprotection of the second amino acid as usual.
-
Wash: Thoroughly wash the resin to remove piperidine.
-
In Situ Coupling: Add the pre-activated third amino acid directly to the resin without a separate neutralization step with a non-nucleophilic base like diisopropylethylamine (DIEA). The base present in the coupling cocktail will neutralize the N-terminal amine in situ, allowing for immediate coupling.
-
-
-
Strategy 2: Use of Alternative Protecting Groups
-
Rationale: For extremely challenging sequences, switching from the Fmoc protecting group for the first two amino acids to a Boc protecting group can be beneficial. The acidic conditions used for Boc deprotection are less likely to promote DKP formation.
-
Protocol:
-
Boc-SPPS for the First Two Residues: Couple the first two amino acids using Boc-SPPS chemistry.
-
Switch to Fmoc-SPPS: After coupling the second amino acid and deprotecting the Boc group, switch to standard Fmoc-SPPS for the remainder of the synthesis.
-
-
-
III. Visualizing the Mechanism and Workflow
To better understand the chemical processes and troubleshooting logic, the following diagrams are provided.
Mechanism of Diketopiperazine Formation
Caption: Mechanism of DKP formation at the dipeptide stage.
Troubleshooting Workflow
Caption: Troubleshooting workflow for DKP-related issues.
IV. Data Summary: Strategic Choices for DKP Minimization
| Strategy | Principle | Key Advantage | Considerations |
| Optimized Coupling/Deprotection | Kinetic control; minimize exposure of the free N-terminal amine. | Simple to implement with existing protocols. | May not be sufficient for highly prone sequences. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Steric hindrance of the linker group. | Highly effective at preventing DKP formation. | Requires milder cleavage conditions. |
| Dipeptide Coupling | Bypasses the formation of the susceptible dipeptidyl-resin intermediate. | Very effective for problematic dipeptide sequences. | Requires additional solution-phase synthesis and purification steps. |
| In Situ Neutralization/Coupling | Minimizes the lifetime of the reactive free amine. | Can significantly increase coupling efficiency and reduce DKP formation. | Requires careful optimization of base equivalents. |
V. References
-
Berglund, M., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. Available at: 5
-
Fields, G. B., et al. (1991). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Chemical Communications, (23), 1753-1755. Available at: --INVALID-LINK--
-
Jalan, A., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46865–46878. Available at: --INVALID-LINK--
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Albericio, F., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2187. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Retrieved from BenchChem.
-
Gyros Protein Technologies. (n.d.). SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from --INVALID-LINK--
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: --INVALID-LINK--
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: --INVALID-LINK--
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Optimizing Fmoc-Threoninol Deprotection
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing the deprotection of Fmoc-Threoninol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand the nuances of peptide chemistry and the challenges that can arise. This resource is built on a foundation of scientific expertise and practical, field-proven insights to help you navigate the complexities of Fmoc deprotection and achieve high-purity products.
Introduction: The Challenge of this compound Deprotection
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis due to its base lability, which allows for orthogonal protection strategies.[1] However, the deprotection step, typically mediated by a secondary amine like piperidine, is a critical point where side reactions can occur, compromising the purity and yield of the final peptide.[2][3] Threoninol, with its secondary hydroxyl group, presents unique challenges that necessitate careful optimization of deprotection conditions to avoid unwanted side products.
This guide will walk you through the common issues, their underlying causes, and robust solutions to ensure the successful incorporation of threoninol into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Fmoc deprotection of threoninol-containing peptides?
A: The primary side products encountered during the Fmoc deprotection of peptides containing threonine residues, including threoninol, are:
-
Deletion Sequences: These arise from incomplete Fmoc removal in a given cycle.[4] If the N-terminal amine is not fully deprotected, the subsequent amino acid cannot be coupled, leading to a peptide chain missing one or more residues.
-
Dibenzofulvene (DBF) Adducts: The mechanism of Fmoc removal involves a β-elimination reaction that generates a reactive intermediate called dibenzofulvene (DBF).[1][3] While the deprotecting amine (e.g., piperidine) is intended to scavenge DBF, incomplete scavenging can lead to the DBF adduct formation with the newly liberated N-terminal amine of the peptide.
-
O-Sulfonation: During the final trifluoroacetic acid (TFA) cleavage from the resin, particularly when using Pmc or Mtr protecting groups for arginine, O-sulfonation of serine and threonine residues can occur in the absence of suitable scavengers.[5]
-
TFA Esters: Formation of trifluoroacetyl (TFA) esters on the hydroxyl groups of serine and threonine can occur during the final TFA-mediated cleavage and deprotection.[6]
Q2: What is the underlying mechanism of Fmoc deprotection and how do side reactions occur?
A: The Fmoc deprotection is a two-step process initiated by a base:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[1][7]
-
β-Elimination: This is followed by a β-elimination reaction, which cleaves the carbamate bond, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[7]
The deprotecting amine also acts as a scavenger for the highly reactive DBF intermediate, forming a stable adduct.[3] Side reactions primarily stem from inefficiencies in this process. Incomplete deprotection leads to deletion sequences, while inefficient scavenging of DBF allows it to react with the peptide's newly exposed N-terminus.
Q3: How does the concentration of piperidine affect the efficiency of Fmoc deprotection and the formation of side products?
A: The concentration of piperidine is a critical parameter. While a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is standard, deviations can have significant consequences.[8]
-
Lower Concentrations (e.g., 10%): Can lead to incomplete deprotection, especially for sterically hindered amino acids or within aggregating peptide sequences, resulting in a higher incidence of deletion sequences.[8]
-
Higher Concentrations: While ensuring complete deprotection, may not always be necessary and can increase reagent consumption and waste.
Recent studies have explored alternatives to the standard 20% piperidine in DMF to mitigate side reactions like epimerization in sensitive applications.[8]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound deprotection.
Issue 1: Presence of Deletion Sequences in the Final Product
Symptoms:
-
Mass spectrometry analysis shows peaks corresponding to the desired peptide minus one or more amino acid residues.
-
HPLC chromatogram shows multiple peaks eluting close to the main product peak.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Deprotection | The Fmoc group was not completely removed, preventing the subsequent coupling reaction. This can be due to insufficient reaction time, low reagent concentration, or peptide aggregation. | 1. Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step. A standard protocol is a 2-minute treatment followed by a 5-minute treatment with fresh reagent.[9] 2. Optimize Reagent Concentration: Ensure the use of a 20% piperidine solution in DMF. For difficult sequences, consider alternative, stronger bases like DBU in combination with a nucleophilic scavenger.[4][8] 3. Address Peptide Aggregation: Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP), or incorporate chaotropic salts. |
| Reagent Degradation | The piperidine solution may have degraded over time, reducing its efficacy. | Prepare fresh deprotection solutions daily. |
Issue 2: Identification of Dibenzofulvene (DBF) Adducts
Symptoms:
-
Mass spectrometry reveals a mass addition of +166 Da to the peptide.
-
The adduct may co-elute with the main peptide, making purification difficult.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inefficient DBF Scavenging | The concentration of the scavenging amine (piperidine) is insufficient to trap all the generated DBF, allowing it to react with the deprotected N-terminus. | 1. Ensure Sufficient Reagent Volume: Use an adequate volume of the deprotection solution (e.g., 10 mL per gram of resin) to ensure a sufficient molar excess of the scavenging amine.[9] 2. Consider Alternative Scavengers: For particularly sensitive sequences, piperazine has been shown to be an effective scavenger and can be used in combination with DBU for rapid deprotection.[4][10] |
Issue 3: O-Sulfonation or TFA Esterification of the Threoninol Hydroxyl Group
Symptoms:
-
Mass spectrometry shows unexpected mass additions of +80 Da (sulfonation) or +96 Da (TFA esterification).
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reactive Species During Final Cleavage | During the final TFA cleavage, reactive carbocations are generated from side-chain protecting groups.[11][12] In the absence of effective scavengers, these can lead to side reactions. Sulfonating agents can also be generated from certain arginine protecting groups.[5] | 1. Use an Optimized Cleavage Cocktail: Employ a TFA cleavage cocktail containing appropriate scavengers. A common and effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[13] TIS is a highly effective scavenger for trityl cations.[13] 2. Post-Cleavage Treatment for TFA Esters: TFA esters of serine and threonine can be removed by a post-cleavage treatment with a mild base, such as aqueous ammonia or a solution of piperidine in methanol.[6] Caution: This is not suitable for peptides containing Gln, Asn, Glu, Asp, or a C-terminal amide/acid, as it can cause trans-esterification.[6] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for most routine peptide syntheses.
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 2 minutes.[9]
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate the mixture for an additional 5-8 minutes at room temperature.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
Protocol 2: Optimized Deprotection for Sensitive or Aggregation-Prone Sequences
This protocol utilizes a stronger base for more efficient deprotection.
-
Swell the peptide-resin in NMP.
-
Drain the NMP.
-
Prepare a deprotection solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.[10]
-
Add the deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature. For very difficult sequences, two treatments may be necessary.
-
Drain the solution and wash the resin extensively with NMP (at least 7 times).
Visualizing the Deprotection Process
Fmoc Deprotection Mechanism
Caption: The two-step mechanism of Fmoc deprotection by piperidine.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Fmoc deprotection issues.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis
Topic: Troubleshooting Incomplete Coupling of Fmoc-Threoninol
Welcome to the technical support center. As Senior Application Scientists, we understand that while Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is a robust methodology, certain residues present unique challenges. This guide is designed to provide in-depth, field-proven insights into one of the more common issues: the incomplete coupling of this compound, specifically Fmoc-Thr(tBu)-OH. We will explore the root causes and provide a systematic approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-Thr(tBu)-OH often incomplete?
The primary challenge with Fmoc-Thr(tBu)-OH lies in steric hindrance .[1][2][3] Threonine is a β-branched amino acid, meaning it has a methyl group on the carbon atom adjacent (the β-carbon) to the α-carbon of the peptide backbone. This branching, combined with the bulky tert-butyl (tBu) protecting group on the side-chain hydroxyl, creates significant physical obstruction.[1][2] This steric bulk hinders the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and, frequently, incomplete coupling.[1][4]
This issue can be further exacerbated by:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) on the resin.[1] This aggregation can physically block the N-terminus, making it inaccessible to the incoming activated amino acid.[1] Sequences rich in hydrophobic or other β-branched residues (Val, Ile) are particularly prone to this phenomenon.[1]
-
Difficult Sequences: The nature of the preceding amino acid attached to the resin can also influence coupling efficiency. If the N-terminal residue is also sterically bulky, the hindrance effect is compounded.
// Interaction Activation -> N_Terminus [label=" Coupling Attempt", color="#34A853", fontcolor="#34A853", style=dashed, arrowhead=open];
// Hindrance annotation node [shape=none, fontcolor="#EA4335"]; label_hindrance [label="Steric Clash!\nBulky groups impede\n a successful reaction."]; Activation -> label_hindrance [style=invis]; N_Terminus -> label_hindrance [style=invis]; } Opposing bulky groups create steric hindrance.
Q2: My Kaiser test is positive after a standard coupling of Fmoc-Thr(tBu)-OH. What is my first step?
A positive Kaiser test indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.[1][5] The most direct and often sufficient first step is to perform a double coupling .
A double coupling is simply repeating the coupling step with a fresh preparation of the activated amino acid and coupling reagents.[2][6][7] This strategy increases the probability that any remaining free amines will react, driving the reaction to completion. It is a prudent approach for any known sterically hindered residue.[6][7]
Experimental Protocol 1: Double Coupling for Fmoc-Thr(tBu)-OH
-
First Coupling:
-
Perform the initial coupling of Fmoc-Thr(tBu)-OH using your standard protocol (e.g., 1-2 hours with your chosen coupling reagents).
-
Drain the reaction vessel.
-
-
Intermediate Wash:
-
Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3-5 times) to remove byproducts and residual reagents.[2] This step is critical to ensure the second coupling is effective.
-
-
Second Coupling:
-
In a separate vial, prepare a fresh solution of Fmoc-Thr(tBu)-OH and your coupling reagents at the same concentration as the first coupling.
-
Add this fresh solution to the resin.
-
Allow the second coupling reaction to proceed for another 1-2 hours.[2]
-
-
Final Wash & Monitoring:
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times).
-
Perform a Kaiser test to confirm the absence of free amines (a negative result should yield yellow beads).[2] If the test is still positive, proceed to the more advanced strategies outlined below.
-
Q3: Double coupling failed. Are some coupling reagents more effective for hindered residues like Threonine?
Yes, absolutely. The choice of coupling reagent is paramount for difficult couplings.[3][8] While standard carbodiimide reagents like DIC, often used with an additive like HOBt or OxymaPure, are effective for many amino acids, sterically hindered couplings often require more potent activating reagents.[8][9]
Modern peptide synthesis relies heavily on aminium/uronium and phosphonium salt-based reagents, which are generally more reactive and efficient.[8][10]
| Reagent Class | Examples | Potency for Hindered Couplings | Key Considerations |
| Carbodiimides | DIC, DCC | Moderate | Often require additives (HOBt, OxymaPure). DCC can form an insoluble urea byproduct. |
| Aminium/Uronium | HBTU, TBTU, HCTU | Good to Excellent | HBTU and TBTU are very common and effective.[8] |
| Aminium/Uronium (HOAt-based) | HATU | Superior | Generally considered one of the most effective reagents for difficult couplings, including N-methylated and β-branched residues.[3][6][8] |
| Phosphonium | PyBOP, PyAOP | Excellent | Very effective but can be more expensive. PyBOP is a well-established, powerful reagent.[6][8] |
If a double coupling with a standard reagent like HBTU fails, switching to HATU is the recommended next step.[2][3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms a highly reactive HOAt-ester, which is more effective at acylating sterically hindered N-termini.[8]
Experimental Protocol 2: High-Potency Coupling using HATU
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vial, dissolve:
-
Fmoc-Thr(tBu)-OH (3 eq. relative to resin loading)
-
HATU (2.9 eq.)
-
An additive like HOAt is often included with HATU, but HATU itself is HOAt-based.
-
Dissolve in a minimal volume of DMF.
-
-
Base Addition & Pre-activation:
-
Coupling Reaction:
-
Wash and Monitor:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm completion. If the test remains positive, peptide aggregation is the most likely culprit.
-
Q4: Even with HATU, my coupling is incomplete. What does this suggest and what is the ultimate solution?
Persistent coupling failure, even with powerful reagents and double coupling strategies, strongly indicates that on-resin peptide aggregation is the root cause.[1][5] The growing peptide chain is folding in on itself, rendering the N-terminal amine physically inaccessible to any reagent, no matter how reactive.
The most effective solution for this problem is the incorporation of Pseudoproline Dipeptides .[2][11]
Pseudoprolines are created from serine or threonine residues and introduce a temporary "kink" into the peptide backbone, similar to a native proline residue.[12][13] This kink disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, keeping the peptide chain solvated and accessible.[12] The pseudoproline structure is acid-labile and is reverted to the native serine or threonine residue during the final TFA cleavage step.[12]
When to Use Pseudoproline Dipeptides:
-
Instead of coupling Fmoc-Thr(tBu)-OH to the preceding amino acid (Xaa), you use a pre-formed dipeptide, such as Fmoc-Xaa-Thr(ΨMe,Mepro)-OH .
-
This strategy is best planned in advance for sequences known to be aggregation-prone.
-
They are typically inserted every 6-10 residues within a difficult sequence to maintain solubility.
While this requires re-synthesis of the peptide, it is often the only viable path to success for "impossible" sequences and can save significant time and resources in the long run.[11][14]
Monitoring Protocols
Reliable monitoring is essential for making informed decisions during synthesis.
Experimental Protocol 3: The Kaiser (Ninhydrin) Test
This test is highly sensitive for detecting primary amines.[1]
Reagents:
-
Reagent A: 5 g Ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g Phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.[1]
-
Observe the color:
-
Intense Blue Beads/Solution: Positive result. Indicates a high concentration of free primary amines (incomplete coupling).
-
Colorless/Yellow Beads: Negative result. Indicates successful and complete coupling.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. chempep.com [chempep.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce Peptide Aggregation with Threonine-Derived Pseudoprolines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation during synthesis and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower your experimental decisions. This resource will focus on the use of Threonine-derived pseudoprolines, a powerful strategy to disrupt aggregation and enhance the success of your peptide projects.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide chains, driven primarily by the formation of intermolecular hydrogen bonds. This process can lead to the formation of stable secondary structures, such as β-sheets, which render the peptide insoluble and unreactive.[1][2] Aggregation is a major hurdle in peptide science, causing a cascade of issues including:
-
During Solid-Phase Peptide Synthesis (SPPS):
-
Poor resin swelling: The peptide-resin matrix may shrink, preventing reagents from accessing the reactive sites.[3]
-
Incomplete reactions: Both the removal of the Fmoc protecting group (deprotection) and the addition of the next amino acid (coupling) can be slow or fail entirely.[1][3]
-
Unreliable monitoring: Standard in-process tests like the Kaiser or TNBS test can give false-negative results because the aggregated chains are inaccessible.[3]
-
-
Post-Synthesis:
Hydrophobic sequences are particularly prone to aggregation, but it can be a challenge even with more hydrophilic peptides, especially as the chain elongates.[1][6]
Q2: How do Threonine-derived pseudoprolines work to prevent aggregation?
A2: Threonine-derived pseudoprolines are dipeptide building blocks that introduce a temporary "kink" into the peptide backbone. They are synthetically modified dipeptides where the threonine residue is cyclized. This cyclic structure disrupts the planarity of the peptide backbone, sterically hindering the formation of the hydrogen bonds that are necessary for β-sheet formation and aggregation.[7]
The key advantages of this approach are:
-
Structure Disruption: By mimicking the structure of proline, which is a known "helix breaker," pseudoprolines effectively interrupt the formation of ordered secondary structures during synthesis.[1][2][7]
-
Increased Solvation: The disrupted structure improves the solvation of the peptide-resin complex, allowing solvents and reagents to penetrate more effectively.[7]
-
Reversibility: The native threonine structure is fully restored during the final trifluoroacetic acid (TFA) cleavage step, leaving no modifications in the final peptide product.[1][8]
Q3: When should I consider using a Threonine-derived pseudoproline?
A3: You should consider incorporating a pseudoproline dipeptide when:
-
Synthesizing long peptides (generally over 20 amino acids).[1][6]
-
Working with sequences known to be hydrophobic or aggregation-prone.[2][8]
-
You have previously experienced issues like poor coupling efficiency, resin shrinking, or insolubility with a particular sequence.
-
Your peptide sequence contains threonine (or serine) at suitable positions. For optimal results, it is often recommended to introduce a pseudoproline every six to seven residues in a difficult sequence.[2]
Troubleshooting Guides
Guide 1: Poor Performance During SPPS (Low Swelling, Failed Couplings)
This is a classic sign that your peptide is aggregating on the resin, making it inaccessible for chemical reactions.
| Symptom | Potential Cause | Troubleshooting Strategy & Scientific Rationale |
| Resin Shrinking/Poor Swelling | Inter-chain hydrogen bonding is causing the peptide-resin complex to collapse. | 1. Solvent Exchange: Switch from DMF to NMP or add up to 25% DMSO. These more polar, hydrogen-bond-disrupting solvents can help re-solvate the peptide chains.[1] 2. Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling mixture. These salts disrupt water structure and weaken hydrophobic interactions that contribute to aggregation.[2][9] |
| Positive Kaiser/TNBS Test After Coupling | Incomplete acylation due to steric hindrance from aggregated peptide chains. | 1. Double Coupling: Repeat the coupling step with fresh reagents.[2] 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C). Increased thermal energy can help overcome the activation barrier for coupling in sterically hindered environments.[1][3] 3. Use Stronger Coupling Agents: Switch to more potent activating agents like HATU or HCTU.[2] |
| Incomplete Fmoc Deprotection | The piperidine base cannot access the Fmoc group on the aggregated peptide. | 1. Extended Deprotection Time: Increase the duration of the piperidine treatment.[10] 2. Add DBU: For very difficult cases, add 1-2% DBU to the piperidine solution. DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency.[1] |
Workflow for Troubleshooting On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation during SPPS.
Guide 2: Lyophilized Peptide Fails to Dissolve
Post-synthesis insolubility is a strong indicator of aggregation. The strategy here is to disrupt the forces holding the peptide chains together.
| Problem | Strategy | Scientific Rationale & Protocol |
| Peptide Insoluble in Aqueous Buffers | 1. Organic Co-solvents | Rationale: Many aggregation-prone peptides are hydrophobic. An organic solvent can disrupt these hydrophobic interactions. Protocol: 1. Attempt to dissolve a small amount of peptide in a minimal volume of DMSO, DMF, or acetonitrile. 2. Once dissolved, slowly add your desired aqueous buffer dropwise while vortexing. 3. If the solution becomes cloudy, the solubility limit has been exceeded.[3] |
| Peptide Remains Insoluble | 2. Denaturing Agents | Rationale: Strong denaturants unfold the peptide and disrupt the hydrogen bonds forming the aggregates. This is suitable for applications where the peptide's tertiary structure is not critical (e.g., mass spectrometry). Protocol: 1. Attempt to dissolve the peptide in a solution containing 6 M Guanidinium Hydrochloride (GdmCl) or 8 M Urea. 2. These are harsh conditions and may be incompatible with some downstream assays.[3] |
| Persistent Insolubility | 3. pH Modification | Rationale: The net charge of a peptide influences its solubility. Solubility is often lowest at the peptide's isoelectric point (pI). Protocol: 1. Try dissolving the peptide in a dilute acidic solution (e.g., 10% acetic acid) or a basic solution (e.g., 0.1% ammonium hydroxide), depending on the peptide's pI. 2. Once dissolved, slowly adjust the pH towards your target buffer's pH. |
Experimental Protocols
Protocol 1: Incorporation of an Fmoc-Xaa-Thr(ΨMe,MePro)-OH Dipeptide
This protocol outlines the manual coupling of a threonine-derived pseudoproline dipeptide into a growing peptide chain during standard Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
DMF (synthesis grade)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve the Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide and HATU in a minimal volume of DMF.
-
Add the DIPEA to the solution and vortex briefly. The solution may change color.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test (or other amine test). A negative result (clear or yellow beads) indicates a complete reaction.
-
If the test is positive, extend the coupling time for another hour or consider a second coupling with fresh reagents.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.
-
Continuation: Proceed with the next cycle of Fmoc deprotection and coupling for the subsequent amino acid in your sequence.
Workflow for Pseudoproline Dipeptide Incorporation
Caption: Step-by-step workflow for coupling a pseudoproline dipeptide in SPPS.
Protocol 2: Final Cleavage and Pseudoproline Conversion
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous, acid-catalyzed conversion of the pseudoproline back to a native threonine residue.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5)[10][11]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Securely cap the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. The pseudoproline ring will open during this step to regenerate the native threonine.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise to a large volume (at least 10x the TFA volume) of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
-
Drying: Dry the crude peptide pellet under vacuum to obtain a powder, which can then be prepared for purification by HPLC.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Impact of coupling reagent choice on Fmoc-Threoninol side reactions
Introduction
Welcome to the technical support guide for troubleshooting side reactions involving Fmoc-Threoninol in solid-phase peptide synthesis (SPPS). Unlike its amino acid counterpart, Threonine, the amino alcohol Threoninol presents a unique challenge due to its primary hydroxyl group. This group is a potent nucleophile, capable of competing with the N-terminal amine during the acylation step. This guide provides in-depth, field-proven insights into how the choice of coupling reagent is critical for mitigating these side reactions, ensuring the integrity and purity of your final peptide.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when coupling an amino acid to a peptide sequence containing Threoninol?
The primary and most problematic side reaction is O-acylation , where the incoming activated Fmoc-amino acid erroneously couples to the side-chain hydroxyl group of the Threoninol residue, forming an ester linkage. This results in a branched peptide structure with an undesired mass addition equivalent to the mass of the coupled amino acid residue. This is distinct from the desired N-acylation, which forms the correct peptide (amide) bond at the N-terminus.
Q2: Why is this compound so much more susceptible to O-acylation than Fmoc-Thr(tBu)-OH?
The susceptibility lies in the nature and accessibility of the hydroxyl group.
-
This compound: Possesses a primary (-CH₂OH) hydroxyl group that is sterically unhindered and highly nucleophilic.
-
Fmoc-Threonine: Has a secondary hydroxyl group that is sterically bulkier. In standard Fmoc-SPPS, this hydroxyl group is almost always protected (e.g., with a tert-butyl group, tBu) to prevent this very side reaction.[1][2] Without protection, even the secondary alcohol of threonine can undergo O-acylation.[3] The unprotected, sterically accessible primary alcohol of Threoninol is significantly more reactive.
Q3: I see a mass addition of +155.1 Da on my Threoninol-containing peptide after a Glycine coupling step. What happened?
A +155.1 Da mass addition corresponds to the residue mass of Fmoc-Gly-OH (MW: 297.3 Da) minus the mass of the activating group and the elements of water, but incorrectly added. This is a classic signature of O-acylation, where a Glycine molecule has formed an ester bond with the Threoninol side-chain.
Troubleshooting Guide: O-Acylation of Threoninol
This section addresses the mechanistic cause of O-acylation and provides actionable strategies based on coupling reagent choice to suppress it.
Problem: Identification of Branched Peptide Impurities via Mass Spectrometry.
You observe significant impurities in your crude peptide analysis, often with mass additions corresponding to one or more amino acid residues attached to the Threoninol side-chain.
Root Cause Analysis: The Role of the Activated Carboxylic Acid
The core of the issue is the competition between two nucleophiles—the N-terminal amine and the Threoninol side-chain hydroxyl—for the activated carboxylic acid of the incoming Fmoc-amino acid. The choice of coupling reagent directly dictates the reactivity and stability of this activated intermediate, thereby influencing the outcome of this competition.
The diagram below illustrates the competing reaction pathways. The key intermediate is the activated ester of the incoming amino acid (Fmoc-AA-OX). A highly reactive intermediate (short-lived, high energy) is more likely to react indiscriminately with any available nucleophile, including the side-chain -OH. A more stable, selective intermediate will preferentially react with the more nucleophilic N-terminal amine.
Solution: Strategic Selection of Coupling Reagents
The key to preventing O-acylation is to modulate the reactivity of the activated intermediate. This is achieved by carefully selecting the coupling reagent and additives.
Diisopropylcarbodiimide (DIC) is a cost-effective reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable and prone to rearrangement or reaction with any nucleophile.
-
Without Additives: Using DIC alone is not recommended for Threoninol-containing sequences. The high reactivity of the O-acylisourea intermediate will lead to significant O-acylation.
-
With Additives (HOBt, OxymaPure): The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl Cyano(hydroxyimino)acetate (OxymaPure) is crucial.[6] These additives rapidly convert the O-acylisourea into a more stable, more selective active ester (OBt or Oxyma ester), significantly reducing the risk of O-acylation.[4] This is the recommended approach when using carbodiimides.
Uronium/aminium salts (HBTU, HATU) and phosphonium salts (PyBOP) are highly efficient reagents that generate active esters in situ.[7][8]
-
HBTU/HATU: These reagents are extremely fast and effective, making them a default choice for many difficult couplings.[8] However, their high reactivity can be a double-edged sword with Threoninol, potentially increasing O-acylation if not carefully controlled. HATU is generally more reactive than HBTU.[5][7]
-
PyBOP: A phosphonium salt reagent that is also highly efficient but does not carry the risk of N-terminal guanidinylation that can occur with HBTU/HATU if used in excess.[6][7]
The table below summarizes the relative risk and mitigation strategies for each reagent class.
| Coupling Reagent Cocktail | Intermediate Reactivity | O-Acylation Risk | Recommended Use for Threoninol? | Mitigation Strategy |
| DIC (alone) | Very High (O-acylisourea) | Very High | No | N/A - Avoid this method. |
| DIC / HOBt | Moderate (OBt ester) | Moderate | Acceptable | Use minimal excess of reagents (≤2 eq.), couple at 0°C to RT. |
| DIC / OxymaPure | Moderate (Oxyma ester) | Low to Moderate | Recommended | OxymaPure provides excellent suppression of side reactions.[6] Use 1.5-2 eq. of reagents. |
| HBTU / DIPEA | High (OBt ester) | Moderate to High | With Caution | Reduce equivalents (2 eq.), shorten pre-activation and coupling times. |
| HATU / DIPEA | Very High (OAt ester) | High | With Caution | Reserve for extremely difficult couplings; use minimal equivalents and time. |
| PyBOP / DIPEA | High (OBt ester) | Moderate to High | With Caution | Similar precautions as for HBTU. |
Decision Workflow for Reagent Selection
Use the following workflow to select the optimal coupling strategy for the amino acid being added to your Threoninol-containing peptide.
Recommended Experimental Protocol
This protocol is optimized to minimize O-acylation when coupling a standard (non-hindered) Fmoc-amino acid to a peptide-resin with an N-terminal Threoninol residue.
Protocol: Low-Risk Coupling using DIC/OxymaPure
-
Resin Preparation:
-
Swell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes.
-
Perform Fmoc-deprotection of the previous residue using 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 10 min).
-
Wash the resin thoroughly with DMF (at least 5-7 times) to remove all residual piperidine.
-
-
Activation Solution Preparation:
-
In a separate vessel, dissolve the incoming Fmoc-Amino Acid (1.5 equivalents) and OxymaPure (1.5 equivalents) in a minimal amount of DMF.
-
Note on Equivalents: Equivalents are calculated relative to the initial loading of the resin. Using a minimal excess is critical to reduce the concentration of the reactive species, disfavoring the side reaction.
-
-
Coupling Reaction:
-
Add the Activation Solution to the washed, deprotected peptide-resin.
-
Add DIC (1.5 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 60-90 minutes. For highly sensitive sequences, consider performing the coupling at 0°C for 2-4 hours.
-
-
Monitoring and Completion:
-
Perform a Kaiser test to monitor the reaction progress.
-
If the test is negative (no free amines), the coupling is complete. Proceed to the washing step.
-
If the test is positive, allow the reaction to proceed for another 30 minutes and re-test. Avoid excessively long coupling times. If the reaction stalls, a carefully controlled double coupling is preferable to a single, prolonged reaction.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.globalso.com [file.globalso.com]
Technical Support Center: Synthesis of Peptides with Multiple Threoninol Residues
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals tackling the synthesis of peptides incorporating multiple threoninol residues. The presence of this C-terminal amino alcohol, in place of a standard amino acid, introduces unique challenges that demand specialized strategies beyond conventional solid-phase peptide synthesis (SPPS).
This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the challenges involved. We will explore the core chemical principles, troubleshoot common failure points, and provide detailed, field-proven methodologies to enhance the yield, purity, and success rate of your syntheses.
Frequently Asked Questions (FAQs)
Here we address the fundamental questions researchers face when designing a synthetic strategy for threoninol-containing peptides.
Q1: Why can't I use my standard SPPS protocol to synthesize a peptide ending in Threoninol?
A1: Standard Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal amino acid to the solid support resin via its carboxylic acid group. Threoninol, being an amino alcohol, lacks this carboxylic acid functionality. Therefore, it cannot be attached to common resins like Wang or Rink Amide through the standard ester or amide linkages.[1][2] This fundamental difference necessitates alternative anchoring strategies to initiate the synthesis.
Q2: What are the primary methods for anchoring the first Threoninol residue to a resin?
A2: There are two main successful strategies:
-
Direct Anchoring to Acid-Labile Resins: The most straightforward method is to attach the Fmoc-protected Threoninol to a highly acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) resin. The hydroxyl group of Threoninol displaces the chloride on the resin, forming an ether linkage that is stable to the basic conditions of Fmoc deprotection but easily cleaved with dilute acid.[2][3]
-
Reductive Cleavage from a Loaded Resin: An alternative is to couple the first amino acid to the Threoninol in solution and then attach this dipeptide unit to a resin. More commonly, one can synthesize the full peptide on a standard resin (e.g., Wang) and then, instead of acidic cleavage, use a reducing agent like sodium borohydride (NaBH₄) to reductively cleave the ester linkage, yielding the C-terminal peptide alcohol.
Q3: Is it necessary to protect the side-chain hydroxyl group of Threoninol?
A3: Yes, absolutely. The secondary hydroxyl group in the threoninol side chain is nucleophilic and prone to side reactions, most notably O-acylation, during the activation and coupling of subsequent amino acids.[4] To prevent the formation of branched peptide impurities and ensure the linear elongation of the peptide chain, this hydroxyl group must be protected. In standard Fmoc/tBu chemistry, the tert-butyl (tBu) group is the protector of choice as it is stable to the piperidine used for Fmoc removal but is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage step.[5]
Q4: How does the presence of multiple Threoninol residues affect peptide aggregation?
A4: Threoninol, like its amino acid counterpart threonine, contains a β-branched side chain. Sequences rich in β-branched residues are known to have a higher propensity for intermolecular hydrogen bonding, which can lead to the formation of secondary structures like β-sheets.[6] This self-association, or aggregation, can hinder solvent and reagent access to the growing peptide chain on the solid support, leading to incomplete couplings and low yields. The presence of multiple threoninol residues can therefore significantly increase the risk of aggregation, making these "difficult sequences" to synthesize.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of threoninol-containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading of First Threoninol on 2-CTC Resin | 1. Incomplete activation of the resin. 2. Steric hindrance. 3. Sub-optimal base or solvent. | 1. Ensure the 2-CTC resin is fresh and dry. 2. Use a sufficient excess of Fmoc-Thr(tBu)-ol (2-3 equivalents). 3. Use a non-nucleophilic hindered base like Diisopropylethylamine (DIPEA) in an anhydrous solvent like Dichloromethane (DCM). Allow the reaction to proceed for at least 2-4 hours. 4. After loading, "cap" any remaining active chloride sites on the resin with methanol/DIPEA to prevent side reactions. |
| Low Yield/Incomplete Coupling at Subsequent Steps | 1. Peptide Aggregation: The growing peptide chain is associating, blocking the N-terminal amine. 2. Steric Hindrance: Coupling onto a bulky residue preceding the incoming amino acid. 3. Inefficient Coupling Reagents: Standard reagents may not be potent enough for a "difficult coupling". | 1. Combat Aggregation: a. Use stronger, more polar solvent systems (e.g., NMP instead of DMF). b. Incorporate "magic mixture" (e.g., a solution containing ethylene carbonate) to disrupt hydrogen bonds.[7] c. Consider microwave-assisted synthesis to provide energy to break up aggregates. 2. Enhance Coupling: a. Perform a double coupling for the problematic residue. b. Switch to a more potent coupling reagent like HATU or COMU.[8] c. Increase coupling time and/or temperature (e.g., couple at 40-50°C). |
| Mass Spec shows -18 Da Peak (Loss of Water) | Dehydration (β-elimination): The side-chain hydroxyl group of an unprotected or poorly protected Threoninol residue has undergone elimination, forming a dehydroamino acid derivative.[9] This is often catalyzed by base during Fmoc deprotection or coupling. | 1. Ensure Complete Protection: Verify the integrity of the Fmoc-Thr(tBu)-ol building block. 2. Milder Deprotection: Reduce piperidine concentration (e.g., to 10%) or shorten the deprotection time. 3. Optimize Coupling: Avoid strong, non-hindered bases during coupling steps. Use DIPEA or 2,4,6-Collidine. |
| Peptide is Insoluble After Cleavage and Precipitation | Severe Aggregation: The final, deprotected peptide has a high propensity to aggregate in solution, making it difficult to dissolve for purification. This is common for hydrophobic sequences. | 1. Change Solvents: Attempt to dissolve the crude peptide in different solvents. Start with aqueous acetonitrile/TFA, then try more aggressive options like neat formic acid, acetic acid, or hexafluoroisopropanol (HFIP).[10] 2. Avoid Full Evaporation: After ether precipitation, do not dry the peptide pellet completely to a hard film. Re-dissolve the damp pellet directly into the initial HPLC solvent. 3. Chaotropic Agents: Try dissolving the peptide in a buffer containing a chaotropic agent like guanidinium hydrochloride (GuHCl) or urea before HPLC injection. |
| Co-elution of Impurities During HPLC Purification | 1. Deletion Sequences: Incomplete coupling leads to peptides missing one amino acid. These often have similar hydrophobicity to the target peptide. 2. Protecting Group Adducts: Scavengers were insufficient during cleavage, leading to modification of sensitive residues (e.g., Trp, Met, Tyr). | 1. Optimize Gradient: Use a shallower gradient during RP-HPLC to improve the resolution between the target peptide and closely eluting impurities.[11] 2. Change pH/Ion-Pairing Agent: Altering the mobile phase pH (if the peptide sequence allows) or switching the ion-pairing agent (e.g., from TFA to formic acid) can change the selectivity of the separation. 3. Review Cleavage Cocktail: Ensure the appropriate scavengers were used for your sequence (e.g., TIS for trityl groups, EDT for tryptophan).[12][13] |
Key Experimental Protocols & Methodologies
Protocol 1: Anchoring Fmoc-Threoninol(tBu)-OH to 2-Chlorotrityl Chloride Resin
This is the foundational step for initiating the synthesis of a C-terminal threoninol peptide.
Workflow Diagram:
Caption: Workflow for loading the initial Threoninol residue onto 2-CTC resin.
Step-by-Step Methodology:
-
Resin Swelling: Swell 1.0 g of 2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g loading) in anhydrous Dichloromethane (DCM) (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound(tBu)-OH (2.0 eq relative to resin capacity) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in anhydrous DCM (5 mL).
-
Loading: Drain the DCM from the swollen resin and add the solution from Step 2.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To quench any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) (10 mL) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under high vacuum. Determine the final loading by Fmoc quantification.
Protocol 2: Global Cleavage and Deprotection
This protocol is for the final step of releasing the fully deprotected peptide alcohol from the resin.
Cleavage Cocktail Selection:
The composition of the cleavage cocktail is critical and depends on the amino acids present in your peptide sequence.
| Cocktail Component | Purpose |
| Trifluoroacetic Acid (TFA) | Strong acid to cleave the peptide from the resin and remove acid-labile protecting groups (e.g., tBu, Boc, Trt, Pbf). |
| Triisopropylsilane (TIS) | A cation scavenger, essential for quenching reactive trityl and other carbocations generated during cleavage. Prevents re-attachment and modification of nucleophilic residues.[12] |
| Water | A scavenger that also helps suppress side reactions. |
| 1,2-Ethanedithiol (EDT) | A potent scavenger specifically recommended for peptides containing Tryptophan (Trp) to prevent modification of the indole side chain.[13] |
Standard Cleavage Cocktail (Reagent B):
-
95% TFA
-
2.5% Water
-
2.5% TIS
Workflow Diagram:
Caption: General workflow for the final cleavage and precipitation of the peptide.
Step-by-Step Methodology:
-
Preparation: Place the dry, synthesized peptide-resin in a suitable reaction vessel.
-
Cleavage: Add the appropriate cleavage cocktail (10 mL per gram of starting resin). For most sequences, a mixture of 95% TFA, 2.5% TIS, and 2.5% Water is sufficient.[14]
-
Reaction: Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Isolation: Filter the cleavage mixture away from the resin beads into a collection tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: In a larger centrifuge tube, add 10 volumes of ice-cold diethyl ether or methyl tert-butyl ether (MTBE). Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Collection: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification.
References
- 1. Synthesis of peptide alcohols on the basis of an O-N acyl-transfer reaction. | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. tapi.com [tapi.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Capping Unreacted Amines After Fmoc-Threoninol Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will address a nuanced challenge: the effective capping of unreacted amines following the coupling of Fmoc-Threoninol. The presence of a primary hydroxyl group on the threoninol side chain introduces complexities not encountered with standard proteinogenic amino acids, necessitating a careful and informed approach to prevent unwanted side reactions and ensure the synthesis of high-purity peptides.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to navigate the intricacies of this specific step in your peptide synthesis workflow.
Troubleshooting Guide: Navigating Challenges in Post-Threoninol Capping
This section is structured in a question-and-answer format to directly address the common issues encountered during the capping of unreacted amines after this compound coupling.
Question 1: After my this compound coupling and a subsequent capping step with acetic anhydride, my Kaiser test is still positive. What is happening?
A persistent positive Kaiser test after capping indicates the presence of free primary amines, suggesting that the capping reaction was incomplete. Several factors could be at play:
-
Steric Hindrance: The bulky Fmoc protecting group and the nature of the growing peptide chain on the solid support can create a sterically hindered environment, impeding access of the capping reagents to all unreacted amines.
-
Inefficient Capping Reagents: While acetic anhydride is a potent capping agent, its effectiveness can be diminished by poor quality reagents or suboptimal reaction conditions.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, physically trapping unreacted amines and preventing their exposure to the capping solution.[1]
Recommended Actions:
-
Perform a Double Coupling: Before resorting to capping, it is often beneficial to attempt a second coupling of this compound to drive the initial reaction to completion.[2]
-
Optimize Capping Conditions:
-
Increase Reagent Excess: Utilize a larger excess of your capping mixture. A common starting point is a 50-fold excess of acetic anhydride and a base like pyridine or diisopropylethylamine (DIPEA) relative to the resin loading capacity.[3]
-
Extend Reaction Time: Increase the capping reaction time from the standard 30 minutes to 1-2 hours to allow for complete acylation of sterically hindered amines.
-
-
Disrupt Peptide Aggregation:
-
Solvent Choice: Switch from N,N-dimethylformamide (DMF) to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) for the capping step.[1]
-
Sonication: Gently sonicate the reaction vessel during the capping step to help break up peptide aggregates.
-
Question 2: I've successfully capped the unreacted amines, but now I'm concerned about side reactions with the hydroxyl group of threoninol. Is this a valid concern?
Yes, this is a critical consideration. The primary hydroxyl group of the threoninol side chain is nucleophilic and can be acetylated by acetic anhydride, especially in the presence of a base. This O-acetylation is an undesirable side reaction that modifies your peptide.
Strategies to Mitigate O-Acetylation:
-
Use a Milder Capping Agent: Consider alternatives to the highly reactive acetic anhydride. N-acetylimidazole is a less aggressive acetylating agent that can be more selective for amines over hydroxyl groups.[4]
-
Protect the Hydroxyl Group: The most robust solution is to use a protected form of this compound, such as Fmoc-Thr(tBu)-ol. The tert-butyl (tBu) ether protecting group is stable to the basic conditions of Fmoc deprotection and capping but is readily cleaved during the final trifluoroacetic acid (TFA) deprotection step.[5]
-
Controlled Capping Conditions: If using acetic anhydride with unprotected threoninol, it is crucial to use the minimum necessary reaction time and temperature to achieve complete amine capping while minimizing O-acetylation.
Question 3: How can I confirm that my capping was successful without affecting the threoninol side chain?
A multi-pronged analytical approach is recommended:
-
Qualitative In-Process Tests:
-
Kaiser Test: A negative Kaiser test (yellow/colorless beads) is the primary indicator that all primary amines have been capped.[6]
-
Chloranil Test: If you are working with a sequence that results in a secondary amine after threoninol coupling (e.g., if threoninol is coupled to proline), the Chloranil test should be used, as the Kaiser test is unreliable for secondary amines.[2]
-
-
Quantitative Analysis of a Cleaved Sample:
-
HPLC Analysis: After capping, cleave a small sample of the peptide from the resin. A clean high-performance liquid chromatography (HPLC) chromatogram with a single major peak corresponding to your target peptide is a good indication of a successful synthesis and capping step. The presence of deletion sequences (shorter peptides) would indicate incomplete capping.[6]
-
Mass Spectrometry (MS): Analysis of the cleaved peptide by MS is essential. The observed molecular weight should match the theoretical mass of your desired peptide. A mass increase of 42 Da would indicate O-acetylation of the threoninol residue.[7]
-
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This protocol is for the acetylation of unreacted primary and secondary amines on the solid support.
Reagents:
-
Capping Solution A: Acetic Anhydride
-
Capping Solution B: Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Following the this compound coupling step, wash the resin thoroughly with DMF (3 x 10 mL/g of resin).
-
Prepare the capping mixture immediately before use by combining acetic anhydride and pyridine in DMF. A common ratio is 1:1:8 (v/v/v) of acetic anhydride:pyridine:DMF.
-
Add the capping solution to the resin, ensuring the beads are fully suspended.
-
Agitate the mixture at room temperature for 30 minutes.[3]
-
Drain the capping solution and wash the resin extensively with DMF (5 x 10 mL/g of resin) to remove all traces of the capping reagents.
-
Perform a Kaiser test (or Chloranil test for secondary amines) to confirm the absence of free amines. If the test is positive, repeat the capping procedure.[2]
Protocol 2: Monitoring Coupling and Capping with the Kaiser Test
This is a qualitative test for the presence of free primary amines.
Reagents:
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B: 80 g of phenol in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each of Reagent A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense Blue Beads & Solution | Incomplete Coupling/Capping | Recouple or repeat capping. |
| Yellow/Colorless Beads & Solution | Complete Coupling/Capping | Proceed to the next step. |
| Brownish-Red Color | Possible Secondary Amine | Use Chloranil test for confirmation.[8] |
Visualizing the Capping Workflow
The following diagram illustrates the decision-making process when dealing with incomplete coupling after this compound addition.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Removing TFA esters from serine or threonine residues post-cleavage
Topic: Post-Cleavage Removal of Trifluoroacetyl (TFA) Esters from Serine and Threonine Residues
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering the unwanted modification of serine (Ser) and threonine (Thr) residues during solid-phase peptide synthesis (SPPS). Specifically, we address the formation and subsequent removal of trifluoroacetyl (TFA) esters from the hydroxyl side chains of these amino acids following the final cleavage from the resin.
Part 1: The Problem - Unwanted Mass Addition
During the final acidolytic cleavage and deprotection step of Fmoc-based SPPS, trifluoroacetic acid (TFA) is the reagent of choice.[1] However, its high concentration and reactivity can lead to a common side reaction: the esterification of the side-chain hydroxyl groups of Ser and Thr residues. This results in a peptide population with an additional mass of +96 Da for each modification, complicating purification and compromising the integrity of the final product.
Diagram: Troubleshooting Workflow for TFA Ester Removal
Caption: Workflow for identifying, treating, and verifying the removal of TFA esters.
Part 2: Frequently Asked Questions (FAQs)
This section directly addresses common user questions regarding TFA ester formation and removal.
Q1: How can I confirm that my peptide has been modified with TFA esters?
A1: The primary method for detection is Mass Spectrometry (MS) . Trifluoroacetylation of a hydroxyl group adds a trifluoroacetyl moiety (CF₃CO-) to the peptide. This results in a mass increase of 96.0 Da for each Ser or Thr residue that has been esterified. If your peptide contains multiple Ser/Thr residues, you may see a distribution of peaks corresponding to one, two, or more additions (+96 Da, +192 Da, etc.). This modification also increases the hydrophobicity of the peptide, which can be observed as later-eluting peaks in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[2]
Q2: What is the chemical mechanism behind this side reaction?
A2: During cleavage, the peptide is incubated in a high concentration of TFA, typically 80-95%.[1] Under these strongly acidic and often anhydrous conditions, TFA can directly esterify the nucleophilic side-chain hydroxyl groups of Ser and Thr. The reaction is an equilibrium process, but the large excess of TFA can drive the formation of the ester. The appearance of O-trifluoroacetyl derivatives is a known issue in cleavage mixtures containing TFA, especially in anhydrous solvents.[3]
Diagram: O-Trifluoroacetylation of a Serine Residue
Caption: Equilibrium reaction for the formation of a TFA ester on a serine side chain.
Q3: Can I prevent TFA ester formation during cleavage?
A3: While complete prevention is difficult, you can significantly minimize the side reaction. The key is to limit the exposure of the peptide to highly concentrated, anhydrous TFA.
-
Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. For most standard protecting groups, 1.5 to 2 hours is sufficient.[4]
-
Include Water: Adding a small percentage of water (e.g., 2.5-5%) to the cleavage cocktail can help suppress esterification by shifting the equilibrium away from the ester product.[5] A common cocktail is TFA/H₂O/TIPS (95:2.5:2.5).[1]
-
Temperature Control: Perform the cleavage at room temperature. Avoid heating unless absolutely necessary for difficult protecting groups, as higher temperatures can accelerate the esterification reaction.
Q4: Which removal protocol should I choose?
A4: The choice depends on the stability of your peptide.
-
Aqueous Basic Hydrolysis (Method A) is generally faster and more aggressive. It is suitable for robust peptides that are not prone to degradation, racemization, or aspartimide formation at moderately basic pH.
-
Methanolic Transesterification (Method B) is a gentler, non-aqueous method. It is recommended for peptides with sensitive sequences (e.g., containing Asp-Gly motifs) or those known to be unstable in aqueous basic conditions.
Part 3: Troubleshooting Protocols for TFA Ester Removal
The following protocols are designed for post-purification treatment of peptides confirmed to have TFA ester modifications. It is crucial to perform small-scale trials to optimize conditions for your specific peptide before committing the entire batch.
Protocol 1: Aqueous Basic Hydrolysis
This method utilizes a mild aqueous base to hydrolyze the TFA ester back to the free hydroxyl group. The general principle is similar to base-mediated rearrangement of depsipeptides.[6]
Experimental Workflow:
-
Peptide Solubilization: Dissolve the lyophilized, TFA-esterified peptide in a minimal amount of a compatible solvent (e.g., acetonitrile, DMF, or water if soluble) to a concentration of 1-5 mg/mL.
-
pH Adjustment: Add water to the peptide solution to make up at least 50% of the total volume. While stirring, slowly add the chosen base (see table below) to adjust the pH to the target range. Use a calibrated pH meter for accurate measurement.
-
Reaction & Monitoring: Incubate the reaction at room temperature. Withdraw small aliquots at set time points (e.g., 15 min, 30 min, 1 hr, 2 hr), quench immediately with a dilute acid (e.g., 1% formic acid), and analyze by LC-MS to monitor the disappearance of the +96 Da peak and the appearance of the target peptide peak.
-
Quenching: Once the reaction is complete, neutralize the entire solution by adding a dilute acid (e.g., formic acid or acetic acid) until the pH is between 5 and 6.
-
Desalting/Purification: The peptide must be repurified to remove the base and salts. This can be achieved by RP-HPLC or by using a solid-phase extraction (SPE) C18 cartridge.
-
Lyophilization: Lyophilize the purified, deprotected peptide to obtain the final product.
Data Table: Recommended Starting Conditions for Aqueous Hydrolysis
| Parameter | Option 1: Ammonium Hydroxide | Option 2: Piperidine |
| Base Concentration | 0.5 - 1 M stock solution | 10% (v/v) aqueous solution |
| Target pH | 9.0 - 9.5 | 10.0 - 10.5 |
| Typical Reaction Time | 15 - 60 minutes | 10 - 30 minutes |
| Monitoring Interval | Every 15 minutes | Every 10 minutes |
| Pros | Volatile, easily removed during lyophilization. | Effective and commonly used in SPPS labs.[7][8] |
| Cons | Can be less effective for stubborn esters. | Non-volatile, requires rigorous purification post-reaction. |
Trustworthiness Check: The progress of the reaction is self-validating through LC-MS analysis at each time point. This ensures the reaction is stopped precisely when the TFA ester is removed, minimizing potential degradation from prolonged exposure to basic conditions.
Protocol 2: Methanolic Transesterification
This method uses methanol with a mild base to remove the TFA group via transesterification, forming the volatile methyl trifluoroacetate byproduct. This is analogous to protocols for removing other trifluoroacetyl protecting groups.[2]
Experimental Workflow:
-
Peptide Solubilization: Dissolve the lyophilized peptide in HPLC-grade methanol to a concentration of 1-5 mg/mL. If solubility is an issue, a small amount of a co-solvent like THF or DMF can be added.
-
Reaction Initiation: Add the base to the methanolic peptide solution.
-
Reaction & Monitoring: Incubate at room temperature, monitoring by LC-MS as described in Protocol 1.
-
Quenching: Neutralize the reaction with a dilute acid (e.g., acetic acid).
-
Solvent Removal & Purification: Remove the methanol under reduced pressure (e.g., using a rotary evaporator). Re-dissolve the peptide residue in a suitable solvent for RP-HPLC purification.
-
Lyophilization: Lyophilize the final product.
Data Table: Recommended Starting Conditions for Methanolic Transesterification
| Parameter | Recommended Conditions |
| Solvent System | Methanol (MeOH) |
| Base | Piperidine |
| Base Concentration | 1-2% (v/v) in MeOH |
| Typical Reaction Time | 30 - 120 minutes |
| Monitoring Interval | Every 30 minutes |
| Pros | Gentle, non-aqueous conditions ideal for base-sensitive peptides. |
| Cons | May be slower than aqueous hydrolysis. |
Trustworthiness Check: This protocol is also validated by real-time LC-MS monitoring. The gentle, non-aqueous conditions provide an orthogonal strategy to aqueous hydrolysis, increasing the likelihood of successfully deprotecting sensitive or complex peptides without degradation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Validation & Comparative
Analytical methods for Fmoc-Threoninol peptide validation
An In-Depth Guide to Analytical Methods for the Validation of Fmoc-Threoninol Containing Peptides
In the landscape of synthetic peptide chemistry, the integrity of the final product is paramount. This is particularly true for peptides incorporating non-canonical amino acids or their derivatives, such as this compound. As a chiral building block derived from the reduction of threonine, this compound introduces unique structural features and potential analytical challenges. Its validation requires a multi-faceted approach to confirm identity, purity, and stereochemical integrity.
This guide provides a comparative analysis of the primary analytical techniques employed for the validation of peptides containing this compound. We will delve into the principles of each method, offer insights into experimental design, and present a framework for a comprehensive validation strategy suitable for research, process development, and quality control environments.
The Analytical Imperative for this compound Peptides
This compound possesses two chiral centers and a primary alcohol, distinguishing it from standard amino acids. When incorporated into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), several potential impurities can arise:
-
Deletions and Truncations: Incomplete coupling or deprotection steps during SPPS.
-
Diastereomeric Impurities: Racemization of the adjacent amino acid during activation or epimerization of the threoninol residue itself under harsh basic conditions.
-
Side-Reaction Products: Modifications of the threoninol hydroxyl group if not properly protected, or other side-reactions common to SPPS.
A robust analytical workflow must be capable of separating and identifying these closely related impurities.
Core Analytical Techniques: A Comparative Overview
The validation of this compound peptides typically relies on a suite of orthogonal analytical methods. The primary techniques are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Primary Application | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification | High resolution, excellent for separating closely related impurities, robust, and reproducible. | Can be destructive; co-elution of isomers is possible without specific method development. |
| Mass Spectrometry (MS) | Identity confirmation (Molecular Weight) | High sensitivity, provides exact mass confirmation, can be coupled with HPLC (LC-MS) for peak identification. | Does not distinguish between isomers, quantification can be challenging without standards. |
| Nuclear Magnetic Resonance (NMR) | Definitive structure elucidation | Provides detailed structural information, non-destructive, can confirm stereochemistry. | Lower sensitivity, complex spectra for large peptides, requires higher sample amounts. |
| Chiral Chromatography | Chiral purity assessment | Directly separates enantiomers and diastereomers. | Requires specialized chiral stationary phases, method development can be extensive. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purity analysis. It separates molecules based on their hydrophobicity. For this compound peptides, this technique is indispensable for resolving synthesis-related impurities.
Expertise & Causality in Method Design
The choice of a C18 stationary phase is standard due to its broad applicability for peptides of varying lengths and polarities. A gradient elution, typically with water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA), is critical. TFA serves a dual purpose: it protonates silanol groups on the silica support, reducing peak tailing, and it forms ion pairs with basic residues in the peptide, improving retention and peak shape. The shallow gradient is crucial for separating peptides that differ by only a single amino acid or protecting group.
Experimental Protocol: Purity Analysis by RP-HPLC
-
System Preparation:
-
Column: C18, 3.5-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Equilibration: Equilibrate the column with 95% A / 5% B for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., 5% DMSO in water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is for aromatic residues like Trp and Tyr.
-
Gradient:
-
5-65% B over 30 minutes.
-
65-95% B over 2 minutes.
-
Hold at 95% B for 3 minutes.
-
95-5% B over 1 minute.
-
Re-equilibrate at 5% B for 4 minutes.
-
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main peptide product.
Workflow Diagram: RP-HPLC Purity Assessment
Caption: Workflow for peptide purity analysis using RP-HPLC.
Mass Spectrometry (MS)
MS is the definitive technique for confirming the identity of a synthetic peptide by measuring its molecular weight with high precision. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying impurities observed in the chromatogram.
Expertise & Causality in Method Design
Electrospray Ionization (ESI) is the preferred ionization method for peptides as it is a "soft" technique that minimizes fragmentation, allowing for the observation of the intact molecular ion. Peptides often exist as multiply charged species in ESI-MS; the resulting mass spectrum is a distribution of these ions (e.g., [M+H]+, [M+2H]2+, [M+3H]3+). Deconvolution software is then used to calculate the neutral molecular weight of the peptide. This provides an unambiguous confirmation of the peptide's primary sequence.
Experimental Protocol: LC-MS Identity Confirmation
-
LC System: Utilize the same RP-HPLC method as described above. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
MS System: An ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for high-resolution mass accuracy.
-
MS Parameters (Example):
-
Ionization Mode: Positive ESI.
-
Mass Range: 300-2000 m/z.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis:
-
Extract the Total Ion Chromatogram (TIC).
-
Generate the mass spectrum for the main peak.
-
Deconvolute the multiply charged ion series to obtain the experimental molecular weight.
-
Compare the experimental mass to the theoretical calculated mass of the this compound peptide. The difference should ideally be within 5 ppm for high-resolution instruments.
-
Logical Diagram: Identity Confirmation via LC-MS
Caption: Data flow for peptide identity confirmation by LC-MS.
Chiral Purity Analysis
For a peptide containing this compound, which has two stereocenters ((2S,3R) is the natural configuration), assessing chiral purity is critical. Diastereomeric impurities can have significantly different biological activities and can be difficult to separate by standard RP-HPLC.
Expertise & Causality in Method Design
Two main strategies are employed:
-
Chiral Chromatography: This is the most direct method. It uses a chiral stationary phase (CSP) that interacts differently with enantiomers or diastereomers, leading to their separation. Method development can be complex, often requiring screening of different CSPs and mobile phases.
-
Acid Hydrolysis followed by Derivatization and GC/LC Analysis: The peptide is completely hydrolyzed into its constituent amino acids. The resulting threoninol is then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomeric adducts. These adducts can be readily separated and quantified using standard, non-chiral RP-HPLC. This method is robust but indirect and destructive.
Experimental Protocol: Chiral Analysis via Hydrolysis and HPLC
-
Hydrolysis:
-
Place ~0.5 mg of the peptide in a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
Cool, open, and evaporate the HCl under a stream of nitrogen.
-
-
Derivatization (Marfey's Method):
-
Dissolve the hydrolysate in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Incubate at 40 °C for 1 hour.
-
Cool and neutralize by adding 20 µL of 2N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Use a standard C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM triethylammonium phosphate).
-
Monitor at 340 nm.
-
The L- and D-amino acid derivatives will elute at different retention times, allowing for quantification.
-
This comprehensive, multi-modal approach ensures the identity, purity, and stereochemical integrity of this compound containing peptides, providing the necessary confidence for their use in research and drug development.
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Peptides Containing Threoninol
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of peptide therapeutics is not merely a regulatory hurdle; it is a fundamental requirement for safety and efficacy. The incorporation of non-standard residues, such as the amino alcohol threoninol, introduces unique analytical challenges. Threoninol, with its two chiral centers, can give rise to multiple diastereomers when incorporated into a peptide, each potentially possessing a distinct biological activity and toxicological profile.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of peptides containing threoninol. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems for these complex molecules.
The Analytical Challenge: Why Threoninol-Containing Peptides are Different
Threoninol, the amino alcohol analog of threonine, shares its two stereocenters ((2R,3R), (2S,3S), (2R,3S), (2S,3R)). When a peptide is synthesized, for instance, with the intention of incorporating (2R,3R)-threoninol at the C-terminus, diastereomeric impurities can arise from either the starting material or through epimerization during the synthetic process.
The primary analytical difficulty lies in the subtle structural differences between these diastereomers. Unlike enantiomers, diastereomers have different physical properties, but these differences can be minimal, making chromatographic separation challenging. The presence of the terminal alcohol group in threoninol, replacing the carboxyl group of threonine, also alters the peptide's overall polarity, hydrogen bonding capability, and conformational flexibility, all of which significantly impact its interaction with a chiral stationary phase (CSP).
Comparing Chiral Stationary Phases (CSPs): A Mechanism-Driven Approach
The cornerstone of any chiral separation is the selection of an appropriate CSP. The choice is dictated by the specific molecular interactions required to differentiate between stereoisomers. For polar, multifunctional molecules like peptides, several classes of CSPs are viable, with macrocyclic glycopeptides often representing the most versatile and successful option.
Macrocyclic Glycopeptide CSPs (Teicoplanin-based)
Macrocyclic glycopeptides, such as teicoplanin, are exceptionally well-suited for the chiral analysis of amino acids and peptides. Commercially available as CHIROBIOTIC™ T, these phases offer a complex array of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups.[1][2]
-
Mechanism of Action: The enantioselectivity of teicoplanin-based CSPs arises from a combination of hydrogen bonding, dipole-dipole, π-π, van der Waals, hydrophobic, ionic, and steric interactions.[3] For amino acids and peptides, a key interaction is often the electrostatic attraction between an ionized amine on the analyte and acidic sites on the selector, or vice-versa. The intricate, basket-like structure of the glycopeptide creates chiral cavities where analytes can bind with differing affinities based on their stereochemistry.
-
Suitability for Threoninol Peptides: The CHIROBIOTIC™ T phase is particularly effective for resolving underivatized amino acids, small peptides, and amino alcohols.[4] Since threoninol is the amino alcohol analog of threonine, and these columns have demonstrated success in separating threonine diastereomers, they are the logical first choice for method development.[4] The multiple hydrogen bonding sites on both the threoninol residue and the peptide backbone can interact strongly with the carbohydrate and peptide components of the teicoplanin selector.
Zwitterionic Ion-Exchange CSPs
Zwitterionic CSPs, such as those derived from cinchona alkaloids (e.g., CHIRALPAK® ZWIX), are designed for the separation of amphoteric molecules like amino acids and peptides.[5]
-
Mechanism of Action: These phases operate on a "synergistic double ion-pairing" model. They possess both an anion-exchange and a cation-exchange site. Chiral recognition is achieved through the differential electrostatic interactions of the analyte's zwitterionic groups with these sites, supplemented by hydrogen bonding and steric effects.[5]
-
Suitability for Threoninol Peptides: These columns are highly effective for free amino acids and small peptides.[5] They offer a complementary selectivity to macrocyclic glycopeptides. If a teicoplanin-based phase fails to provide adequate resolution, a zwitterionic CSP is a strong second option. The elution order of enantiomers can often be reversed by switching between the pseudo-enantiomeric ZWIX(+) and ZWIX(-) columns, which is a powerful tool for peak identification and trace analysis.[5]
Ligand-Exchange CSPs
Ligand-exchange chromatography (LEC) is one of the earliest techniques developed for the direct chiral separation of amino acids and amino alcohols.[4]
-
Mechanism of Action: The stationary phase consists of a chiral ligand (e.g., an L-amino acid like proline or penicillamine) complexed with a metal ion, typically copper(II). Analyte enantiomers form transient diastereomeric ternary complexes with the stationary phase complex. The differing stability of these ternary complexes leads to separation.
-
Suitability for Threoninol Peptides: While effective for free amino acids and amino alcohols, LEC can be less suitable for larger peptides. The complexity of the peptide structure can lead to multiple interaction points with the copper complex, potentially causing peak broadening and poor resolution. Furthermore, the mobile phases, which contain copper salts, are not always compatible with mass spectrometry (MS) detection.
Performance Comparison Summary
| Chiral Stationary Phase (CSP) Class | Primary Interaction Mechanism | Suitability for Threoninol Peptides | Key Advantages | Potential Limitations |
| Macrocyclic Glycopeptide (Teicoplanin) | Multi-modal: H-bonding, π-π, ionic, steric hindrance | Excellent | Broad applicability, multiple mobile phase modes (RP, NP, Polar Organic), MS-compatible mobile phases. Proven for amino alcohols and peptide diastereomers.[3][4] | Can be complex to optimize due to the variety of interaction mechanisms. |
| Zwitterionic Ion-Exchange | Double ion-pairing, electrostatic interactions | Good | Complementary selectivity to glycopeptides, reversible elution order, MS-compatible.[5] | May have a more limited range of applicability compared to teicoplanin phases. |
| Ligand-Exchange | Formation of diastereomeric metal complexes | Fair | Good for underivatized amino acids and amino alcohols.[4] | Less effective for larger peptides, mobile phase often incompatible with MS, potential for peak broadening. |
Experimental Protocols and Method Development
A systematic screening approach is crucial for efficient method development. The following workflow and protocols are designed around the highest-probability-of-success CSP, the teicoplanin-based macrocyclic glycopeptide phase.
Method Development Workflow
Caption: Chiral HPLC method development workflow for threoninol-containing peptides.
Protocol 1: Initial Screening in Polar Ionic Mode (PIM)
The Polar Ionic Mode is unique to macrocyclic glycopeptide phases and is often successful for ionizable molecules. It utilizes a high concentration of organic solvent, which can provide different selectivity compared to reversed-phase conditions.
-
Objective: To quickly assess the separability of threoninol peptide diastereomers.
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase: 100% Methanol containing 0.1% Acetic Acid and 0.01% Triethylamine (adjust ratio to optimize). Alternatively, use a volatile salt like 50 mM Ammonium Acetate in Methanol for better MS compatibility.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210-220 nm (for the peptide backbone).
-
Sample Preparation: Dissolve the peptide sample in the mobile phase at a concentration of ~0.5 mg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the sample.
-
Run the analysis isocratically for 20-30 minutes.
-
-
Rationale: This mode promotes ionic interactions between the analyte and the CSP. The small amounts of acid and base control the ionization state of both the peptide (N-terminus, basic side chains) and the CSP's acidic and basic sites, which is critical for chiral recognition.
Protocol 2: Screening and Optimization in Reversed-Phase (RP) Mode
Reversed-phase is the most common mode in HPLC and should be evaluated if PIM is not successful. It offers a wide range of parameters for optimization.
-
Objective: To separate diastereomers based on differential partitioning driven by hydrophobic and polar interactions.
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (adjust pH to 4.5).
-
Solvent B: Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
-
Gradient: Start with a shallow gradient, e.g., 10-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (can be varied from 10°C to 40°C to affect selectivity).
-
Detection: UV at 210-220 nm; MS detection is highly compatible.
-
Sample Preparation: Dissolve the peptide sample in Solvent A or a mixture of A and B at ~0.5 mg/mL.
-
Procedure:
-
Equilibrate the column at the starting gradient conditions for 15-20 minutes.
-
Inject 5-10 µL of the sample.
-
Run the gradient program.
-
If partial separation is observed, optimize by:
-
Modifying the gradient slope: A shallower gradient increases run time but can significantly improve resolution.
-
Changing the organic modifier: Replacing Acetonitrile with Methanol can alter selectivity.
-
Adjusting the pH: Varying the mobile phase pH (within the column's stable range, typically pH 3-7) changes the ionization of acidic/basic residues and the CSP, which can dramatically impact retention and selectivity.
-
-
-
Rationale: In RP mode, hydrophobic interactions play a larger role. However, the chiral recognition still relies on the multiple interaction points of the teicoplanin phase. The conformation of the peptide in the hydro-organic mobile phase is critical. Subtle differences in the preferred conformation of each diastereomer upon interaction with the stationary phase can be amplified to achieve separation.
Trustworthiness: A Self-Validating System
A robust analytical method must be self-validating. In the context of chiral peptide analysis, this involves:
-
Peak Identification: When possible, synthesize or obtain small quantities of the individual diastereomers to confirm their elution order and validate the separation.
-
Orthogonal Methods: If resolution is still challenging, employing a complementary CSP (like a zwitterionic phase) provides an orthogonal separation mechanism. If the peak purity and ratio remain consistent across two very different separation principles, it builds confidence in the method's accuracy.
-
Forced Degradation Studies: Subjecting the primary peptide standard to conditions that might induce epimerization (e.g., basic pH) can generate the diastereomeric impurities in-situ, aiding in peak identification and demonstrating the method's stability-indicating capabilities.
By systematically applying these principles and protocols, researchers and drug development professionals can confidently establish the stereochemical integrity of complex peptides containing threoninol, ensuring the quality and safety of these next-generation therapeutics.
References
A Researcher's Comparative Guide to Mass Spectrometry Analysis of Fmoc-Threoninol Modified Peptides
Abstract
The incorporation of non-canonical amino acids and modifications into peptides is a cornerstone of modern drug discovery and chemical biology. Fmoc-Threoninol, a reduced form of threonine, represents a key modification that can significantly alter a peptide's conformational properties and biological activity. However, its analysis by mass spectrometry (MS) presents unique challenges and opportunities. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the characterization of this compound modified peptides. We will delve into the nuances of different fragmentation techniques, supported by experimental data and protocols, to empower researchers in selecting the optimal analytical strategy.
Introduction: The Significance of this compound Modification
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into a desired peptide sequence.[1] The modification of a peptide with Threoninol, the alcohol analog of Threonine, can introduce significant conformational changes, impact hydrogen bonding networks, and alter receptor binding affinities. These attributes make Threoninol-containing peptides attractive candidates for therapeutic development and as probes for biological systems.
The analytical challenge lies in unequivocally identifying the modification and pinpointing its location within the peptide sequence. Mass spectrometry, a highly sensitive and specific technique, is the primary tool for this purpose.[2] However, the choice of ionization and fragmentation method can profoundly influence the quality and interpretability of the resulting data.
Comparative Analysis of Fragmentation Techniques
The fragmentation of a peptide ion in the gas phase provides the necessary information for sequence determination. The two most prevalent fragmentation techniques in proteomics and peptidomics are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[3][4]
Collision-Induced Dissociation (CID)
CID is a "slow-heating" process where precursor ions are activated through collisions with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions.[5][6]
Performance with this compound Peptides:
While CID is a robust and widely used technique, it presents specific challenges for peptides with labile modifications. In the case of this compound, the bulky and somewhat labile Fmoc group can dominate the fragmentation spectrum. Furthermore, the threoninol residue itself can undergo a characteristic neutral loss of acetaldehyde (CH3CHO).[7][8]
Key Observations:
-
Fmoc Group Lability: Under CID conditions, the Fmoc group can be readily lost, leading to a dominant neutral loss peak and potentially suppressing backbone fragmentation, which is crucial for sequence confirmation.
-
Threoninol Side Chain Fragmentation: The hydroxyl group of the threoninol side chain can facilitate a neutral loss of acetaldehyde (44 Da), which can be a diagnostic marker but may also complicate spectral interpretation.[7][9]
-
Proton Mobility: The charge state of the peptide influences fragmentation. In doubly or triply charged peptides, a "mobile proton" can promote more extensive backbone cleavage, yielding a richer series of b and y ions.[5]
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide cation.[10] This process induces fragmentation along the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions.[4][11]
Performance with this compound Peptides:
ETD offers a significant advantage for analyzing peptides with labile post-translational modifications (PTMs) because it tends to preserve these modifications on the fragment ions.[4][10]
Key Observations:
-
Preservation of the Fmoc Group: ETD is less likely to cause the cleavage of the Fmoc protecting group, allowing for more confident localization of the modified residue.
-
Extensive Backbone Fragmentation: ETD often provides more complete sequence coverage, especially for longer peptides, as fragmentation is less dependent on the peptide's sequence compared to CID.[12]
-
Charge State Requirement: A key limitation of ETD is its requirement for precursor ions with a charge state of +2 or higher.[10] For singly charged this compound modified peptides, ETD may not be effective.
Data Summary: CID vs. ETD for this compound Peptide Analysis
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Fmoc Group Stability | Prone to neutral loss, can suppress backbone fragmentation | Generally preserved on fragment ions |
| Threoninol Side Chain | Characteristic neutral loss of acetaldehyde (44 Da) | Side chain modification is typically retained |
| Sequence Coverage | Can be limited, especially around the modification site | Often provides more extensive backbone cleavage |
| Precursor Charge State | Effective for +1, +2, and higher charge states | Requires ≥ +2 charge state for efficient fragmentation |
| Primary Application | Routine peptide sequencing | Analysis of labile PTMs, longer peptides |
Experimental Protocol: A Benchmark Workflow
This section outlines a standardized workflow for the comparative analysis of an this compound modified peptide using both CID and ETD.
Sample Preparation
-
Peptide Synthesis: The this compound modified peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][13]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Formulation: The purified peptide is dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µM.[9][14]
Mass Spectrometry Analysis
-
Instrumentation: A hybrid ion trap-Orbitrap mass spectrometer or a Q-TOF instrument capable of both CID and ETD is recommended.[9][14]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan to determine the m/z of the precursor ion.
-
MS/MS Scans:
-
CID: Isolate the precursor ion and subject it to CID with a normalized collision energy of 35%.[8]
-
ETD: Isolate the precursor ion and subject it to ETD. Optimize the ETD reaction time to maximize fragment ion signal.
-
Data Analysis
The resulting MS/MS spectra are analyzed to identify the fragment ions and deduce the peptide sequence. Specialized software can be used to aid in the assignment of fragment ions and the localization of the this compound modification.
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: A generalized workflow for the MS analysis of modified peptides.
Fragmentation Pathways
Caption: A simplified comparison of CID and ETD fragmentation pathways.
Alternative and Complementary Techniques
While mass spectrometry is the gold standard, other techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed three-dimensional structural information of the modified peptide in solution, which can be correlated with the gas-phase data from MS.
-
Top-Down Proteomics: For larger peptides or small proteins containing the this compound modification, top-down proteomics, where the intact protein is fragmented, can provide valuable information about the modification in the context of the entire molecule.[15]
Conclusion and Recommendations
The choice between CID and ETD for the analysis of this compound modified peptides is contingent on the specific research question and the available instrumentation.
-
For routine identification and when dealing with lower charge state precursors, CID can provide valuable diagnostic information, particularly through the observation of the characteristic neutral loss of acetaldehyde. However, researchers must be aware of the potential for Fmoc group loss to complicate spectral interpretation.
-
For unambiguous localization of the modification and for achieving comprehensive sequence coverage, especially in multiply charged peptides, ETD is the superior method. Its ability to preserve the labile Fmoc group is a distinct advantage.
Ultimately, a multi-faceted approach, potentially employing both CID and ETD in parallel, will yield the most comprehensive characterization of this compound modified peptides, empowering researchers to confidently advance their drug discovery and chemical biology endeavors.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Beyond mass spectrometry, the next step in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of Electron Transfer Dissociation in Modern Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electron Transfer Dissociation of Peptides Generated by Microwave D-Cleavage Digestion of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collision-Induced Dissociation of Citrullinated Peptide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Top-down proteomics - Wikipedia [en.wikipedia.org]
A Researcher's Comparative Guide to NMR Spectroscopy for Characterizing Threoninol-Containing Peptides
The incorporation of non-proteinogenic amino acids, such as threoninol, into peptide scaffolds is a rapidly advancing strategy in drug discovery.[1] These modifications can confer unique structural and functional properties, including enhanced stability, potency, and altered pharmacokinetic profiles.[1] However, the detailed structural characterization of these modified peptides is paramount to understanding their mechanism of action and for further rational design. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of peptides in a near-physiological solution state.[2][3] This guide provides an in-depth comparison of various NMR methodologies for the comprehensive characterization of threoninol-containing peptides, grounded in experimental principles and practical application.
The Unique Challenge of Threoninol
Threoninol, a β-hydroxy α-amino alcohol, introduces specific complexities for NMR analysis compared to its proteinogenic counterpart, threonine. The primary structural difference is the replacement of the carboxylic acid group with a primary alcohol. This seemingly subtle change has significant implications for the peptide's conformational landscape and the NMR spectra:
-
Altered Hydrogen Bonding: The hydroxyl group of threoninol can act as both a hydrogen bond donor and acceptor, potentially influencing the local and global conformation of the peptide.
-
Modified Electronic Environment: The absence of the carbonyl group from the C-terminus of the threoninol residue alters the chemical shifts of neighboring protons.
-
Increased Flexibility: The terminal hydroxymethyl group may introduce additional degrees of conformational freedom.
These unique features necessitate a multi-pronged NMR approach to unambiguously assign all proton and carbon signals and to determine the peptide's three-dimensional structure.
A Comparative Analysis of Key 2D NMR Experiments
For the structural elucidation of any peptide, a suite of two-dimensional (2D) NMR experiments is indispensable.[2][4] Each experiment provides a unique piece of the structural puzzle by revealing correlations between different nuclei through chemical bonds or through space.
| NMR Experiment | Type of Correlation | Primary Application for Threoninol Peptides | Strengths | Limitations |
| COSY (Correlation Spectroscopy) | Through-bond (1H-1H, typically 2-3 bonds) | Identification of scalar-coupled protons within the threoninol residue (e.g., Hα-Hβ, Hβ-Hγ2) and adjacent residues. | Simple and quick to acquire. Excellent for identifying directly connected protons.[5] | Only shows correlations between directly coupled protons, making it difficult to identify entire spin systems in complex residues.[5] |
| TOCSY (Total Correlation Spectroscopy) | Through-bond (1H-1H, entire spin system) | Complete assignment of all protons within the threoninol spin system and other amino acid residues. | Correlates all protons within a coupled network, simplifying the identification of amino acid types.[5][6] | Magnetization transfer efficiency can decrease for protons far from the starting point, leading to weaker cross-peaks. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) | Through-space (1H-1H, typically < 5 Å) | Determination of the peptide's 3D conformation by identifying protons that are close in space, including those on different residues and the spatial arrangement around the threoninol moiety.[7][8] | Provides crucial distance restraints for structure calculation.[7][8] NOESY is sensitive to molecular tumbling rate. ROESY is effective for a wider range of molecular sizes.[9] | NOE intensity is proportional to 1/r6, so longer distances are difficult to detect. Spin diffusion can lead to ambiguous correlations in NOESY for larger molecules. |
| HSQC (Heteronuclear Single Quantum Coherence) | Through-bond (1H-13C or 1H-15N, one bond) | Unambiguous assignment of protons to their directly attached carbons or nitrogens, resolving spectral overlap common in 1D 1H spectra. | High sensitivity and resolution.[10] Edited HSQC can distinguish between CH, CH2, and CH3 groups.[10][11] | Requires 13C or 15N labeling for optimal sensitivity, although natural abundance experiments are feasible for smaller peptides.[12] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Through-bond (1H-13C, 2-4 bonds) | Establishing connectivity across peptide bonds by correlating an amide proton (HN) of one residue with the carbonyl carbon (C') of the preceding residue. Crucial for sequential assignment. | Provides long-range connectivity information that is inaccessible with other experiments.[10] | The absence of a correlation does not definitively mean the protons and carbons are distant, as the coupling constant depends on the dihedral angle.[10] |
Experimental Workflow for Characterizing a Threoninol-Containing Peptide
A systematic approach is crucial for the successful NMR characterization of a novel threoninol-containing peptide. The following workflow outlines the key steps and the rationale behind them.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis Efficiency of Fmoc-Threoninol and Fmoc-Serinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and the development of complex molecular architectures, Fmoc-protected amino alcohols are indispensable building blocks. Among these, Fmoc-Threoninol and Fmoc-Serinol are frequently utilized synthons, valued for their role in creating modified peptides, peptidomimetics, and other specialized chemical entities. While structurally similar, the presence of a methyl group in the threoninol backbone introduces subtle yet significant differences that can impact the overall efficiency of their synthesis. This guide provides an in-depth technical comparison of the synthesis efficiency of this compound versus Fmoc-Serinol, supported by experimental data and procedural insights to inform rational decision-making in research and development.
At a Glance: Key Differences and Synthesis Overview
The primary structural distinction between threoninol and serinol lies in the β-carbon of the amino alcohol backbone. Threoninol possesses a methyl group at this position, a feature absent in serinol. This seemingly minor difference introduces steric considerations that can influence reaction kinetics, purification strategies, and ultimately, the overall yield of the final Fmoc-protected product.
| Feature | This compound | Fmoc-Serinol |
| Parent Amino Acid | L-Threonine | L-Serine |
| Key Structural Feature | Presence of a β-methyl group | Absence of a β-methyl group |
| Potential Synthetic Challenge | Increased steric hindrance | Generally lower steric hindrance |
| Primary Application | Chiral building block in peptide synthesis and drug development[1] | Linker and modifier in oligonucleotide synthesis; precursor for various molecular scaffolds[2] |
The synthesis of both Fmoc-amino alcohols can be broadly approached via two primary routes:
-
Reduction of the corresponding Fmoc-amino acid: This involves the direct reduction of the carboxylic acid moiety of Fmoc-Threonine or Fmoc-Serine.
-
Synthesis of the amino alcohol followed by Fmoc protection: This two-step process begins with the reduction of the parent amino acid (Threonine or Serine) to its corresponding amino alcohol, followed by the protection of the amino group with the Fmoc moiety.
This guide will delve into the efficiencies of these pathways, highlighting the practical implications of the structural differences between the two molecules.
The Foundational Step: Synthesis of the Amino Alcohol Scaffold
The efficiency of the entire synthesis is critically dependent on the high-yield preparation of the starting amino alcohols, threoninol and serinol.
L-Threoninol Synthesis: High-Yield Reduction of L-Threonine
The reduction of L-threonine to L-threoninol is a well-established and high-yielding process. A common and efficient method involves the use of strong reducing agents like lithium aluminum hydride (LAH). One reported protocol details the reduction of L-threonine ethyl ester with LAH in tetrahydrofuran (THF), achieving an impressive 97% yield of (R,R)-threoninol[3]. Another straightforward, one-step preparation from L-threonine has been reported to yield 86% of the desired product[4].
L-Serinol Synthesis: Routes and Considerations
The synthesis of serinol from serine can also be accomplished through reduction. Hydrogenation is a frequently cited method for this conversion[5]. Other chemical routes include processes starting from 2-nitro-1,3-propanediol or dihydroxyacetone and ammonia[6][7]. While various methods exist, achieving consistently high, well-documented yields directly from serine can be less straightforward than for threoninol. However, an N,O-protected form of serinol can be produced from serine[5].
The Crucial Step: Fmoc Protection and the Impact of Steric Hindrance
The introduction of the bulky fluorenylmethoxycarbonyl (Fmoc) group is a critical step where the structural differences between threoninol and serinol become most apparent.
This compound: Navigating Steric Challenges
The presence of the β-methyl group in threoninol introduces a degree of steric hindrance around the amino group. This can potentially slow down the reaction rate of Fmoc protection compared to less hindered primary amines. In the context of N-methylation of Fmoc-Thr(tBu)-OH, it was noted that multiple reaction cycles were necessary to achieve complete methylation, a phenomenon attributed to its hindered nature[8]. While this is a different reaction, it highlights the steric impact of the threonine side chain.
Despite this, the Fmoc protection of threoninol can be achieved with high efficiency using standard reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)[9]. The key to maximizing yield lies in optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents to overcome the steric barrier.
Fmoc-Serinol: A Less Hindered Pathway
In contrast, the primary amino group of serinol is less sterically encumbered due to the absence of the adjacent methyl group. This generally allows for more facile and rapid Fmoc protection under standard conditions. The reduced steric hindrance can translate to faster reaction times and potentially higher yields with less need for extensive optimization.
The workflow for the synthesis of these two compounds, highlighting the key structural difference, is visualized below.
Experimental Protocols
Below are representative, step-by-step methodologies for the key transformations discussed.
Protocol 1: Synthesis of L-Threoninol from L-Threonine Ethyl Ester[3]
-
Preparation: Suspend lithium aluminum hydride (LAH) (3.56g, 94mmol) in 200mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Addition: Dissolve L-threonine ethyl ester (3.45g, 23mmol) in 50mL of anhydrous THF and add it dropwise to the LAH suspension over 1.5 hours.
-
Reaction: Reflux the reaction mixture for 3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LAH with 0.1N HCl.
-
Workup: Remove the resulting lithium salts by filtration. Concentrate the filtrate by vacuum rotary evaporation to yield (R,R)-threoninol.
-
Yield: Expected yield is approximately 97% (2.40g, 22.6mmol).
Protocol 2: General Fmoc Protection of an Amino Alcohol
-
Dissolution: Dissolve the amino alcohol (1 equivalent) in a suitable solvent mixture, such as aqueous acetone or a mixture of dioxane and water.
-
Base Addition: Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents), to the solution.
-
Fmoc Reagent Addition: Add Fmoc-OSu or Fmoc-Cl (1-1.2 equivalents) portion-wise to the reaction mixture while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted Fmoc reagent and byproducts.
-
Extraction: Acidify the aqueous layer with a suitable acid (e.g., 1N HCl) to a pH of 2-3. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Purification and Yield Comparison
Purification of the final Fmoc-protected amino alcohols is crucial for their use in subsequent high-purity applications like peptide synthesis.
Purification of this compound
The purification of Fmoc-protected amino acids, including side-chain protected Fmoc-Thr(tBu)-OH, has been effectively achieved through recrystallization from toluene, with a reported recovery yield of 71.3% [10]. This suggests that while the synthesis may be efficient, a significant portion of the product may be lost during purification to achieve the desired purity.
Purification of Fmoc-Serinol
Data on the specific purification yields for Fmoc-Serinol is less readily available in comparative studies. However, given its generally lower steric bulk and potentially cleaner reaction profile during Fmoc protection, it is plausible that the purification of Fmoc-Serinol could be more straightforward, potentially leading to higher recovery yields.
The following diagram illustrates the decision-making process based on the synthetic considerations for each molecule.
Conclusion
-
This compound: The synthesis of the threoninol precursor is very high-yielding. The subsequent Fmoc-protection step may require more careful optimization to overcome steric hindrance, and purification may result in some loss of material to achieve high purity.
-
Fmoc-Serinol: The synthesis of the serinol precursor has multiple routes. The Fmoc-protection step is expected to be more efficient due to lower steric hindrance, potentially leading to cleaner reactions and higher recovery yields after purification.
The choice between these two valuable building blocks may therefore depend on the specific requirements of the research. If the synthetic route to the unprotected amino alcohol is the primary concern, threoninol offers very high and reliable yields. If the efficiency of the Fmoc-protection and subsequent purification is paramount, serinol may offer a slight advantage. For drug development professionals and scientists working on large-scale synthesis, these subtle differences can have a significant impact on overall cost, time, and resource allocation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Threoninol synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Serinol - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Nonenzymatic polymerase-like template-directed synthesis of acyclic l-threoninol nucleic acid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Challenges in Peptide Synthesis: A Comparative Guide to Fmoc-Threoninol and Fmoc-allo-Threoninol Coupling
For researchers, scientists, and professionals in drug development, the synthesis of complex peptides and peptidomimetics is a cornerstone of innovation. The incorporation of non-standard amino acids, particularly those with significant steric bulk, often presents formidable challenges to achieving high coupling efficiency and product purity. Among these, the diastereomeric amino alcohols, threoninol and allo-threoninol, serve as critical building blocks for creating unique peptide structures with modified pharmacokinetic properties.
This guide provides an in-depth technical comparison of the coupling success rates of Fmoc-Threoninol and Fmoc-allo-Threoninol in solid-phase peptide synthesis (SPPS). We will delve into the stereochemical nuances that govern their reactivity, recommend optimal coupling strategies, and provide detailed experimental protocols to empower researchers to navigate these challenging synthetic steps with confidence.
The Stereochemical Dilemma: Threo vs. Allo
Threoninol and allo-threoninol are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one of their two chiral centers. L-Threoninol possesses a (2S, 3R) configuration, while L-allo-Threoninol has a (2S, 3S) configuration.[1] This seemingly subtle difference in the orientation of the side-chain hydroxyl and methyl groups profoundly impacts the steric environment around the reactive amine, directly influencing the success of the coupling reaction.[2]
In the most stable staggered conformation of L-Threoninol, the bulky methyl group and the hydroxyl group on the side chain are positioned away from the α-carbon, presenting a less hindered approach for the incoming activated carboxyl group. Conversely, the configuration of L-allo-Threoninol forces the methyl and hydroxyl groups into closer proximity to the reaction center, creating a more sterically encumbered environment.[3] This increased steric hindrance can significantly impede the formation of the amide bond.[4]
Caption: Stereochemical structures of Fmoc-L-Threoninol and Fmoc-L-allo-Threoninol.
Hypothesis: Due to reduced steric hindrance, this compound is expected to exhibit a higher coupling success rate compared to its diastereomer, Fmoc-allo-Threoninol, under identical reaction conditions.
Selecting the Right Tool for the Job: Coupling Reagents for Hindered Amino Alcohols
The choice of coupling reagent is critical when dealing with sterically hindered residues.[5] Standard carbodiimide reagents like DIC often prove insufficient, leading to low yields and incomplete reactions.[6] More potent onium salt-based reagents are generally required to overcome the high activation energy barrier.[6]
| Coupling Reagent | Reagent Type | Expected Performance for Hindered Couplings | Key Considerations |
| HATU | Aminium/Uronium Salt | Excellent | Highly reactive, forming a highly reactive OAt active ester. Often considered the gold standard for difficult couplings, but can be expensive.[7] |
| HCTU | Aminium/Uronium Salt | Very Good | Similar reactivity to HATU and often more cost-effective. A strong alternative for sterically demanding couplings.[7] |
| COMU | Aminium/Uronium Salt | Excellent | High coupling efficiency with the added benefit of more soluble byproducts, simplifying purification.[5] |
| PyBOP | Phosphonium Salt | Good | A robust reagent for many difficult couplings, though may be slightly less reactive than HATU for the most challenging cases. Does not pose a risk of guanidinylation side reactions.[5] |
| DIC/OxymaPure® | Carbodiimide/Additive | Moderate to Good | A cost-effective option that is superior to DIC/HOBt. May require longer reaction times or double coupling for highly hindered residues.[7] |
Experimental Protocol for Comparative Analysis
To empirically validate the hypothesized difference in coupling efficiency, the following experimental protocol is proposed. This workflow is designed as a self-validating system, allowing for a direct and objective comparison.
Caption: Experimental workflow for comparing coupling success rates.
Step-by-Step Methodology
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) in a peptide synthesis vessel for 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Resin Splitting:
-
Suspend the resin in a known volume of DMF and divide it equally into two separate reaction vessels.
4. Amino Alcohol Activation and Coupling (Perform in parallel for both batches):
-
Vessel A (this compound): In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2 minutes.
-
Vessel B (Fmoc-allo-Threoninol): In a separate vial, dissolve Fmoc-allo-Threoninol (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2 minutes.
-
Add the activated amino alcohol solution to the respective resin vessels.
-
Agitate the reactions at room temperature for 2 hours.
5. Post-Coupling Wash:
-
Drain the reaction solutions from both vessels.
-
Wash the resin in each vessel with DMF (5 x 1 min).
6. Qualitative Assessment (Kaiser Test):
-
Take a small sample of beads from each vessel and perform a Kaiser test.
-
A blue color indicates the presence of unreacted primary amines (incomplete coupling), while yellow/colorless beads suggest a successful coupling.
7. Cleavage and Analysis:
-
Treat a small, accurately weighed portion of the dried resin from each vessel with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Precipitate the cleaved product in cold diethyl ether.
-
Analyze the crude product by LC-MS. Quantify the peak area of the desired product versus the peak area of the deletion sequence (unreacted amine).
Conclusion and Recommendations
The stereochemical arrangement of the side chain in threoninol diastereomers is a critical determinant of their reactivity in peptide synthesis. The increased steric hindrance presented by Fmoc-allo-Threoninol is predicted to result in lower coupling efficiencies compared to this compound. For successful incorporation of these and other sterically hindered amino alcohols, the use of highly potent coupling reagents such as HATU, HCTU, or COMU is strongly recommended.[5] In cases of particularly difficult couplings, strategies such as double coupling, increasing the reaction temperature, or extending the reaction time may be necessary to drive the reaction to completion. By understanding the underlying stereochemical principles and employing optimized protocols, researchers can successfully incorporate these valuable building blocks into their target molecules.
References
- 1. Allothreonine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
The Critical Role of Side-Chain Protection in Fmoc SPPS
An In-Depth Comparative Guide to Fmoc-Protected Threonine Derivatives in Solid-Phase Peptide Synthesis
A Senior Application Scientist's Field Guide to Optimizing Peptide Synthesis: A Comparative Analysis of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), particularly for therapeutic and research applications, the selection of appropriately protected amino acid building blocks is a critical decision that dictates the success of a synthesis campaign. This guide focuses on the incorporation of threonine, a crucial amino acid, by comparing the industry standard, N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) , against its primary high-performance alternative, N-α-Fmoc-O-trityl-L-threonine (Fmoc-Thr(Trt)-OH) .
While Fmoc-O-tert-butyl-L-threoninol, the corresponding amino alcohol, has niche applications, its use and comparative data are limited. The foundational building block for peptide chains is the carboxylic acid derivative. Therefore, this guide provides an in-depth, data-driven comparison of the two most prevalent Fmoc-protected threonine amino acids to empower researchers, scientists, and drug development professionals in making informed strategic decisions.
The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, relying on an orthogonal protection scheme. The N-terminal Fmoc group is labile to basic conditions (typically piperidine), while side-chain protecting groups, like the O-tert-butyl (tBu) on threonine, are labile to strong acids (typically trifluoroacetic acid, TFA).[1][2] This allows for the sequential elongation of the peptide chain with precise control. However, the choice of the "temporary" side-chain protecting group is far from trivial, profoundly impacting yield, purity, and the feasibility of synthesizing complex peptides.[3][4]
Head-to-Head Comparison: Fmoc-Thr(tBu)-OH vs. Fmoc-Thr(Trt)-OH
The fundamental difference between these two reagents lies in the nature of their side-chain protecting groups: the compact tert-butyl (tBu) versus the bulky trityl (Trt). This structural variance leads to significant differences in their performance, especially when synthesizing long or "difficult" sequences.[4][5]
Physicochemical and Handling Properties
| Property | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Analysis |
| Molecular Weight | 397.46 g/mol [2][3] | 583.67 g/mol [3] | The higher molecular weight of the Trt derivative means more raw material is required per mole, impacting initial cost. |
| Appearance | White to off-white powder[2][3] | White to off-white powder[3] | Both are stable, easy-to-handle solids suitable for standard laboratory and manufacturing settings. |
| Storage | 2–8 °C in a sealed container[2] | Standard refrigerated conditions | Standard storage protocols apply to both, ensuring long-term stability. |
Performance in Solid-Phase Peptide Synthesis
| Parameter | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Causality & In-Depth Rationale |
| Protecting Group Lability | Acid-labile (cleaved by high-concentration TFA)[3][4] | Highly acid-labile (cleaved by dilute TFA, e.g., 1-5%)[3] | The greater stability of the trityl cation allows for significantly milder deprotection conditions. This is advantageous for peptides containing other acid-sensitive modifications. |
| Performance in "Difficult" Sequences | Can contribute to aggregation, leading to incomplete coupling and deprotection, especially in peptides >15 residues.[3][5] | The bulky Trt group disrupts interchain hydrogen bonding, mitigating aggregation and improving the solubility of the growing peptide chain.[3][4] | This is a key advantage of the Trt group. By preventing the peptide chains from clumping together on the resin, it ensures reagents can freely access the reactive sites, leading to more efficient synthesis. |
| Side Reaction Propensity | The t-butyl cation generated during cleavage is a potent electrophile that can cause alkylation of sensitive residues (e.g., Trp, Met).[3] | The bulky trityl cation is a weaker electrophile and is significantly less prone to causing alkylation side reactions.[3] | Reduced side reactions result in a more homogeneous crude product, which drastically simplifies downstream purification and improves the overall process yield. |
| Fmoc Deprotection Efficiency | Can be hindered in aggregated sequences, leading to deletion sequences where an amino acid is missing.[5] | Facilitates more efficient and complete Fmoc removal by preventing peptide aggregation.[4] | In some syntheses of peptides over 20 amino acids, incomplete Fmoc removal from Fmoc-Thr(tBu) residues has been observed, halting the synthesis. The Trt group helps prevent this failure mode.[5] |
| Crude Product Purity | Often results in lower purity for complex or aggregation-prone peptides. | Frequently yields a significantly purer crude product, reducing the burden on preparative HPLC.[3][5] | For challenging syntheses, it's not uncommon to see crude purity jump from <20% with tBu protection to >70% with Trt protection. |
Economic and Strategic Considerations: A Cost-Benefit Analysis
On a per-gram basis, Fmoc-Thr(tBu)-OH is the more economical choice.[3] For short, simple peptides not prone to aggregation, it remains a reliable and cost-effective option.
However, for long, hydrophobic, or otherwise "difficult" peptides—common in modern therapeutic development—the higher upfront cost of Fmoc-Thr(Trt)-OH is often justified by substantial downstream savings.[3] The costs associated with failed syntheses, complex purifications (solvents, columns, labor, instrument time), and lower final yields can far outweigh the initial savings on the raw material.[3] Therefore, Fmoc-Thr(Trt)-OH represents a strategic investment to mitigate risk and improve the overall economic viability of a large-scale or complex peptide synthesis project.
Caption: Decision workflow for selecting the optimal threonine protecting group.
Experimental Protocols
The following is a generalized protocol for a manual solid-phase synthesis cycle for incorporating an Fmoc-amino acid. This procedure is applicable to both Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.
Materials and Reagents:
-
Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH)
-
Rink Amide or other suitable solid-phase resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
-
Coupling Reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[1]
-
-
Washing: Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene adduct. A typical wash cycle is 5-6 times with DMF.[1][4]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to pre-activate the amino acid for 1-2 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1] The completion can be monitored with a Kaiser test.[4]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times) to remove excess reagents.[1]
-
Repeat Cycle: Repeat steps 2 through 5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (tBu or Trt).[1]
-
Precipitate the cleaved peptide in cold diethyl ether.
-
References
A Senior Scientist's Guide to Assessing the Chiral Integrity of Threoninol in Synthetic Peptides
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of peptide-based therapeutics is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific chirality of its constituent amino acids and their analogs. Threoninol, the amino alcohol analog of threonine, presents a unique analytical challenge due to its two chiral centers, giving rise to four potential stereoisomers. During solid-phase peptide synthesis (SPPS), the very activation steps designed to form amide bonds can inadvertently create conditions ripe for epimerization, compromising the chiral integrity of the final product.[1][2][3]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the chiral purity of threoninol residues within a synthetic peptide. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you design robust, self-validating analytical systems. The methodologies discussed herein are grounded in established principles and are essential for any therapeutic peptide program, aligning with the stringent expectations of regulatory bodies like the FDA and EMA, which mandate the thorough characterization of all stereoisomers.[4][5][6]
General Workflow for Chiral Integrity Assessment
The process of verifying the chiral purity of a threoninol residue follows a structured workflow, beginning after the peptide has been synthesized, cleaved from the resin, and globally deprotected. The core of the analytical process involves hydrolyzing the peptide to its constituent components, followed by an analytical technique capable of separating the stereoisomers of threoninol.
Caption: High-level workflow for determining the chiral purity of threoninol in peptides.
The Analytical Toolbox: A Comparative Overview
The choice of analytical technique is a critical decision point, driven by factors such as required sensitivity, sample matrix complexity, available equipment, and the specific goals of the analysis (e.g., routine quality control vs. in-depth investigation). The two most powerful and widely adopted methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).
| Feature | Indirect HPLC (with Derivatization) | Chiral GC-MS | Direct Chiral HPLC (CSP) |
| Principle | Forms diastereomers, separated on standard achiral columns.[7] | Separates volatile derivatives on a chiral capillary column.[8] | Separates native enantiomers on a Chiral Stationary Phase (CSP).[9] |
| Sensitivity | High (UV-active derivative) | Very High (MS detection, SIM mode) | Moderate to High |
| Sample Prep | Hydrolysis + Single Derivatization Step | Hydrolysis + Multi-step Derivatization | Hydrolysis (or Intact Peptide) |
| Robustness | High; uses common, reliable C18 columns. | Moderate; sensitive to derivatization consistency. | Method-dependent; can be sensitive to mobile phase changes. |
| Throughput | High | Moderate | Moderate to Low |
| Universality | Broadly applicable with established reagents. | Limited to volatile/derivatizable analytes. | Requires screening of multiple columns and mobile phases. |
| Expertise | Accessible | Requires expertise in derivatization and GC-MS. | Requires significant method development expertise. |
The Core Decision: Direct vs. Indirect Separation
A fundamental choice in chiral analysis is whether to separate the enantiomers directly or indirectly.
-
Direct methods utilize a chiral environment, typically a Chiral Stationary Phase (CSP) in an HPLC column, to differentially interact with each enantiomer, leading to different retention times.[9]
-
Indirect methods involve a chemical reaction. The enantiomeric mixture (e.g., D- and L-Threoninol) is reacted with a pure, single-enantiomer derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral (achiral) chromatography.[7][10]
Caption: Comparison of direct and indirect chiral separation strategies.
For robustness and transferability in a drug development setting, the indirect method is often the preferred starting point due to its reliability and use of standard analytical columns.
In-Depth Methodologies & Experimental Protocols
Method A: Indirect Analysis via HPLC with Marfey's Reagent (The Workhorse Method)
This is arguably the most reliable method for routine analysis. It uses 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), or Marfey's Reagent, to derivatize the primary amine of threoninol.[11][12] The resulting diastereomers are highly UV-active, enabling sensitive detection, and are readily separated on a standard C18 reversed-phase column.
Causality: We choose L-FDAA because its reaction is rapid, stoichiometric, and produces derivatives with a strong chromophore (dinitrophenyl group) for high sensitivity at common HPLC wavelengths (e.g., 340 nm). The resulting diastereomers typically exhibit excellent resolution on standard C18 columns, obviating the need for expensive and sometimes less stable chiral columns.
Experimental Protocol:
-
Peptide Hydrolysis:
-
Place approximately 0.5-1.0 mg of the peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidative degradation.
-
Heat at 110°C for 24 hours.
-
After cooling, centrifuge the tube and transfer the supernatant to a new microfuge tube.
-
Dry the hydrolysate completely using a centrifugal evaporator or a stream of nitrogen. This step is critical as the derivatization reagent is water-sensitive.
-
-
Derivatization with L-FDAA:
-
Reconstitute the dried hydrolysate in 100 µL of 1M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a heating block.
-
Remove from heat, cool to room temperature, and neutralize the reaction by adding 100 µL of 2N HCl.
-
Evaporate the acetone with a stream of nitrogen.
-
Add 500 µL of a 50:50 acetonitrile/water solution. The sample is now ready for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: A typical gradient might be 10% to 60% B over 30 minutes. This must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: 340 nm.
-
Analysis: The L-threoninol derivative will elute earlier than the D-threoninol derivative. Calculate the percentage of the D-isomer (the epimer) by peak area integration: %D = (Area_D / (Area_D + Area_L)) * 100.
-
Method B: Chiral GC-MS (The High-Sensitivity Method)
This method is the gold standard for trace-level quantification of enantiomeric impurities. It requires a two-step derivatization to make the polar threoninol molecule volatile enough for gas chromatography.[10] The coupling with a mass spectrometer provides definitive identification and unparalleled sensitivity.
Causality: Amino alcohols are non-volatile and thermally labile. The first derivatization step (esterification) converts the hydroxyl group into an ester. The second step (acylation) converts the amino group into an amide.[1] This dual modification dramatically increases volatility and thermal stability, allowing the analyte to travel through the GC column without degradation. A chiral column is then used to resolve the derivatized enantiomers.
Experimental Protocol:
-
Peptide Hydrolysis:
-
Follow Step 1 from the HPLC protocol above. A completely dry sample is absolutely essential.
-
-
Derivatization:
-
Step 2a (Esterification): Add 1 mL of 3N HCl in isopropanol to the dried hydrolysate. Cap tightly. Heat at 100°C for 1 hour. Evaporate the reagent completely under a stream of nitrogen.[1]
-
Step 2b (Acylation): Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap tightly. Heat at 100°C for 15 minutes. Evaporate the excess reagent and solvent under a stream of nitrogen.[1]
-
Reconstitute the final derivative in a suitable solvent (e.g., 100 µL of dichloromethane) for injection.
-
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as Chirasil-L-Val.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.[1] (This must be optimized for the specific derivative and column).
-
Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic fragment ions of the derivatized threoninol.
-
Analysis: Integrate the peaks corresponding to the different stereoisomers and quantify based on peak area ratios.
-
Conclusion: Selecting the Right Tool for the Job
The assessment of threoninol's chiral integrity is a critical quality control step in the development of synthetic peptides.[1] There is no single "best" method; the optimal choice is dictated by the specific requirements of the project.
-
The indirect HPLC method using Marfey's reagent offers an outstanding balance of robustness, sensitivity, and accessibility, making it the recommended workhorse for most applications in a drug development pipeline.
-
Chiral GC-MS is the method of choice when ultimate sensitivity is required for detecting trace-level epimerization, though it involves a more complex sample preparation workflow.[1]
-
Direct chiral HPLC can be an elegant and powerful solution, but often requires a significant upfront investment in method development to identify a suitable chiral stationary phase and mobile phase system.
By understanding the principles and practical considerations behind each technique, researchers can confidently select and implement the most appropriate method to ensure the chiral fidelity of their peptide therapeutics, safeguarding their biological function and meeting rigorous regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. gcms.cz [gcms.cz]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis of Crude Peptides Synthesized with Fmoc-Threoninol
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-canonical amino acids like Fmoc-Threoninol presents unique challenges that can significantly impact the purity of the crude product. This guide offers an in-depth, comparative analysis of the analytical methodologies crucial for accurately assessing the purity of these complex peptides, moving beyond standard protocols to address the specific issues introduced by this modified amino acid.
The Challenge of Threoninol in Fmoc-SPPS: A Mechanistic Perspective
Threoninol, a reduced form of threonine, introduces a primary alcohol in place of a carboxylic acid. While seemingly a minor modification, this structural change has significant implications for both the synthesis and subsequent analysis of the peptide. The hydroxyl group of threoninol is significantly more nucleophilic than a standard carboxylic acid, which can lead to a higher incidence of side reactions.
One of the primary challenges is the potential for O-acylation, where the threoninol hydroxyl group can be acylated by activated amino acids during coupling steps. This can lead to the formation of branched or otherwise modified peptide impurities. Furthermore, the altered polarity and conformational flexibility of threoninol-containing peptides can affect their aggregation propensity and chromatographic behavior, complicating purification and analysis.
Comparative Analysis of Core Analytical Techniques
The gold standard for peptide purity analysis involves a complementary combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1] This dual approach is indispensable for the comprehensive characterization of crude peptides containing this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for determining peptide purity.[2] It separates peptides based on their hydrophobicity. For threoninol-containing peptides, careful optimization of HPLC parameters is critical.
Column Selection:
-
C18 Columns: The standard choice for general-purpose peptide analysis, offering excellent retention and resolution for a wide range of peptide sizes and hydrophobicities.[3][4]
-
C8 Columns: A suitable alternative for more hydrophobic or larger peptides, providing reduced retention times.[3]
-
Phenyl Columns: Can offer alternative selectivity for peptides rich in aromatic amino acids due to π-π interactions.[3]
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component (A) and an organic component (B), with an acidic modifier.[3]
-
Standard System: 0.1% Trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B) is optimal for most peptides.[3]
-
Alternative Modifiers: Formic acid can be used as a substitute for TFA, especially when MS compatibility is a primary concern, as it is more volatile.
Detection: UV detection at 214 nm is optimal for detecting the peptide bond, providing a general representation of all peptide species present.[2][5] Detection at 280 nm is useful for peptides containing aromatic residues like tryptophan and tyrosine.[2]
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is essential for verifying the molecular weight of the target peptide and identifying impurities.[1] It provides a definitive confirmation that the desired peptide was synthesized and helps to characterize any unexpected products. When coupled with HPLC (LC-MS), it becomes a powerful tool for correlating chromatographic peaks with specific molecular species.
Table 1: Comparison of Analytical Techniques for Threoninol-Containing Peptides
| Technique | Principle | Strengths for Threoninol Peptides | Limitations |
| RP-HPLC | Separation based on hydrophobicity | Quantifies purity, resolves closely related impurities.[2][6] | Co-elution of impurities can lead to inaccurate purity assessment. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Confirms molecular weight of the target peptide and identifies impurities.[1] | Does not provide quantitative purity information on its own. |
| LC-MS | Combines HPLC and MS | Correlates chromatographic peaks with specific molecular weights, enabling identification of impurities. | Complex data analysis, potential for ion suppression. |
| Amino Acid Analysis (AAA) | Quantifies amino acid composition after hydrolysis | Provides an absolute measure of peptide content.[5] | Destructive to the sample, does not identify sequence-related impurities. |
Common Impurities in this compound Peptide Synthesis
Understanding the potential side products is crucial for developing a robust analytical strategy. During the synthesis of threoninol-containing peptides, several classes of impurities can arise:
-
Deletion Sequences: Result from incomplete coupling or deprotection steps.[7][8]
-
Truncated Sequences: Occur due to premature termination of the peptide chain.[5][8]
-
Insertion Sequences: Caused by the unintended double addition of an amino acid.[9]
-
Side-Chain Modifications: O-acylation of the threoninol hydroxyl group.
-
Protecting Group Adducts: Incomplete removal of side-chain protecting groups.[5]
-
Diketopiperazine Formation: A common side reaction at the dipeptide stage, especially with proline residues.[10][11]
Experimental Workflow for Purity Analysis
A systematic approach is essential for obtaining reliable and reproducible purity data. The following workflow is recommended for the analysis of crude peptides synthesized with this compound.
Caption: Recommended analytical workflow for purity assessment.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude peptide.
-
Dissolve the peptide in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.[4]
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.[4]
-
Transfer the supernatant to an HPLC vial.
2. RP-HPLC Method:
-
Column: C18, 3.5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]
-
Gradient: A typical starting gradient is 5-65% B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: 214 nm.[4]
-
Injection Volume: 10 µL.
3. Mass Spectrometry (LC-MS) Method:
-
Utilize the same HPLC method as above, with the eluent directed into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the target peptide and potential impurities.
-
Data Analysis: Compare the observed monoisotopic mass of the main peak with the calculated theoretical mass.[4] Analyze the mass spectra of impurity peaks to aid in their identification.
Interpreting the Data: A Comparative Example
Consider the hypothetical analysis of a crude threoninol-containing peptide synthesized via two different strategies: a standard coupling protocol and a protocol with an extended coupling time for the amino acid preceding threoninol.
Table 2: Hypothetical Purity and Impurity Profile
| Synthesis Strategy | Crude Purity (%) | Major Impurity (by MS) | Impurity Level (%) |
| Standard Coupling | 65.2 | Deletion of residue preceding threoninol | 15.8 |
| Extended Coupling | 82.5 | Deletion of residue preceding threoninol | 4.2 |
This data clearly demonstrates the utility of a combined HPLC and MS approach. While HPLC provides the quantitative purity, MS is essential for identifying the specific nature of the major impurity, thereby guiding the optimization of the synthesis protocol. In this case, the extended coupling time significantly improved the purity by reducing the level of the deletion impurity.
Mitigating Impurity Formation
Based on the analytical data, several strategies can be employed to improve the purity of crude threoninol-containing peptides:
-
Optimized Coupling: Utilize stronger coupling reagents or extended coupling times for residues that are difficult to couple, particularly those adjacent to threoninol.
-
Pseudoproline Dipeptides: The use of pseudoproline dipeptides can help to disrupt aggregation and improve coupling efficiency in difficult sequences.[12]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl can help to disrupt secondary structures that may hinder coupling reactions.[12]
-
Careful Monitoring: Real-time monitoring of coupling and deprotection steps using tests like the Kaiser test can help to ensure complete reactions.
Conclusion
The purity analysis of crude peptides synthesized with this compound requires a nuanced and multi-faceted approach. A thorough understanding of the potential side reactions, coupled with the judicious application of RP-HPLC and mass spectrometry, is paramount for accurate characterization. By employing a systematic analytical workflow and using the resulting data to inform synthetic strategies, researchers can significantly improve the quality of their crude peptides, streamlining downstream purification efforts and ultimately accelerating the pace of their research and development.
References
- 1. apexpeptidesupply.com [apexpeptidesupply.com]
- 2. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. biovera.com.au [biovera.com.au]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. hplc.eu [hplc.eu]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpamc.com [ajpamc.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Threoninol Incorporation: A Comparative Analysis of Fmoc and Boc Solid-Phase Synthesis Strategies
For researchers and drug development professionals, the synthesis of modified peptides and peptidomimetics is a critical frontier. The incorporation of non-canonical structures, such as the amino alcohol Threoninol, introduces unique challenges that demand a careful selection of synthetic strategy. Threoninol, lacking a C-terminal carboxylic acid, acts as a chain terminator unless its side-chain hydroxyl is specifically functionalized for further elongation. Its incorporation requires robust protection of both the α-amino group and the side-chain hydroxyl to prevent unwanted side reactions.
The two dominant methodologies in solid-phase peptide synthesis (SPPS), Fmoc/tBu and Boc/Bzl, offer distinct chemical philosophies for achieving this goal.[1][][3] The choice between them is not trivial; it fundamentally dictates reaction conditions, potential side reactions, and the final cleavage strategy, ultimately impacting overall yield and purity.[1][4] This guide provides an in-depth, objective comparison of these two strategies, grounded in chemical principles and supported by established protocols, to empower scientists in making the most informed decision for their specific application.
Core Principles: A Tale of Two Orthogonalities
The success of any SPPS strategy hinges on the concept of orthogonality—the ability to selectively remove one class of protecting groups without affecting another.[4][5][6][7] Fmoc and Boc strategies approach this principle from different angles.
The Fmoc/tBu Strategy: True Orthogonality This modern approach is defined by its use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group.[4][8] This group is efficiently removed under mild basic conditions, typically with a solution of 20% piperidine in DMF.[1][9] The permanent side-chain protecting groups, such as the tert-butyl (tBu) ether used for the Threoninol hydroxyl, are stable to this base treatment but are readily cleaved by strong acid.[1][10] This clear differentiation between base- and acid-lability constitutes a truly orthogonal system, allowing for highly selective deprotection steps under gentle conditions throughout the synthesis.[1][5][8]
The Boc/Bzl Strategy: Quasi-Orthogonality The classical Boc/Bzl strategy relies on differential acid lability.[1][5] The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with a moderate acid like 25-50% trifluoroacetic acid (TFA) in DCM at each cycle.[1][11][12] Side-chain protecting groups, such as the benzyl (Bzl) ether for the Threoninol hydroxyl, are also acid-labile but require a much stronger, hazardous acid—typically anhydrous hydrogen fluoride (HF)—for their removal during the final cleavage step.[1][9][11] This "quasi-orthogonal" approach works by exploiting a gradient of acid strengths rather than completely different chemical conditions.[1]
Comparative Analysis: Fmoc vs. Boc for Threoninol Incorporation
The selection of a strategy should be guided by a clear understanding of their respective strengths and weaknesses, particularly concerning the challenges posed by a β-branched amino alcohol like Threoninol.
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Causality |
| Overall Conditions | Milder: Base (piperidine) for Nα-deprotection; strong acid (TFA) only for final cleavage. | Harsher: Repetitive moderate acid (TFA) for Nα-deprotection; very strong, hazardous acid (HF) for final cleavage. | The Fmoc strategy avoids repeated exposure of the growing chain to acid, preserving acid-sensitive functionalities.[][5][8] The Boc strategy's reliance on acid at every step can lead to cumulative side reactions.[12] |
| Side-Chain Protection | Fmoc-Threoninol(tBu): tert-Butyl ether. | Boc-Threoninol(Bzl): Benzyl ether. | The tBu group is highly stable to the basic deprotection conditions of the Fmoc strategy.[1] The Bzl group offers stability to the moderate TFA used for Boc removal, but is not completely immune, risking partial deprotection in long syntheses.[12][13] |
| Coupling Efficiency | High: Compatible with modern, highly efficient uronium/phosphonium coupling reagents (HATU, HBTU) needed for sterically hindered residues.[][10] | Generally Good: Traditionally uses carbodiimide activators (DCC/HOBt), which can be less efficient for difficult couplings compared to modern reagents.[] | The steric bulk of the β-branched Threoninol scaffold can impede acylation.[10][14] The Fmoc strategy's compatibility with potent activators like HATU is a distinct advantage for ensuring complete incorporation and minimizing deletion sequences.[10] |
| Key Side Reactions | Cleavage-Related Alkylation: Tert-butyl cations formed during final TFA cleavage can alkylate nucleophilic residues (e.g., Trp, Met). Requires effective scavengers.[1] | Premature Deprotection: The Bzl group on the hydroxyl side-chain can be partially cleaved by repetitive TFA treatments during Boc removal.[12][13] | In the Fmoc strategy, the primary risk is concentrated at the final step and is manageable with scavengers like triisopropylsilane (TIPS).[1] In the Boc strategy, the risk is cumulative, potentially leading to a heterogeneous product mixture that is difficult to purify. |
| Final Cleavage | TFA Cocktail: Typically 95% TFA with scavengers (e.g., H₂O, TIPS, EDT) to quench reactive cations.[1][15][16] | Anhydrous HF: Highly effective but extremely corrosive, toxic, and requires specialized equipment. Alternatives like TFMSA or TfOH exist but are also highly aggressive.[1][11][17] | The use of standard laboratory glassware and the less hazardous nature of TFA make the Fmoc cleavage process significantly more accessible and safer than the HF-based Boc cleavage.[9] |
| Compatibility | Excellent for acid-sensitive moieties: Ideal for synthesizing peptides with modifications like glycosylation or phosphorylation.[8] | Suitable for base-sensitive moieties: The acidic environment avoids side reactions associated with bases, such as aspartimide formation under certain conditions.[5] | The orthogonality of the Fmoc strategy provides a wider synthetic window for complex molecules that cannot tolerate repeated acid exposure. |
Visualizing the Workflows
The fundamental difference in the synthetic cycles of the Fmoc and Boc strategies can be visualized as follows:
Detailed Experimental Methodologies
The following protocols describe a standard manual synthesis cycle for the incorporation of a single Threoninol unit onto a resin-bound peptide acid.
Protocol 1: Fmoc-SPPS using this compound(tBu)
This protocol assumes the synthesis is performed on a peptide-resin where the N-terminal Fmoc group has just been removed.
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Perform the final N-terminal Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A negative Kaiser test confirms the presence of a free primary amine.
-
-
Activation and Coupling of this compound(tBu):
-
Activation Solution: In a separate vial, dissolve this compound(tBu) (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) to the solution.[10]
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. The steric hindrance of Threoninol may necessitate longer coupling times.[14]
-
Monitoring: Monitor the reaction for completion using the Kaiser test (ninhydrin). A negative result (yellow beads) indicates complete coupling. If the test remains positive, a second coupling may be required.[10]
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
-
Perform a final wash with Dichloromethane (DCM) (3 times) and dry the resin under vacuum.
-
-
Final Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT) for 2-3 hours at room temperature.[15][18] The choice of scavengers is critical to prevent alkylation of sensitive residues by the released tBu cations.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum and purify by reverse-phase HPLC.
-
Protocol 2: Boc-SPPS using Boc-Threoninol(Bzl)
This protocol assumes the synthesis is performed on a peptide-resin where the N-terminal Boc group has just been removed.
-
Resin Preparation:
-
Swell the peptide-resin (1.0 eq), typically a Merrifield resin, in DCM for 30-60 minutes.
-
Perform the final N-terminal Boc deprotection by treating the resin with 25-50% TFA in DCM for 20-30 minutes.[1]
-
Wash the resin with DCM (3-5 times).
-
-
Neutralization:
-
Activation and Coupling of Boc-Threoninol(Bzl):
-
Coupling Solution: In a separate flask, dissolve Boc-Threoninol(Bzl) (2-4 eq) and HOBt (2-4 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq relative to the amino acid) dropwise.
-
Add the activated amino acid solution to the neutralized resin.
-
Incubation: Allow the coupling reaction to proceed for 2-4 hours, warming to room temperature.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DCM and DMF (3-5 times each) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.
-
-
Final Cleavage and Deprotection:
-
WARNING: Anhydrous HF is extremely hazardous and requires specialized equipment and safety protocols.
-
Dry the peptide-resin thoroughly under high vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF, typically with a scavenger such as anisole (10% v/v), for 1 hour at 0 °C.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the peptide by triturating the residue with cold diethyl ether.
-
Wash the crude peptide with ether, extract with an appropriate aqueous buffer, and lyophilize before purification by RP-HPLC.
-
Conclusion and Recommendation
For the incorporation of Threoninol, the Fmoc/tBu strategy is, in the majority of cases, the superior choice. Its reliance on milder, orthogonal deprotection conditions minimizes the risk of cumulative side reactions, particularly the premature cleavage of the side-chain protecting group.[8] The compatibility of Fmoc chemistry with modern high-efficiency coupling reagents is a significant advantage for overcoming the steric hindrance of the Threoninol residue, leading to higher coupling efficiency and purer final products.[][10] Furthermore, the avoidance of highly hazardous reagents like anhydrous HF makes the entire workflow safer, more accessible, and more compatible with sensitive or complex target molecules.[9]
The Boc/Bzl strategy remains a viable, classic technique, particularly for sequences containing base-labile functionalities.[5] However, for a challenging incorporation like Threoninol, the harsher conditions and higher risk of side-product formation make it a less desirable option unless specific synthetic constraints demand it. The decision ultimately rests on the specific requirements of the target molecule, but the robustness, safety, and efficiency of the Fmoc/tBu strategy provide a compelling case for its selection.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of Fmoc-Threoninol for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fmoc-Threoninol, a key building block in peptide synthesis. Adherence to these protocols is essential for minimizing environmental impact and ensuring a safe, compliant operational environment.
Understanding this compound: Properties and Hazards
This compound (N-α-Fmoc-L-threoninol) is an amino alcohol protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] While specific toxicity data for this compound is not extensively documented, the Safety Data Sheet (SDS) indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2] Therefore, treating this compound with a high degree of caution is imperative.
The Fmoc group itself is base-labile and, upon cleavage, generates dibenzofulvene.[3][4] While this is a key feature for its use in synthesis, the disposal of waste containing the intact this compound or its degradation byproducts requires careful consideration to prevent environmental contamination.
Table 1: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₂₁NO₄[5] |
| Molecular Weight | 327.4 g/mol [5] |
| Appearance | White to off-white powder |
| CAS Number | 176380-53-3[5] |
| Melting Point | 91-98 °C[1] |
| Storage | 2-8°C, sealed in a dry place[6] |
| Solubility | No data available |
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins with immediate safety precautions and ends with compliant waste removal. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one to minimize risk.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[7] The required Personal Protective Equipment (PPE) includes:
-
Eye Protection: Safety glasses or goggles.[7]
-
Hand Protection: Chemical-resistant gloves.[7]
-
Body Protection: A laboratory coat.[7]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[8] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
Caption: Waste segregation workflow for this compound.
Solid Waste Disposal Protocol
Solid waste includes unused or expired this compound, contaminated personal protective equipment (gloves, lab coats), and contaminated labware (weighing paper, pipette tips).
Step 1: Collection Place all solid waste contaminated with this compound into a designated, clearly labeled hazardous waste container.[9] This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
Step 2: Labeling The waste container must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[10]
Step 3: Storage Store the sealed container in a designated Satellite Accumulation Area (SAA).[11] This area should be under the control of laboratory personnel, away from general lab traffic, and segregated from incompatible materials.[8]
Step 4: Disposal Once the container is full, or within the time limits specified by your institution (often 90 days), arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[12]
Liquid Waste Disposal Protocol
Liquid waste includes solvents used to rinse containers that held this compound and reaction mixtures containing the compound.
Step 1: Rinsate Collection Triple-rinse empty containers that held this compound with a suitable solvent (e.g., methanol or ethanol).[7] The rinsate from this process must be collected and treated as hazardous liquid waste.[10]
Step 2: Collection of Other Liquid Waste Collect all other liquid waste containing this compound in a designated, chemically compatible hazardous waste container.[13] Ensure the container has a secure, leak-proof cap.
Step 3: Labeling Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents with their approximate percentages.[13]
Step 4: Storage Store the sealed liquid waste container in a designated SAA, following the same storage requirements as for solid waste.
Step 5: Disposal Arrange for the collection and disposal of the liquid hazardous waste through your institution's EHS department.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15][16] Key compliance requirements include:
-
Waste Determination: Properly characterizing waste to determine if it is hazardous.[8]
-
Container Management: Using appropriate, labeled, and closed containers for waste accumulation.[8][11]
-
Accumulation Time Limits: Adhering to the time limits for storing hazardous waste in SAAs.[17]
-
Training: Ensuring all personnel handling hazardous waste are properly trained.[18]
-
Emergency Preparedness: Having an emergency response plan in place for spills or exposures.[18]
By following the procedures outlined in this guide, your laboratory can maintain compliance with these federal regulations and ensure a safe working environment.
Spill Management
In the event of a spill of solid this compound:
-
Evacuate and Alert: Evacuate the immediate area and alert your supervisor and colleagues.
-
Don PPE: Wear the appropriate PPE, including a respirator if dust is generated.
-
Containment and Cleanup: For a small spill, use appropriate tools to carefully place the spilled material into a labeled hazardous waste container.[19] For a large spill, use a shovel to put the material into a convenient waste disposal container.[19] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By implementing a robust waste management plan that includes proper segregation, containment, labeling, and disposal, researchers can minimize risks and ensure compliance with all applicable regulations. This proactive approach to chemical waste management not only protects laboratory personnel and the environment but also upholds the high standards of scientific research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H21NO4 | CID 7020321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 176380-53-3|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. benchchem.com [benchchem.com]
- 14. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. resources.duralabel.com [resources.duralabel.com]
- 17. epa.gov [epa.gov]
- 18. cleanmanagement.com [cleanmanagement.com]
- 19. peptide.com [peptide.com]
Navigating the Safe Handling of Fmoc-Threoninol: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers at the forefront of peptide synthesis and drug development, the integrity of your work and the safety of your laboratory environment are paramount. Fmoc-Threoninol, a key building block in these sophisticated processes, demands meticulous handling to mitigate potential hazards. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans, ensuring both scientific accuracy and personnel safety.
Hazard Assessment of this compound: Understanding the Risks
While not classified as an acutely toxic substance, this compound presents potential hazards that necessitate robust protective measures. The primary risks are associated with:
-
Inhalation: As a fine powder, this compound can be easily aerosolized during handling, posing a risk of respiratory tract irritation.[1]
-
Skin and Eye Contact: Direct contact with the powder or its solutions may cause irritation.[1]
-
Ingestion: Accidental ingestion could be harmful.[1]
Understanding these risks is the foundation for selecting the appropriate level of personal protection.
Core Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is essential for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | NIOSH-approved N95 respirator (if not in a ventilated enclosure) |
| Dissolving and Solution Handling | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if handled in a chemical fume hood. If not, a respirator with organic vapor cartridges is recommended. |
| Reaction Setup and Monitoring | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if handled in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor and particulate cartridges. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Not generally required. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol for donning, doffing, and using PPE is critical to its effectiveness.
Donning PPE: The Correct Sequence
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
Operational Plan: Safe Handling in Practice
Engineering Controls:
-
Ventilation: Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1] When preparing solutions with volatile organic solvents such as dichloromethane, a fume hood is mandatory. This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane.
Handling Solid this compound:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are accessible.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure. Use a spatula to transfer the solid and avoid creating dust.
-
Containment: Keep the container of this compound closed when not in use.
Preparing Solutions:
-
Solvent Addition: Slowly add the solid this compound to the solvent while stirring to prevent splashing.
-
Work Area: Perform all solution preparation within a chemical fume hood, especially when using volatile solvents.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE in the correct order is crucial to prevent contaminating yourself and the surrounding environment.
Caption: Proper sequence for removing Personal Protective Equipment to avoid contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential for environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Container: Use a clearly labeled, dedicated container for solid this compound waste. This includes excess reagent, contaminated weighing paper, and disposable labware. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling: The label should clearly state "Hazardous Waste," "this compound," and the date accumulation began.
-
-
Liquid Waste:
-
Container: Collect all solutions containing this compound and rinsates from cleaning contaminated glassware in a labeled, sealed, and chemically compatible container (e.g., HDPE or glass bottle).
-
Labeling: The label must include "Hazardous Waste," the full names of all chemical constituents (including solvents), and their approximate concentrations. Never mix incompatible waste streams.
-
Storage and Disposal Procedure
-
Storage: Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory. Keep containers securely closed at all times, except when adding waste.
-
Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the chemical waste. They will provide guidance on specific local, state, and federal regulations.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but always confirm with your institution's EHS guidelines.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
